(1-Cyclobutylpyrazol-4-yl)boronic acid
Description
BenchChem offers high-quality (1-Cyclobutylpyrazol-4-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Cyclobutylpyrazol-4-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1-cyclobutylpyrazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2/c11-8(12)6-4-9-10(5-6)7-2-1-3-7/h4-5,7,11-12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJHUJINKCSWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2CCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Executive Summary: Strategic Importance in Modern Drug Discovery
An In-depth Technical Guide on the Synthesis of (1-Cyclobutylpyrazol-4-yl)boronic Acid
Prepared by a Senior Application Scientist
(1-Cyclobutylpyrazol-4-yl)boronic acid and its corresponding pinacol ester are highly valuable reagents in the arsenal of the modern medicinal chemist. The pyrazole core is a "privileged scaffold," a structural motif frequently found in FDA-approved pharmaceuticals, prized for its metabolic stability and versatile binding capabilities.[1][2] This specific derivative, featuring a cyclobutyl group at the N1 position and a boronic acid at the C4 position, serves as a critical building block for introducing this desirable moiety into complex molecular architectures.
Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds with exceptional precision and functional group tolerance.[3][4] This guide provides a comprehensive overview of the most robust and field-proven methodologies for its synthesis, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices, designed for researchers and drug development professionals.
Retrosynthetic Analysis and Core Synthetic Strategies
A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The most crucial bond to form is the Carbon-Boron bond, leading to two potential forward-synthetic approaches.
Caption: Retrosynthetic analysis of the target molecule.
-
Strategy A (N-Alkylation): This approach involves the N-alkylation of a pre-existing 4-(pinacolboryl)pyrazole with a cyclobutyl halide.[5] While feasible, this route can be complicated by the inherent tautomerism of the pyrazole ring, potentially leading to a mixture of N1 and N2 alkylated isomers, which can be challenging to separate.[6]
-
Strategy B (C-Borylation): This is the more robust and widely adopted strategy. It begins with the unambiguous synthesis of a 1-cyclobutyl-4-halopyrazole precursor, followed by the introduction of the boronic ester group. This method provides superior regiochemical control and is generally higher yielding. This guide will focus on the detailed execution of Strategy B.
The Preferred Synthetic Route: Palladium-Catalyzed Miyaura Borylation
This two-step sequence is the cornerstone for producing the title compound with high purity and scalability. It involves the initial synthesis of a halogenated precursor followed by a palladium-catalyzed borylation.
Caption: Overall workflow for the preferred synthetic route.
Step 1: Synthesis of 1-Cyclobutyl-4-iodo-1H-pyrazole
Causality: The first step establishes the core N-cyclobutylpyrazole structure. 4-Iodopyrazole is chosen as the starting material; the iodide is a superior leaving group for the subsequent palladium-catalyzed borylation compared to bromide or chloride. A strong, non-nucleophilic base like cesium carbonate (Cs2CO3) is ideal for deprotonating the pyrazole N-H, facilitating the SN2 reaction with cyclobutyl bromide. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation, effectively solvating the cesium cation.
Experimental Protocol:
-
To a round-bottom flask charged with 4-iodopyrazole (1.0 eq.), add anhydrous DMF (approx. 10 mL per 1 g of pyrazole).
-
Add cesium carbonate (1.5 eq.) to the solution and stir the resulting suspension at room temperature.
-
Add cyclobutyl bromide (1.2 eq.) dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude residue via silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 1-Cyclobutyl-4-iodo-1H-pyrazole as a pure solid or oil.
Step 2: Synthesis of 1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Causality: This step is a Miyaura borylation, a robust Pd-catalyzed cross-coupling reaction.[7] The mechanism involves the oxidative addition of the palladium(0) catalyst into the C-I bond, followed by transmetalation with bis(pinacolato)diboron (B2pin2) and reductive elimination to yield the desired product and regenerate the catalyst. Potassium acetate (KOAc) is a crucial weak base that facilitates the transmetalation step. [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) is an excellent, air-stable precatalyst that is highly effective for this type of transformation. Dioxane is a common high-boiling point solvent suitable for this reaction.
Experimental Protocol:
-
In an oven-dried Schlenk flask, combine 1-cyclobutyl-4-iodo-1H-pyrazole (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (3.0 eq.).
-
Add the palladium catalyst, Pd(dppf)Cl2 (0.03 eq. - 3 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane (approx. 15 mL per 1 g of iodide).
-
Heat the mixture to 80-90 °C under the inert atmosphere and stir vigorously. Monitor the reaction by GC-MS or LC-MS (typically 12-18 hours).
-
Once the reaction is complete, cool to room temperature and filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the target compound, (1-Cyclobutylpyrazol-4-yl)boronic acid pinacol ester , typically as a white to off-white solid.
Alternative Synthetic Route: Lithium-Halogen Exchange
An alternative to palladium catalysis is the use of organolithium reagents. This method involves a lithium-halogen exchange followed by quenching with a boron electrophile.[8]
Causality: At cryogenic temperatures (-78 °C), an organolithium reagent like n-butyllithium can rapidly exchange with the iodine atom on the pyrazole ring to form a highly reactive pyrazolyl-lithium intermediate. This nucleophilic species then readily attacks an electrophilic boron source, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, to form the C-B bond.
Experimental Protocol (Brief):
-
Dissolve 1-cyclobutyl-4-iodopyrazole in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (1.1 eq.) and stir for 30-60 minutes.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq.) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and proceed with an aqueous workup and purification.
Comparison: While effective, this method's reliance on cryogenic temperatures and highly pyrophoric/moisture-sensitive reagents makes it less amenable to large-scale synthesis and more technically demanding than the palladium-catalyzed Miyaura borylation.
Data Summary and Characterization
| Parameter | Step 1: N-Alkylation | Step 2: Miyaura Borylation |
| Key Reagents | 4-Iodopyrazole, Cyclobutyl Bromide, Cs2CO3 | 1-Cyclobutyl-4-iodopyrazole, B2pin2, KOAc, Pd(dppf)Cl2 |
| Solvent | DMF | 1,4-Dioxane |
| Temperature | 60-70 °C | 80-90 °C |
| Typical Yield | 75-90% | 70-85% |
| Purification | Silica Gel Chromatography | Silica Gel Chromatography |
| Final Product MW | 248.08 g/mol (C9H11IN2) | 248.13 g/mol (C13H21BN2O2) |
The Final Step: Hydrolysis to the Free Boronic Acid
While the pinacol ester is the most common and stable form used in synthesis, the free boronic acid can be generated if required.
Causality: The boronic ester can be hydrolyzed under aqueous acidic conditions. The reaction is an equilibrium process, and it can be driven to completion by using an excess of water and removing the pinacol by-product.
Experimental Protocol:
-
Dissolve the (1-Cyclobutylpyrazol-4-yl)boronic acid pinacol ester (1.0 eq.) in a mixture of acetone or THF and 1M aqueous HCl (large excess).
-
Stir the mixture vigorously at room temperature for 12-24 hours.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether to remove the pinacol by-product.
-
The aqueous layer containing the boronic acid can be used as is, or the product can be isolated by lyophilization or careful crystallization.
Note on Stability: Free boronic acids are prone to dehydration to form cyclic boroxine anhydrides. For long-term storage and consistent reactivity in cross-coupling reactions, the pinacol ester is the overwhelmingly preferred intermediate.[9]
References
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). Available at: [Link]
- Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester. Google Patents.
- Synthesis method of pyrazole-4-boronic acid pinacol ester. Google Patents.
-
Reagents and conditions: (a) boronic acid or boronic acid pinacol... ResearchGate. Available at: [Link]
-
1-cyclobutyl-1H-pyrazole-4-boronic acid, pinacol ester. Boron Molecular. Available at: [Link]
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. Available at: [Link]
- Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester. Google Patents.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetic acid. PubChem. Available at: [Link]
-
Pyrazole Organic Chemistry: Structure, Synthesis, Chemical Reactions and Medicinal Uses. YouTube. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PubMed. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Cyclobutyl-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 8. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]
- 9. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of (1-Cyclobutylpyrazol-4-yl)boronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Cyclobutylpyrazol-4-yl)boronic acid is a heterocyclic organic compound of increasing interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyrazole ring coupled with a boronic acid moiety, presents a versatile scaffold for the development of novel therapeutic agents. Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that has been exploited in the design of enzyme inhibitors and sensors. The cyclobutyl substituent on the pyrazole ring can influence the compound's lipophilicity and metabolic stability, potentially offering advantages in drug design. This guide provides a comprehensive overview of the key physical properties of (1-Cyclobutylpyrazol-4-yl)boronic acid, outlines detailed experimental protocols for their determination, and discusses the implications of these properties for its application in research and development. While specific experimental data for this compound is not widely available in the public domain, this guide establishes a robust framework for its characterization, drawing on data from analogous structures and established analytical techniques.
Chemical Identity and Molecular Structure
(1-Cyclobutylpyrazol-4-yl)boronic acid is identified by the CAS Number 1443112-54-6. Its molecular formula is C₇H₁₁BN₂O₂, corresponding to a molecular weight of 165.99 g/mol .
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| CAS Number | 1443112-54-6 | |
| Molecular Formula | C₇H₁₁BN₂O₂ | |
| Molecular Weight | 165.99 g/mol | Calculated |
| Canonical SMILES | B(C1=CN(N=C1)C2CCC2)(O)O | |
| InChI Key | Not Available |
The molecular structure of (1-Cyclobutylpyrazol-4-yl)boronic acid is characterized by a central pyrazole ring, substituted at the 1-position with a cyclobutyl group and at the 4-position with a boronic acid functional group.
Figure 1: 2D structure of (1-Cyclobutylpyrazol-4-yl)boronic acid.
Predicted and Expected Physical Properties
Table 2: Predicted and Expected Physical Properties
| Property | Expected Value/State | Rationale/Comparative Data |
| Appearance | White to off-white solid | Boronic acids are typically crystalline solids at room temperature. |
| Melting Point | 100-150 °C | The related 1H-Pyrazole-4-boronic acid has a melting point of 151 °C.[1] The cyclobutyl group may alter crystal packing and lower the melting point. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and methanol. | Boronic acids exhibit variable aqueous solubility, which is pH-dependent. Solubility is generally higher in organic polar solvents. |
| pKa | ~8-9 | The pKa of the boronic acid moiety is expected to be in the typical range for arylboronic acids. This can be influenced by the electron-withdrawing nature of the pyrazole ring. |
Experimental Protocols for Physical Property Determination
The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physical properties of (1-Cyclobutylpyrazol-4-yl)boronic acid.
Determination of Melting Point
The melting point is a fundamental physical property that provides an indication of purity.
Protocol:
-
Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is then sealed at one end.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the apparatus, and the temperature is gradually increased.
-
Observation: The temperature range over which the solid melts is recorded. A sharp melting range (e.g., 1-2 °C) is indicative of a pure compound.
Causality Behind Experimental Choices: The choice of a slow heating rate is crucial to ensure thermal equilibrium and an accurate determination of the melting point. A broad melting range can indicate the presence of impurities.
Solubility Assessment
Understanding the solubility profile is critical for applications in drug formulation and biological assays.
Protocol:
-
Solvent Selection: A range of solvents of varying polarity should be tested, including water, buffered aqueous solutions (pH 4, 7.4, 9), methanol, ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).
-
Equilibrium Solubility Determination:
-
An excess of the solid compound is added to a known volume of the solvent in a sealed vial.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
The suspension is then filtered or centrifuged to remove undissolved solid.
-
The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis: The solubility is expressed in units such as mg/mL or mol/L.
Causality Behind Experimental Choices: Reaching equilibrium is essential for determining the thermodynamic solubility. HPLC-UV is a sensitive and accurate method for quantifying the concentration of the dissolved analyte.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the compound.
NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule.
Protocol:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.
-
Expected Signals:
-
Signals corresponding to the protons on the pyrazole ring.
-
A multiplet for the methine proton of the cyclobutyl group.
-
Multiplets for the methylene protons of the cyclobutyl group.
-
A broad singlet for the acidic protons of the boronic acid hydroxyl groups.
-
-
-
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.
-
-
¹¹B NMR Spectroscopy:
-
¹¹B NMR is particularly useful for characterizing boronic acids and will show a characteristic chemical shift for the boron atom.
-
Causality Behind Experimental Choices: The choice of deuterated solvent is to avoid large solvent signals in the ¹H NMR spectrum. DMSO-d₆ is often a good choice for boronic acids as it can solubilize the compound and allows for the observation of the acidic OH protons.
Figure 2: Workflow for NMR spectroscopic analysis.
IR spectroscopy is used to identify the functional groups present in a molecule.
Protocol:
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
A broad O-H stretching band around 3200-3600 cm⁻¹ for the boronic acid hydroxyl groups.
-
C-H stretching bands for the cyclobutyl and pyrazole groups around 2850-3100 cm⁻¹.
-
B-O stretching bands around 1300-1400 cm⁻¹.
-
C=N and C=C stretching vibrations from the pyrazole ring in the 1400-1600 cm⁻¹ region.
-
Causality Behind Experimental Choices: ATR is a convenient and rapid method for obtaining IR spectra of solid samples with minimal sample preparation.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. For instance, a sharp melting point corroborates the purity suggested by a clean NMR spectrum. The presence of expected functional groups in the IR spectrum should align with the structural information derived from NMR. Consistency across these different analytical techniques provides a high degree of confidence in the determined physical properties.
Conclusion
(1-Cyclobutylpyrazol-4-yl)boronic acid is a promising building block for the development of new chemical entities with potential therapeutic applications. While a comprehensive dataset of its physical properties is not yet publicly available, this guide provides a detailed framework for their determination using standard and reliable analytical methods. The characterization of these properties is a critical step in advancing the use of this compound in drug discovery and development, enabling researchers to make informed decisions regarding its handling, formulation, and application in biological systems. The methodologies outlined herein are designed to ensure scientific integrity and provide a solid foundation for further research into this and related molecules.
References
-
BioOrganics. (1-Cyclobutylpyrazol-4-yl)boronic acid. [Link]
Sources
An In-depth Technical Guide to (1-Cyclobutylpyrazol-4-yl)boronic acid (CAS Number 1443112-54-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (1-Cyclobutylpyrazol-4-yl)boronic acid, a key building block in modern medicinal chemistry and organic synthesis. While detailed experimental data for this specific compound is not extensively published, this document synthesizes information on the broader class of pyrazole boronic acids to present its anticipated physicochemical properties, characterization methods, and primary applications. The guide focuses on its pivotal role in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the synthesis of complex, biologically active molecules. Detailed, field-proven protocols for its use and characterization are provided to empower researchers in drug discovery and development.
Introduction: The Strategic Importance of Pyrazole Boronic Acids in Drug Discovery
The pyrazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-approved drugs.[1] Its favorable pharmacokinetic properties and ability to form key interactions with biological targets make it a highly sought-after heterocyclic core. When functionalized with a boronic acid group, the pyrazole scaffold is transformed into a versatile synthetic intermediate, primed for carbon-carbon bond formation.
(1-Cyclobutylpyrazol-4-yl)boronic acid (CAS 1443112-54-6) is a member of this important class of reagents. Its structure combines the desirable pyrazole core with a cyclobutyl substituent, offering a unique three-dimensional profile that can be exploited for targeted drug design. The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex molecular architectures from readily available starting materials.[2][3]
Physicochemical and Spectroscopic Characterization
While specific experimental data for (1-Cyclobutylpyrazol-4-yl)boronic acid is not widely available, its properties can be inferred from closely related, well-characterized pyrazole boronic acid derivatives.
Physicochemical Properties
The following table summarizes the anticipated physicochemical properties based on data from similar compounds.
| Property | Representative Value/Information | Source/Justification |
| Molecular Formula | C₇H₁₁BN₂O₂ | |
| Molecular Weight | 165.99 g/mol | Calculated from molecular formula |
| Appearance | Expected to be a white to off-white solid | General appearance of boronic acids |
| Melting Point | 142-151 °C (for related pyrazole boronic acids) | [4][5] |
| Solubility | Soluble in organic solvents such as DMSO, methanol, and ethyl acetate; likely sparingly soluble in water. | [4][6] |
| pKa | Estimated around 8.5-9.5 | Typical range for aryl boronic acids |
| Storage | Store at 2-8 °C under an inert atmosphere. Boronic acids are sensitive to moisture and oxidation. | [5] |
Spectroscopic Characterization
The structural elucidation of (1-Cyclobutylpyrazol-4-yl)boronic acid relies on a combination of standard spectroscopic techniques. Below are the expected spectral features based on the analysis of analogous compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the pyrazole ring protons, the cyclobutyl protons, and a broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O.
-
¹³C NMR: Signals for the carbon atoms of the pyrazole and cyclobutyl rings are expected. The carbon atom attached to the boron will have a characteristic chemical shift.
-
¹¹B NMR: A single, broad peak is anticipated in the region characteristic of boronic acids.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the boronic acid (broad), B-O stretching, and C=N and C=C stretching of the pyrazole ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would likely show the molecular ion peak [M+H]⁺ or other adducts.
Synthesis and Purification
While a specific, detailed synthesis protocol for (1-Cyclobutylpyrazol-4-yl)boronic acid is not publicly documented, general methods for the preparation of N-alkylpyrazole-4-boronic acids and their pinacol esters are well-established in the patent literature. These methods typically involve the borylation of a corresponding 4-halopyrazole.
Generalized Synthetic Pathway
A plausible synthetic route involves the initial N-alkylation of pyrazole with a cyclobutyl halide or tosylate, followed by halogenation at the 4-position, and subsequent conversion to the boronic acid. An alternative, more common approach for creating the pinacol ester is outlined below.
Caption: Generalized synthetic workflow for pyrazole-4-boronic acids.
Experimental Protocol: Synthesis of a Representative N-Alkylpyrazole-4-boronic Acid Pinacol Ester
This protocol is adapted from general procedures found in the patent literature for similar compounds.[7][8]
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (argon or nitrogen), add 1-cyclobutyl-4-bromopyrazole (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (3.0 eq.), and a palladium catalyst such as PdCl₂(dppf) (0.03 eq.).
-
Solvent Addition: Add anhydrous 1,4-dioxane as the solvent.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1-cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester.
-
Hydrolysis (Optional): The pinacol ester can be hydrolyzed to the boronic acid by treatment with an acid (e.g., HCl) or a base (e.g., NaOH) in a suitable solvent system, followed by neutralization.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary and most valuable application of (1-Cyclobutylpyrazol-4-yl)boronic acid is as a building block in Suzuki-Miyaura cross-coupling reactions.[2][9][10] This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the pyrazole ring and various aryl or heteroaryl halides, providing access to a vast chemical space of potential drug candidates.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Suzuki-Miyaura Coupling
This is a general protocol and may require optimization for specific substrates.[2][9]
-
Reaction Setup: In a reaction vessel, combine (1-Cyclobutylpyrazol-4-yl)boronic acid (1.2 eq.), the aryl or heteroaryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Reaction Execution: Heat the mixture to 80-110 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography or recrystallization.
Biological and Therapeutic Context
As a synthetic building block, (1-Cyclobutylpyrazol-4-yl)boronic acid itself is not expected to have a specific biological function or mechanism of action. Its significance lies in its ability to be incorporated into larger molecules that are designed to interact with biological targets. Pyrazole-containing compounds have a broad range of therapeutic applications, including as kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[1] The use of this particular boronic acid allows for the systematic exploration of the chemical space around the pyrazole core to optimize the potency, selectivity, and pharmacokinetic properties of new drug candidates.
Conclusion
(1-Cyclobutylpyrazol-4-yl)boronic acid is a valuable and versatile reagent for drug discovery and organic synthesis. While specific data on the compound itself is limited, its role as a key intermediate is underscored by the extensive use of related pyrazole boronic acids in the synthesis of biologically active molecules. This guide provides a framework for its characterization and application, leveraging established methodologies for this important class of compounds. The protocols and data presented herein are intended to serve as a practical resource for researchers aiming to incorporate this unique building block into their synthetic strategies.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... [Link]
-
LookChem. (n.d.). Cas 269410-08-4, Pyrazole-4-boronic acid pinacol ester. [Link]
-
Ertl, P., Altmann, E., Racine, S., & Decoret, O. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Bioorganic & Medicinal Chemistry, 91, 117405. [Link]
-
DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]
-
ResearchGate. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]
-
ResearchGate. (n.d.). (PDF) Which boronic acids are used most frequently for synthesis of bioactive molecules ?. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]
-
ResearchGate. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules? | Request PDF. [Link]
- Google Patents. (n.d.). CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.
- Google Patents. (n.d.). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
-
The Role of Pyrazole Boronic Esters in Modern Medicinal Chemistry. (2026, January 8). [Link]
-
MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
-
ACS Publications. (2025, November 22). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. [Link]
- Google Patents. (n.d.). US5780454A - Boronic ester and acid compounds.
- Google Patents. (n.d.). CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester.
- Google Patents. (n.d.). CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.
-
PubChem. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Cas 269410-08-4,Pyrazole-4-boronic acid pinacol ester | lookchem [lookchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 761446-44-0 CAS MSDS (1-Methyl-4-pyrazole boronic acid pinacol ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]
- 8. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. dspace.mit.edu [dspace.mit.edu]
The Architectural Blueprint of N-Cyclobutyl Pyrazole Boronic Acids: A Guide to Crystal Structure and Intermolecular Forces
Abstract
N-cyclobutyl substituted pyrazole boronic acids represent a burgeoning class of molecules in medicinal chemistry, demonstrating significant potential in the design of targeted therapeutics.[1][2] Their efficacy is intrinsically linked to their three-dimensional structure and the non-covalent interactions that govern their solid-state architecture. This guide provides an in-depth exploration of the crystal structure of N-cyclobutyl substituted pyrazole boronic acids, offering a technical framework for researchers, scientists, and drug development professionals. We will navigate the synthetic pathways, delineate the principles of crystallization, and analyze the nuanced intermolecular forces that dictate crystal packing. While a definitive crystal structure for an N-cyclobutyl pyrazole boronic acid is not yet publicly available, this whitepaper synthesizes data from closely related analogs to provide a robust predictive model of its crystallographic features.
Introduction: The Rising Prominence of Pyrazole Boronic Acids in Drug Discovery
The pyrazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous approved drugs.[3] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties.[2] The incorporation of a boronic acid moiety introduces a unique functional group capable of forming reversible covalent bonds with biological targets, a feature that has been successfully exploited in the development of potent enzyme inhibitors. Boronic acids are recognized for their ability to form stable complexes and are pivotal in Suzuki-Miyaura cross-coupling reactions for creating complex molecules.[4]
The N-cyclobutyl substituent is of particular interest as it can modulate the lipophilicity, metabolic stability, and conformational rigidity of the parent molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile. Understanding the crystal structure of these compounds is paramount, as the solid-state conformation and intermolecular interactions directly impact solubility, dissolution rate, and ultimately, bioavailability.
Synthetic Pathway and Crystallization
The synthesis of N-cyclobutyl substituted pyrazole boronic acids is a multi-step process that leverages established organic chemistry reactions. A key precursor, 1-cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester, is commercially available, streamlining the initial stages of synthesis.[5][6][7]
Synthesis of 1-Cyclobutyl-1H-pyrazole-4-boronic Acid
The target compound can be readily synthesized from its pinacol ester precursor through a straightforward deprotection step.
Experimental Protocol:
-
Deprotection of the Pinacol Ester: 1-Cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester is dissolved in a suitable solvent system, typically a mixture of acetone and water.
-
Hydrolysis: An aqueous solution of a mild acid, such as hydrochloric acid, is added dropwise to the solution at room temperature.
-
Stirring and Monitoring: The reaction mixture is stirred for a predetermined period, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the organic solvent is removed under reduced pressure. The aqueous layer is then extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude N-cyclobutyl-1H-pyrazole-4-boronic acid. Further purification can be achieved by recrystallization or column chromatography.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the preparation of N-cyclobutyl-1H-pyrazole-4-boronic acid.
Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical yet often challenging step. The choice of solvent and crystallization technique is paramount.
Experimental Protocol for Crystallization:
-
Solvent Selection: A screening of various solvents with differing polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) is conducted to identify a suitable system where the compound exhibits moderate solubility.
-
Slow Evaporation: A saturated solution of the purified compound is prepared in the chosen solvent at a slightly elevated temperature. The solution is then filtered to remove any particulate matter and allowed to stand undisturbed at room temperature, permitting the slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then enclosed in a larger, sealed container holding a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested, washed with a small amount of cold solvent, and dried.
Predicted Crystal Structure and Intermolecular Interactions
In the absence of a determined crystal structure for an N-cyclobutyl pyrazole boronic acid, we can infer its likely solid-state arrangement by analyzing the crystal structures of related N-substituted pyrazoles and boronic acids.[8][9]
Molecular Geometry
The pyrazole ring is expected to be nearly planar.[8] The cyclobutyl group, with its puckered conformation, will be oriented out of the plane of the pyrazole ring. The boronic acid group, B(OH)₂, possesses a trigonal planar geometry around the boron atom.
Key Intermolecular Interactions
The crystal packing will be dominated by a network of hydrogen bonds and other non-covalent interactions.
-
Hydrogen Bonding: The boronic acid moiety is a potent hydrogen bond donor (O-H groups) and acceptor (oxygen lone pairs). It is highly probable that strong O-H···N hydrogen bonds will form between the boronic acid's hydroxyl groups and the nitrogen atoms of the pyrazole ring of neighboring molecules. This is a common and stabilizing interaction in the crystal structures of pyrazole derivatives.[9] Additionally, O-H···O hydrogen bonds between adjacent boronic acid groups are also anticipated, potentially leading to the formation of dimeric or catemeric (chain-like) structures.[10]
-
π-π Stacking: The aromatic pyrazole rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. The offset or parallel-displaced arrangement is common for such interactions.
-
C-H···O and C-H···π Interactions: Weaker C-H···O hydrogen bonds involving the C-H bonds of the cyclobutyl and pyrazole rings and the oxygen atoms of the boronic acid are also expected to contribute to the overall crystal packing.[9] C-H···π interactions between the cyclobutyl C-H bonds and the pyrazole ring are also plausible.
Diagram of Predicted Intermolecular Interactions:
Caption: Predicted intermolecular interactions in the crystal lattice of N-cyclobutyl pyrazole boronic acid.
Expected Crystallographic Parameters
Based on analogous structures, a summary of anticipated crystallographic data is presented below. This table serves as a predictive framework for future experimental validation.
| Parameter | Predicted Value/Range | Rationale |
| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of similar size and complexity. |
| Space Group | P2₁/c or P-1 | Frequently observed for centrosymmetric and non-centrosymmetric packing. |
| Hydrogen Bond Distances | O-H···N: 2.7-3.0 Å; O-H···O: 2.6-2.9 Å | Based on typical hydrogen bond lengths in related structures. |
| π-π Stacking Distance | 3.3-3.8 Å (centroid-to-centroid) | Characteristic of stabilizing aromatic interactions. |
Structure-Activity Relationship Implications
The precise arrangement of molecules in the crystal lattice, dictated by the intermolecular forces described above, has profound implications for the drug development process.
-
Solubility and Dissolution: The strength and nature of the intermolecular interactions will directly influence the lattice energy of the crystal. A higher lattice energy generally corresponds to lower solubility and a slower dissolution rate, which can negatively impact oral bioavailability.
-
Polymorphism: N-cyclobutyl pyrazole boronic acids may exhibit polymorphism, the ability to exist in multiple crystalline forms with different physical properties. Each polymorph will have a unique crystal structure and, consequently, different solubility and stability profiles. A thorough polymorphic screen is therefore a critical step in preclinical development.
-
Molecular Conformation: The conformation of the cyclobutyl group and the orientation of the boronic acid relative to the pyrazole ring in the solid state can provide insights into the likely binding conformation at a biological target.
Conclusion and Future Directions
This technical guide provides a comprehensive overview of the anticipated crystal structure of N-cyclobutyl substituted pyrazole boronic acids, grounded in the established principles of synthetic chemistry and crystallography. While awaiting experimental determination, the predictive models for synthesis, crystallization, and intermolecular interactions presented herein offer a valuable framework for researchers in the field.
Future work should focus on the successful crystallization and single-crystal X-ray diffraction analysis of this class of compounds. The resulting experimental data will be invaluable for validating and refining the predictions made in this guide and will undoubtedly accelerate the rational design of next-generation pyrazole-based therapeutics. The Cambridge Structural Database (CSD) will be an essential resource for comparing the determined structure with other known pyrazole derivatives.[11]
References
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines. (n.d.). National Center for Biotechnology Information. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). MDPI. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar. [Link]
-
Analysis of Intermolecular Interactions in 2,3,5 Trisubstituted Pyrazoles Derivatives: Insights into Crystal Structures, Gaussian B3LYP/6-311G (d,p), PIXELC and Hirshfeld Surface. (2016). IRINS. [Link]
-
Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. (2022). -ORCA - Cardiff University. [Link]
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2013). ResearchGate. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). PubMed. [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ResearchGate. [Link]
-
Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. (2021). MDPI. [Link]
-
1-cyclobutyl-1H-pyrazole-4-boronic acid, pinacol ester. (n.d.). Boron Molecular. [Link]
-
Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). National Center for Biotechnology Information. [Link]
-
The Largest Curated Crystal Structure Database. (n.d.). CCDC. [Link]
-
1H-Pyrazole-4-boronic acid. (n.d.). Chem-Impex. [Link]
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. (n.d.). PubChem. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Center for Biotechnology Information. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(p-Toluenesulfonylamino)phenylboronic acid pinacol ester | C19H24BNO4S | CID 16217718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. boronmolecular.com [boronmolecular.com]
- 6. 1002309-48-9 Cas No. | 1-Cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester | Apollo [store.apolloscientific.co.uk]
- 7. 1-Cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester AldrichCPR 1002309-48-9 [sigmaaldrich.com]
- 8. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Intermolecular Interactions in 2,3,5 Trisubstituted Pyrazoles Derivatives: Insights into Crystal Structures, Gaussian B3LYP/6-311G (d,p), PIXELC and Hirshfeld Surface [d8.irins.org]
- 10. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
The Synthesis of Pyrazole-4-Boronic Acids: A Strategic Guide to a Privileged Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole-4-boronic acids and their ester derivatives represent a cornerstone in modern medicinal chemistry and materials science. The pyrazole ring is a "privileged" heterocyclic motif, integral to numerous FDA-approved drugs due to its favorable pharmacokinetic properties and versatile target interactions.[1] The introduction of a boronic acid or ester at the C4-position transforms this scaffold into a powerful building block, primarily for Suzuki-Miyaura cross-coupling reactions, which enable the precise and efficient formation of carbon-carbon bonds.[2][3] This dual functionality makes these reagents indispensable for constructing complex molecular architectures found in a wide array of therapeutic agents, including kinase inhibitors for oncology and autoimmune diseases.[1][4][5] This guide provides an in-depth exploration of the principal synthetic strategies for accessing pyrazole-4-boronic acids, offering field-proven insights into methodological choices, detailed experimental protocols, and the underlying chemical principles that govern success.
The Strategic Importance of the Pyrazole-4-Boronic Acid Moiety
The value of a synthetic building block is measured by its utility and versatility. Pyrazole-4-boronic acids excel on both fronts. The pyrazole core is a bioisostere for various functional groups and can engage in hydrogen bonding and other non-covalent interactions within enzyme active sites.[1] The boronic ester at the C4-position provides a stable, handleable, and highly reactive partner for palladium-catalyzed cross-coupling reactions, allowing for the modular assembly of complex biaryl and heteroaryl structures.[2][3] This strategic combination has been pivotal in the development of targeted therapies. A prime example is Baricitinib, a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis, where a pyrazole-4-boronic acid derivative is a key intermediate in its synthesis.[1][5]
The choice of a synthetic route to these vital intermediates is therefore a critical decision in any drug discovery or development campaign, balancing factors such as starting material availability, scalability, cost, and regiochemical control.
Primary Synthetic Methodologies
The synthesis of pyrazole-4-boronic acids can be broadly categorized into three main strategies: functionalization of a pre-formed pyrazole ring, construction of the ring from a boron-containing precursor, and metal-free cyclization approaches. The optimal choice depends heavily on the availability of starting materials and the desired substitution pattern on the pyrazole nucleus.
Sources
A Technical Guide to the Stability, Storage, and Handling of (1-Cyclobutylpyrazol-4-yl)boronic Acid
An In-depth Technical Guide
Introduction
(1-Cyclobutylpyrazol-4-yl)boronic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. As with other pyrazole-containing boronic acids, it serves as a versatile intermediate in synthetic chemistry, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds[1]. The successful and reproducible application of this reagent is, however, critically dependent on its chemical integrity.
Boronic acids as a class are susceptible to various degradation pathways that can impact purity, reactivity, and ultimately, the yield and quality of subsequent synthetic steps. A thorough understanding of the stability profile of (1-Cyclobutylpyrazol-4-yl)boronic acid is therefore not a trivial matter of logistics but a fundamental requirement for its effective use in research and manufacturing.
This guide provides a comprehensive overview of the factors influencing the stability of (1-Cyclobutylpyrazol-4-yl)boronic acid. Drawing upon established principles for the broader class of aryl and heteroarylboronic acids, we will detail the primary degradation mechanisms, provide field-proven protocols for optimal storage and handling, and outline a systematic approach for experimental stability assessment.
Physicochemical Properties
A clear understanding of the fundamental properties of a reagent is the first step in designing appropriate handling and storage strategies. While (1-Cyclobutylpyrazol-4-yl)boronic acid itself is a specific entity, it is often supplied or used as its more stable pinacol ester derivative. It is crucial to distinguish between these two forms.
| Property | (1-Cyclobutylpyrazol-4-yl)boronic acid | 1-Cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester |
| Molecular Formula | C₇H₁₁BN₂O₂[2] | C₁₃H₂₁BN₂O₂ |
| Molecular Weight | 165.99 g/mol [2] | 248.13 g/mol |
| CAS Number | 1443112-54-6[2] | 1002309-48-9[3] |
| Typical Appearance | White to off-white solid | Solid |
Core Principles of Boronic Acid Stability
The chemistry of boronic acids is dominated by the unique electronic nature of the boron atom. Boron possesses an empty p-orbital, which confers a Lewis acidic character to the molecule[4]. This orbital is the primary site of interaction with nucleophiles, making it the reactive center for both desired transformations (like transmetalation in Suzuki couplings) and undesired degradation.
Major Degradation Pathways
There are three principal pathways through which boronic acids degrade. These processes can occur during storage, handling, or even during chemical reactions if conditions are not carefully controlled.
-
Oxidative Deboronation: This is a common and irreversible degradation pathway, particularly for boronic acids exposed to air or other oxidants. The empty p-orbital of the boron is susceptible to attack by reactive oxygen species (ROS), leading to the cleavage of the carbon-boron bond and formation of the corresponding alcohol (in this case, 1-cyclobutyl-1H-pyrazol-4-ol) and boric acid[5]. This process can be a significant issue in biological contexts and under ambient storage conditions[5].
-
Protodeboronation: This pathway involves the cleavage of the carbon-boron bond by a proton source, typically water, resulting in the replacement of the boronic acid moiety with a hydrogen atom[6][7]. The product is the parent heterocycle, 1-cyclobutyl-1H-pyrazole. The kinetics of protodeboronation are often highly pH-dependent, with increased rates observed under both acidic and basic conditions[6][8].
-
Boroxine Formation: In the solid state or in non-aqueous solutions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer known as a boroxine[4][7]. This process is reversible; in the presence of water, the boroxine can hydrolyze back to the monomeric boronic acid. While not a form of irreversible decomposition, the formation of boroxines can complicate stoichiometry and solubility, affecting reaction kinetics.
Caption: The primary degradation pathways affecting boronic acids.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling procedures is the most effective strategy to mitigate degradation and ensure the long-term viability of (1-Cyclobutylpyrazol-4-yl)boronic acid. The following protocols are based on best practices derived from safety data sheets and the known chemical sensitivities of this compound class.
Long-Term Storage Conditions
For storage periods exceeding several weeks, the following conditions are mandatory to minimize the rates of oxidative and hydrolytic degradation.
| Parameter | Recommended Condition | Scientific Justification |
| Temperature | ≤ -20°C (Freezer) | Reduces the kinetic rate of all chemical degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[9] | Prevents oxidative deboronation by excluding atmospheric oxygen. |
| Moisture | Tightly sealed container with desiccant | Prevents protodeboronation and hydrolysis of any boroxine back to the acid, which can be more sensitive. Boronic acids are often hygroscopic[9]. |
| Light | Amber vial or stored in the dark[7] | Protects against potential photolytic degradation pathways. |
| Container | Original supplier vial, tightly sealed[3] | Ensures a clean, non-reactive, and properly sealed environment. |
Protocol for Handling and Dispensing
The act of removing material from its primary container is a point of high vulnerability. Exposure to the ambient atmosphere for even brief periods can introduce sufficient oxygen and moisture to initiate degradation.
-
Preparation: Allow the sealed container of (1-Cyclobutylpyrazol-4-yl)boronic acid to warm to room temperature over at least 30 minutes before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Environment: Perform all manipulations within a glovebox or on a benchtop under a positive pressure stream of an inert gas (e.g., via an argon-filled balloon and needle adapter).
-
Dispensing: Use a clean, dry spatula to quickly transfer the desired amount of the solid to a pre-tared, dry vial.
-
Sealing: Immediately and tightly reseal the primary container. Purge the headspace with inert gas before final tightening if possible.
-
Dissolution: If preparing a solution, use anhydrous, sparged solvents to minimize moisture and dissolved oxygen. Dissolving the sample in an aprotic solvent like acetonitrile or THF can minimize hydrolysis prior to use[10].
Stability Assessment: Experimental Design
To ensure the trustworthiness of experimental results, it is essential to have a validated analytical method that can accurately quantify the parent compound and separate it from all potential degradants. A forced degradation study is the standard approach to achieve this.
Forced Degradation (Stress Testing)
The goal of a forced degradation study is to intentionally stress the compound to generate its likely degradation products. This information is then used to develop a "stability-indicating" analytical method.
Workflow for Stability Assessment
Caption: Workflow for developing a stability-indicating analytical method.
Protocol: Stability-Indicating UPLC-MS Method Development
This protocol provides a starting point for developing a robust method to assess the purity and stability of (1-Cyclobutylpyrazol-4-yl)boronic acid. The primary challenge in reversed-phase HPLC/UPLC analysis is the potential for on-column hydrolysis of the boronic acid[10][11].
-
Sample Preparation:
-
Prepare a stock solution of the compound at ~1 mg/mL in an aprotic diluent such as acetonitrile to minimize hydrolysis before injection[10].
-
For stress samples, dilute them with the same aprotic diluent to an appropriate final concentration (~0.1 mg/mL).
-
-
Instrumentation:
-
Ultra-Performance Liquid Chromatograph (UPLC) coupled with a Photo Diode Array (PDA) detector and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Chromatographic Conditions:
-
Column: Use a modern, end-capped C18 column with low silanol activity to minimize secondary interactions and on-column degradation (e.g., Waters XTerra MS C18)[10][11].
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Modifier: It is often best to start with no acid modifier, as acids like formic acid can sometimes increase the rate of on-column hydrolysis[11]. If peak shape is poor, a low concentration of formic acid (0.05%) or a basic modifier may be explored cautiously.
-
Gradient: A fast gradient (e.g., 5% to 95% B in 5 minutes) is recommended to reduce the residence time of the analyte on the column, further minimizing the risk of degradation[10].
-
Flow Rate: ~0.5 mL/min
-
Column Temperature: 35°C[11]
-
Injection Volume: 1-2 µL
-
-
Detection:
-
PDA: Monitor at a suitable wavelength (e.g., 220 nm) to detect the pyrazole core.
-
MS: Operate in both positive and negative electrospray ionization (ESI) modes to capture the parent ion and potential degradation products for identification.
-
-
Method Validation:
-
Once the method shows baseline separation of the parent peak from all process impurities and stress-induced degradants, it is considered stability-indicating.
-
Confirm the identity of degradants by comparing their mass-to-charge ratios with the theoretical masses of the products from the pathways described in Section 3.1.
-
Conclusion
While (1-Cyclobutylpyrazol-4-yl)boronic acid is a powerful synthetic intermediate, its inherent chemical liabilities require a disciplined and informed approach to its stewardship. The principal threats to its stability—oxidative deboronation, protodeboronation, and boroxine formation—can be effectively managed through rigorous adherence to proper storage and handling protocols. Storing the compound under an inert atmosphere at or below -20°C is paramount for long-term preservation. For all applications, the development and use of a validated, stability-indicating analytical method is not merely recommended but is essential for guaranteeing the quality of the reagent and ensuring the integrity and reproducibility of the scientific outcomes that depend on it.
References
- Connors, R. et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-65.
- Apollo Scientific. (2023). Safety Data Sheet for 1-Cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester. Apollo Scientific.
- Wikipedia. (n.d.). Boronic acid. Wikipedia.
- BenchChem. (2025). Analytical techniques for monitoring the degradation of benzylboronic acid. BenchChem Technical Support.
- Whiting, A. et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1362-1373.
- Sigma-Aldrich. (2025). Safety Data Sheet for 1-Boc-pyrazole-4-boronic acid pinacol ester. Sigma-Aldrich.
-
Rainey, M. A. et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2018413118. [Link]
-
Forst, M. B. et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 161-167. [Link]
- BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition. BenchChem Technical Support.
- Fisher Scientific. (2025). Safety Data Sheet for Pyrazole-4-boronic acid pinacol ester. Fisher Scientific.
- Sigma-Aldrich. (2024). Safety Data Sheet for Cyclopropaneboronic acid. Sigma-Aldrich.
- Chem-Impex. (n.d.). 1H-Pyrazole-4-boronic acid. Chem-Impex.
-
Welch, C. J. et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 211-218. [Link]
- Fisher Scientific. (2025). Safety Data Sheet for Phenylboronic acid. Fisher Scientific.
-
Jones, M. et al. (2008). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]
-
Kumar, A. et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
- Nykaza, T. V. et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1323-1327.
- AOTU Chemical Valley. (n.d.). (1-Cyclobutylpyrazol-4-yl)boronic acid. AOTU Chemical Valley.
- Synblock. (n.d.). (1-Cyclopropyl-1H-pyrazol-4-YL)boronic acid. Synblock.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (1-Cyclobutylpyrazol-4-yl)boronic acid - CAS:1443112-54-6 - 凹凸化学谷 [aotohxg.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Navigating the Solvent Landscape: A Technical Guide to the Solubility of (1-Cyclobutylpyrazol-4-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Solubility in Synthetic Chemistry
The solubility of a reagent is a critical parameter that dictates its utility in a chemical process.[3] For (1-Cyclobutylpyrazol-4-yl)boronic acid, its solubility profile influences crucial aspects of its application, including:
-
Reaction Kinetics: The rate and efficiency of a reaction are often dependent on the concentration of the reactants in solution.
-
Purification: Crystallization, a common method for purifying solid organic compounds, is entirely reliant on the differential solubility of the compound and its impurities in a given solvent system.
-
Formulation: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a key factor in designing appropriate formulations.[4]
This guide aims to equip researchers with the foundational knowledge and practical methodologies to effectively work with (1-Cyclobutylpyrazol-4-yl)boronic acid by understanding and predicting its behavior in various organic solvents.
Deconstructing the Molecule: Predicting Solubility from Structure
The solubility of (1-Cyclobutylpyrazol-4-yl)boronic acid is governed by the interplay of its constituent structural motifs: the pyrazole ring, the cyclobutyl substituent, and the boronic acid functional group.
-
The Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Generally, pyrazoles and their derivatives exhibit good solubility in a range of organic solvents.[5][6] This is attributed to their ability to engage in various intermolecular interactions, including dipole-dipole interactions and, in some cases, hydrogen bonding. Common solvents for pyrazole derivatives include acetone, ethanol, methanol, acetonitrile, dimethylformamide (DMF), and dichloromethane (CH2Cl2).[5]
-
The Cyclobutyl Substituent: The cyclobutyl group is a nonpolar, aliphatic moiety. Its presence is expected to increase the lipophilicity of the molecule, thereby enhancing its solubility in less polar organic solvents.
-
The Boronic Acid Group: The boronic acid functional group (-B(OH)₂) is polar and capable of acting as both a hydrogen bond donor and acceptor. This group contributes to solubility in polar solvents. However, boronic acids are known to undergo reversible dehydration to form cyclic anhydrides called boroxines.[7][8] This equilibrium can complicate solubility behavior, as the boroxine is generally less polar and may have significantly different solubility from the monomeric boronic acid.[7]
Based on this structural analysis, (1-Cyclobutylpyrazol-4-yl)boronic acid is anticipated to exhibit a broad solubility profile, with favorable interactions in both polar and moderately nonpolar organic solvents.
A Predictive Solubility Profile
While experimental data is essential for precise solubility values, a qualitative prediction can be made based on the principles of "like dissolves like" and the known solubility of related compounds.
| Solvent Class | Representative Solvents | Predicted Solubility of (1-Cyclobutylpyrazol-4-yl)boronic acid | Rationale |
| Protic Polar | Methanol, Ethanol | High | The boronic acid and pyrazole moieties can hydrogen bond with the solvent. |
| Aprotic Polar | Acetone, Acetonitrile, DMF, DMSO | High to Moderate | Strong dipole-dipole interactions are expected. The pyrazole ring is known to be soluble in these solvents.[5] |
| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl ether | High to Moderate | Ethers are good solvents for many boronic acids.[7] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | The overall polarity of the molecule should allow for reasonable solubility. |
| Aromatic | Toluene, Xylene | Low to Moderate | The nonpolar cyclobutyl group may enhance solubility, but the polar functional groups will limit it. |
| Aliphatic | Hexane, Heptane | Very Low | The molecule's polarity is too high for significant solubility in nonpolar hydrocarbons.[7] |
Experimental Determination of Solubility: A Validated Protocol
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a reliable method for determining the solubility of (1-Cyclobutylpyrazol-4-yl)boronic acid in a range of organic solvents.
Materials and Equipment
-
(1-Cyclobutylpyrazol-4-yl)boronic acid (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Figure 1. Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of (1-Cyclobutylpyrazol-4-yl)boronic acid to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
-
Accurately dispense a known volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
-
Sampling and Analysis:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.
-
Accurately weigh the filtered aliquot.
-
Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of (1-Cyclobutylpyrazol-4-yl)boronic acid.
-
-
Calculation of Solubility:
-
From the determined concentration and the dilution factor, calculate the solubility of the compound in the original solvent. Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Factors Influencing Solubility
Several factors can influence the solubility of (1-Cyclobutylpyrazol-4-yl)boronic acid:
-
Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature.[3][5] This can be leveraged for purification by recrystallization.
-
Solvent Polarity: As discussed, the polarity of the solvent will play a significant role in the solubility of this compound. A systematic study across a range of solvents with varying polarities is recommended.
-
Presence of Water: Boronic acids can interact with water, which may influence their solubility in organic solvents, particularly through the formation of hydrates or by affecting the boroxine equilibrium.
-
pH (in aqueous or mixed aqueous/organic systems): Boronic acids are weak Lewis acids with a pKa around 9.[9] In basic conditions, they can form the more soluble boronate anion.
Conclusion
While specific, quantitative solubility data for (1-Cyclobutylpyrazol-4-yl)boronic acid is not yet documented in the public domain, a strong predictive understanding of its behavior can be derived from its chemical structure and the known properties of pyrazoles and boronic acids. It is anticipated to be soluble in a range of polar aprotic and protic organic solvents. For researchers and drug development professionals, the experimental protocol detailed in this guide provides a robust framework for the precise and reliable determination of its solubility, a critical step in unlocking the full synthetic potential of this valuable chemical building block.
References
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Retrieved from [Link]
- Hall, D. G. (Ed.). (2011).
- Crapse, K. P., & Kyser, E. A., III. (2011). Literature Review of Boric Acid Solubility Data.
-
Stetler, L. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from [Link]
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- Ghafouri, H., & Gholami, M. (2018).
-
BioOrganics. (n.d.). (1-Cyclobutylpyrazol-4-yl)boronic acid. Retrieved from [Link]
- Patil, A. R., et al. (2021). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents.
- Staszewska-Krajewska, O., et al. (2021). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 26(21), 6599.
- Al-Ostath, A., et al. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
-
Aotool Chemical Valley. (n.d.). (1-Cyclobutylpyrazol-4-yl)boronic acid. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Chemical Properties and Applications of 1H-Pyrazole Derivatives. Retrieved from [Link]
- Google Patents. (2020). CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boronic acid - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of (1-Cyclobutylpyrazol-4-yl)boronic acid with Aryl Halides
<
Introduction: The Strategic Importance of Substituted Pyrazoles
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2][3] Its unique electronic properties and metabolic stability make it a highly sought-after motif in drug design.[2] The introduction of diverse substituents onto the pyrazole core allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1][4] Specifically, 1-substituted pyrazole derivatives are integral components of numerous FDA-approved drugs for treating cancers, HIV, and inflammatory conditions.[2]
The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds, offering remarkable functional group tolerance and mild reaction conditions.[5][6] This guide provides a comprehensive overview and detailed protocols for the Suzuki coupling of (1-Cyclobutylpyrazol-4-yl)boronic acid with various aryl halides. The cyclobutyl moiety introduces a degree of conformational constraint and lipophilicity that can be advantageous in modulating drug-target interactions. These application notes are designed for researchers, scientists, and drug development professionals to facilitate the synthesis of novel 1-cyclobutylpyrazole-containing compounds.
Reaction Mechanism and Key Considerations
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[5][6] A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[5][6] The rate of this step is often dependent on the nature of the halide, with reactivity typically following the trend I > Br > Cl.[7]
-
Transmetalation: The organoboron species, in this case, (1-Cyclobutylpyrazol-4-yl)boronic acid, must be activated by a base to form a more nucleophilic boronate complex.[8] This complex then transfers the pyrazole moiety to the Pd(II) center, displacing the halide.[5]
-
Reductive Elimination: The two organic partners on the palladium complex couple to form the desired biaryl product, regenerating the Pd(0) catalyst to continue the cycle.[5][6]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of (1-Cyclobutylpyrazol-4-yl)boronic acid with both electron-rich and electron-poor aryl halides. Optimization may be required for specific substrates.
General Materials and Methods
-
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Anhydrous solvents should be used, and it is recommended to degas them prior to use to minimize oxygen, which can deactivate the catalyst.[9]
-
(1-Cyclobutylpyrazol-4-yl)boronic acid and its pinacol ester are commercially available.[10] Alternatively, they can be synthesized from 1-cyclobutyl-4-bromopyrazole.[11][12]
Protocol 1: Coupling with an Electron-Deficient Aryl Bromide (e.g., 4-bromonitrobenzene)
This protocol is designed for aryl halides with electron-withdrawing groups, which generally undergo oxidative addition more readily.
Materials:
-
(1-Cyclobutylpyrazol-4-yl)boronic acid pinacol ester (1.2 equiv.)
-
4-bromonitrobenzene (1.0 equiv.)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane/H₂O (4:1 v/v)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (1-Cyclobutylpyrazol-4-yl)boronic acid pinacol ester, 4-bromonitrobenzene, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with an Electron-Rich Aryl Chloride (e.g., 4-chloroanisole)
Aryl chlorides and electron-rich aryl halides are generally less reactive and often require more active catalyst systems.[7]
Materials:
-
(1-Cyclobutylpyrazol-4-yl)boronic acid (1.5 equiv.)
-
4-chloroanisole (1.0 equiv.)
-
XPhos Pd G2 (2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv.)
-
Toluene/H₂O (10:1 v/v)
Procedure:
-
In a reaction vial, combine (1-Cyclobutylpyrazol-4-yl)boronic acid, 4-chloroanisole, and finely powdered potassium phosphate.
-
Seal the vial with a septum and purge with an inert gas.
-
Under a positive flow of inert gas, add the XPhos Pd G2 precatalyst.
-
Add the degassed toluene/H₂O solvent mixture.
-
Heat the reaction mixture to 100-110 °C in a preheated oil bath or heating block with vigorous stirring.
-
Monitor the reaction for completion.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product via column chromatography.
Experimental Workflow Diagram
Caption: A general workflow for the Suzuki coupling experiment.
Application Notes and Troubleshooting
Selection of Reaction Components
| Component | Options and Considerations | Rationale and Causality |
| Palladium Catalyst | Pd(PPh₃)₄: A common, reliable choice for many couplings.[13] PdCl₂(dppf): Often effective for heteroaryl couplings. Buchwald Precatalysts (e.g., XPhos Pd G2): Highly active for challenging substrates like aryl chlorides and sterically hindered partners.[14][15] | The ligand sphere around the palladium atom dictates its reactivity. Bulky, electron-rich phosphine ligands (like XPhos) facilitate the oxidative addition of less reactive aryl chlorides and promote the reductive elimination step.[16] |
| Base | K₂CO₃, Na₂CO₃: Mild bases, effective for many standard couplings.[17] K₃PO₄: A stronger base, often used for less reactive boronic acids or aryl chlorides.[17][18] Cs₂CO₃: Highly soluble in organic solvents, beneficial for challenging couplings.[17] KF: A milder option that can minimize side reactions like protodeboronation.[8] | The base is crucial for the formation of the reactive boronate species, which facilitates the transmetalation step.[5][8] The choice of base can significantly impact the reaction rate and yield, and should be matched to the substrate's reactivity and stability.[17] |
| Solvent | Toluene, 1,4-Dioxane, THF: Common ethereal and aromatic solvents.[7] DMF, DMAc: Polar aprotic solvents, though their use is being discouraged due to environmental concerns.[19] Aqueous mixtures (e.g., Toluene/H₂O): Often accelerate the reaction and help solubilize inorganic bases.[7] | The solvent must solubilize the reactants and catalyst. Biphasic systems can be advantageous, but require vigorous stirring to ensure efficient mixing.[9] The choice of solvent can influence catalyst activity and stability.[20] |
| Boronic Acid Species | Boronic Acid: Often used directly. Pinacol Ester: More stable to storage and less prone to trimerization (forming boroxines).[7] MIDA Boronates, Trifluoroborates: Offer enhanced stability and can be used in sequential couplings.[21] | While boronic acids are common, their esters or other derivatives can offer improved stability and handling, which can be crucial for reproducibility, especially with heteroaryl boronic acids that may be prone to decomposition.[7][21] |
Common Issues and Solutions
-
Low to No Yield:
-
Inactive Catalyst: Ensure the palladium source is fresh and has been stored properly.[9] Consider using a more robust, air-stable precatalyst.[9][16]
-
Oxygen Contamination: Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[9][22]
-
Incorrect Base/Solvent Combination: The choice of base and solvent is often interdependent.[9] An empirical screen of different conditions may be necessary for a new substrate pair.
-
-
Protodeboronation: This is the undesired replacement of the boronic acid group with a hydrogen atom, a common side reaction with heteroaryl boronic acids.[23]
-
Use a Milder Base: Strong bases in aqueous media can accelerate this side reaction. Switching to KF or K₂CO₃ can be beneficial.[9]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous conditions can significantly reduce its occurrence.[9][23]
-
Use a Boronic Ester: Pinacol or MIDA esters are often more stable towards protodeboronation than the free boronic acid.[21]
-
-
Homocoupling of Boronic Acid (Glaser Coupling):
-
This side reaction is often promoted by the presence of oxygen.[9] Rigorous exclusion of air is the primary solution.
-
Conclusion
The Suzuki-Miyaura cross-coupling of (1-Cyclobutylpyrazol-4-yl)boronic acid with aryl halides is a powerful and versatile method for the synthesis of novel, pharmaceutically relevant compounds. A rational approach to reaction design, based on an understanding of the catalytic cycle and the roles of each component, is key to success. By carefully selecting the catalyst, base, and solvent system, and by taking precautions to exclude oxygen and water when necessary, researchers can efficiently generate a diverse library of 1,4-disubstituted pyrazoles for applications in drug discovery and development. The protocols and troubleshooting guide provided herein serve as a robust starting point for these synthetic endeavors.
References
- Vertex AI Search. (n.d.). Exploring Catalyst Options: Suzuki Coupling with Palladium. Retrieved January 18, 2026.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 18, 2026.
-
Wikipedia. (2024). Suzuki reaction. Retrieved January 18, 2026, from [Link]
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Retrieved January 18, 2026.
-
Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved January 18, 2026, from [Link]
- ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved January 18, 2026.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guides. Retrieved January 18, 2026.
- Semantic Scholar. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved January 18, 2026.
-
MDPI. (n.d.). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Retrieved January 18, 2026, from [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Involving Pyrazole Boronic Esters. Retrieved January 18, 2026.
- Semantic Scholar. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved January 18, 2026.
- BenchChem. (2025).
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with.... Retrieved January 18, 2026.
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved January 18, 2026, from [Link]
-
American Chemical Society. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved January 18, 2026, from [Link]
- ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved January 18, 2026.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved January 18, 2026.
- ResearchGate. (2025).
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved January 18, 2026.
-
Royal Society of Chemistry. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. Retrieved January 18, 2026, from [Link]
-
Reddit. (2025). Problems with Suzuki coupling. Retrieved January 18, 2026, from [Link]
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved January 18, 2026.
-
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved January 18, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. Retrieved January 18, 2026.
-
National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved January 18, 2026, from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved January 18, 2026.
-
Boron Molecular. (n.d.). 1-cyclobutyl-1H-pyrazole-4-boronic acid, pinacol ester. Retrieved January 18, 2026, from [Link]
- Myers Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved January 18, 2026.
- ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved January 18, 2026.
-
PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved January 18, 2026, from [Link]
- Synblock. (n.d.). CAS 1678534-30-9 | (1-Cyclopropyl-1H-pyrazol-4-YL)boronic acid. Retrieved January 18, 2026.
- ResearchGate. (2025). (PDF)
-
PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
- Google Patents. (n.d.). CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. boronmolecular.com [boronmolecular.com]
- 11. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]
- 12. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. thieme-connect.com [thieme-connect.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 20. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. reddit.com [reddit.com]
- 23. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Pyrazole Boronic Acids
Introduction: The Significance of Pyrazole Scaffolds and the Power of Cross-Coupling
The pyrazole motif is a cornerstone in modern medicinal chemistry and materials science.[1] Its presence in numerous FDA-approved drugs highlights its importance as a privileged scaffold in the development of new therapeutic agents.[2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, offering a direct route to functionalized pyrazole derivatives.[1][3] This Nobel Prize-winning reaction utilizes a palladium catalyst to couple an organoboron compound, such as a pyrazole boronic acid or its ester, with an organic halide or triflate.[1][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of palladium catalyst systems for the cross-coupling of pyrazole boronic acids. We will delve into the mechanistic intricacies, explore optimal catalyst systems, and provide detailed, field-proven protocols to empower your synthetic endeavors.
Understanding the Catalytic System: Key Components and Mechanistic Insights
The success of a Suzuki-Miyaura cross-coupling reaction hinges on the judicious selection of the palladium catalyst, ligand, base, and solvent. Each component plays a critical role in the catalytic cycle, which generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
1. Palladium Precursor: The choice of palladium precursor is the foundation of the catalytic system. Common sources include Pd(PPh₃)₄, PdCl₂(dppf), and various palladium(0) and palladium(II) complexes.[6][7] For challenging couplings, particularly with heteroaryl substrates, the use of pre-catalysts can be advantageous.[8]
2. Ligands: The Key to Catalyst Performance: Ligands are crucial for stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[9] For pyrazole cross-coupling, electron-rich and bulky phosphine ligands, such as those from the Buchwald and Hartwig research groups, have shown significant success.[9][10] Pyrazole-based ligands have also been developed and demonstrated to be effective.[9][11] The choice of ligand can significantly impact reaction efficiency, substrate scope, and functional group tolerance.[12]
3. Base: Activating the Boronic Acid: A base is required to activate the boronic acid for the transmetalation step.[13] Common bases include carbonates (e.g., Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The strength and nature of the base can influence the reaction rate and the stability of sensitive functional groups.
4. Solvent: The Reaction Medium: The solvent system must be capable of dissolving the reactants and catalyst components while being compatible with the reaction conditions. Anhydrous solvents like 1,4-dioxane, DMF, and toluene are frequently used.[6] In some cases, aqueous solvent mixtures can be employed.[7]
The Catalytic Cycle: A Visual Representation
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling.
Challenges in Pyrazole Boronic Acid Cross-Coupling
While powerful, the Suzuki-Miyaura coupling of pyrazole boronic acids is not without its challenges. The Lewis basic nitrogen atoms in the pyrazole ring can coordinate to the palladium center, potentially leading to catalyst deactivation or inhibition.[8][14] Furthermore, unprotected N-H groups on the pyrazole can interfere with the reaction.[8] The stability of the pyrazole boronic acid itself is also a consideration, as protodeboronation can be a competing side reaction.[14] To overcome these hurdles, careful selection of ligands and reaction conditions is paramount. The use of pyrazole boronic esters, such as the pinacol ester, can enhance stability and handling.[1][6]
Application Notes: Selecting the Right Catalyst System
The optimal catalyst system is highly dependent on the specific pyrazole boronic acid and coupling partner. Below is a summary of commonly employed and effective palladium catalyst systems for this transformation.
| Catalyst Precursor | Ligand | Base | Solvent | Typical Substrates | Reference |
| Pd(PPh₃)₄ | - | Na₂CO₃ | 1,4-Dioxane/H₂O | Aryl/Heteroaryl Bromides | [7] |
| PdCl₂(dppf) | dppf (optional excess) | K₃PO₄ | Dioxane or THF | Pyrazole Triflates, Aryl Boronic Acids | [15][16] |
| Pd₂(dba)₃ | Buchwald or Hartwig Ligands (e.g., SPhos, XPhos) | K₃PO₄ | Dioxane/H₂O | Unprotected Nitrogen-Rich Heterocycles | [8] |
| Pd₂(dba)₃ | Pyrazole-based P,N-ligands | NaO-tBu or Cs₂CO₃ | Toluene | Aryl Bromides/Triflates | [9][10] |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | Aryl/Vinyl Triflates | [13] |
Experimental Protocols: A Step-by-Step Guide
This section provides a general, yet detailed, protocol for a typical Suzuki-Miyaura cross-coupling of a pyrazole boronic acid derivative. Note: This protocol should be considered a starting point and may require optimization for specific substrates.
General Protocol for the Suzuki-Miyaura Coupling of a Pyrazole Boronic Acid Pinacol Ester with an Aryl Bromide
Materials:
-
Pyrazole boronic acid pinacol ester (1.0 - 1.5 equivalents)
-
Aryl or heteroaryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., PdCl₂(dppf) or a suitable pre-catalyst, 1-5 mol%)
-
Ligand (if required, e.g., dppf, SPhos)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Workflow Diagram:
Caption: A typical experimental workflow for pyrazole cross-coupling.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the pyrazole boronic acid pinacol ester (1.2 equiv.), the aryl bromide (1.0 equiv.), the base (e.g., K₃PO₄, 2.5 equiv.), and the palladium catalyst/ligand system (e.g., PdCl₂(dppf), 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 10-15 minutes.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, HRMS).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Ineffective base or solvent- Catalyst poisoning by pyrazole nitrogen | - Use a fresh batch of catalyst or a pre-catalyst- Ensure all glassware is flame-dried and use anhydrous solvents- Screen different bases and solvents- Employ a more electron-rich and/or bulky ligand |
| Protodeboronation of Boronic Acid | - Presence of water or protic solvents- Prolonged reaction times at high temperatures | - Use anhydrous conditions- Use a boronic ester for increased stability- Optimize reaction time and temperature |
| Formation of Homocoupled Byproducts | - Oxidative homocoupling of the boronic acid | - Ensure the reaction is maintained under a strict inert atmosphere- Use a slight excess of the boronic acid |
| Catalyst Decomposition (Palladium Black) | - High reaction temperature- Unstable ligand | - Lower the reaction temperature- Use a more robust ligand |
Conclusion
The palladium-catalyzed cross-coupling of pyrazole boronic acids is a robust and highly valuable transformation for the synthesis of complex molecules. A thorough understanding of the catalytic system and careful optimization of reaction conditions are key to achieving high yields and purity. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully implement this powerful synthetic methodology in their work.
References
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Involving Pyrazole Boronic Esters.
- Arkat USA.
- Catalysis Science & Technology (RSC Publishing). Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes.
- Organometallics - ACS Publications. Palladium(II) Pyrazolin-4-ylidenes: Remote N-Heterocyclic Carbene Complexes and Their Catalytic Application in Aqueous Suzuki−Miyaura Coupling.
- Benchchem. Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
- Benchchem.
- Organic Chemistry Portal. Suzuki Coupling.
- MDPI.
- ResearchGate.
- ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl....
- MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.
- American Chemical Society.
- ResearchGate.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction.
- PMC - NIH.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up..
- The Royal Society of Chemistry.
- Semantic Scholar.
- NIH.
- Organic Process Research & Development - ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- NIH. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.
- MDPI. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- DSpace@MIT. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.
- MDPI.
- ResearchGate. Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam....
- Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- NINGBO INNO PHARMCHEM CO., LTD. The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis.
- RSC Publishing.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C2CY20517C [pubs.rsc.org]
- 12. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Use of (1-Cyclobutylpyrazol-4-yl)boronic Acid in Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of the Cyclobutylpyrazole Moiety in Kinase Inhibition
In the landscape of modern drug discovery, protein kinases remain a pivotal target class for therapeutic intervention, particularly in oncology. The development of small molecule kinase inhibitors that are both potent and selective is a paramount objective for medicinal chemists. Within this context, the pyrazole scaffold has emerged as a "privileged" structure, frequently incorporated into kinase inhibitors due to its favorable physicochemical properties and ability to form key hydrogen bond interactions with the kinase hinge region.[1]
This document provides detailed application notes and protocols for the use of (1-Cyclobutylpyrazol-4-yl)boronic acid , a key building block for the synthesis of a novel class of potent and selective kinase inhibitors. The incorporation of a cyclobutyl group on the pyrazole ring has been shown to be an optimal structural feature for enhancing the inhibitory activity of certain kinase inhibitors, as demonstrated in structure-activity relationship (SAR) studies of pyrazole-based Cyclin-Dependent Kinase 2 (CDK2) inhibitors.[2]
This guide will focus on the practical application of (1-Cyclobutylpyrazol-4-yl)boronic acid in the synthesis of a representative CDK2 inhibitor, providing researchers, scientists, and drug development professionals with the necessary information to leverage this valuable reagent in their own kinase inhibitor discovery programs.
Application Focus: Synthesis of a Potent Pyrazole-Based CDK2 Inhibitor
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, and its dysregulation is a hallmark of many cancers.[3] Consequently, the development of selective CDK2 inhibitors is a promising therapeutic strategy. A series of 3,5-disubstituted pyrazole derivatives have been identified as potent CDK2 inhibitors, and within this series, the presence of a cyclobutyl moiety at the 1-position of the pyrazole ring was found to be optimal for biological activity.[2]
The synthesis of this class of inhibitors is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. In this key step, (1-Cyclobutylpyrazol-4-yl)boronic acid serves as the crucial coupling partner, enabling the introduction of the pharmacologically important cyclobutylpyrazole moiety onto a core scaffold.
Synthetic Workflow Overview
The overall synthetic strategy involves the preparation of a suitable coupling partner, followed by the key Suzuki-Miyaura coupling reaction with (1-Cyclobutylpyrazol-4-yl)boronic acid or its corresponding pinacol ester. The resulting intermediate can then be further functionalized to yield the final kinase inhibitor.
Caption: Synthetic workflow for a pyrazole-based kinase inhibitor.
Detailed Experimental Protocol: Synthesis of a Representative 3,5-Disubstituted Pyrazole CDK2 Inhibitor
This protocol provides a representative procedure for the synthesis of a potent CDK2 inhibitor using (1-Cyclobutylpyrazol-4-yl)boronic acid. This protocol is based on established methods for the synthesis of similar pyrazole-based kinase inhibitors.[4]
Materials:
-
(1-Cyclobutylpyrazol-4-yl)boronic acid pinacol ester
-
Substituted aryl or heteroaryl halide (e.g., 4-bromo-N-(tert-butoxycarbonyl)aniline)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a flame-dried round-bottom flask or microwave vial, combine the aryl/heteroaryl halide (1.0 equiv.), (1-Cyclobutylpyrazol-4-yl)boronic acid pinacol ester (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Add the anhydrous solvent, followed by the palladium catalyst (0.05-0.10 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Subsequent Steps:
The coupled product can then be subjected to further synthetic transformations, such as deprotection and amide coupling, to yield the final kinase inhibitor.
Data Presentation: Biological Activity of a Representative Cyclobutylpyrazole CDK2 Inhibitor
The following table summarizes the biological activity of a representative 3,5-disubstituted pyrazole CDK2 inhibitor bearing the optimal cyclobutyl moiety.
| Compound ID | Target Kinase | IC₅₀ (nM) | Antiproliferative Activity (Cell Line) | GI₅₀ (µM) |
| Cpd. 22 | CDK2 | 23 | Pancreatic Ductal Adenocarcinoma (MiaPaCa2) | 0.247 |
| CDK5 | 24 | Pancreatic Ductal Adenocarcinoma (AsPC1) | 0.315 | |
| Pancreatic Ductal Adenocarcinoma (BxPC3) | 0.924 | |||
| Pancreatic Ductal Adenocarcinoma (SUIT2) | 0.209 | |||
| Pancreatic Ductal Adenocarcinoma (S2-013) | 0.192 |
Data adapted from the literature.[2]
Mechanism of Action: CDK2 Inhibition and Cell Cycle Arrest
CDK2, in complex with its regulatory partner Cyclin E or Cyclin A, plays a critical role in the G1/S phase transition of the cell cycle. It phosphorylates key substrates, such as the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the expression of genes required for DNA replication.
The synthesized pyrazole-based inhibitor acts as an ATP-competitive inhibitor of CDK2. It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates. This leads to cell cycle arrest at the G1/S checkpoint and ultimately induces apoptosis in cancer cells.
Caption: Role of CDK2 in the cell cycle and its inhibition.
Conclusion and Future Perspectives
(1-Cyclobutylpyrazol-4-yl)boronic acid is a valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. Its application in the Suzuki-Miyaura cross-coupling reaction provides an efficient route to novel pyrazole-based compounds with promising therapeutic potential, particularly in the field of oncology. The demonstrated importance of the cyclobutyl moiety for enhanced CDK2 inhibition highlights the utility of this reagent in lead optimization and the development of next-generation kinase inhibitors. Further exploration of this and structurally related pyrazole boronic acids is warranted to expand the chemical space for kinase inhibitor discovery.
References
-
Galal, S. A., Abd El-All, A. S., El-Sayed, N. A., & El-Diwani, H. I. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic chemistry, 85, 464–475. Available at: [Link]
-
Shaikh, A. A., & Tupsakhare, S. V. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available at: [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Advances. Available at: [Link]
-
Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold. (n.d.). Future University in Egypt. Available at: [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 12(48), 31085-31101. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. Available at: [Link]
-
Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents. (n.d.). New Journal of Chemistry. Available at: [Link]
-
Metwally, A. A., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports, 12(1), 11696. Available at: [Link]
-
Synthesis of 3,5‐disubstituted pyrazoles 8. (n.d.). ResearchGate. Available at: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2021). MDPI. Available at: [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fue.edu.eg [fue.edu.eg]
- 4. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (1-Cyclobutylpyrazol-4-yl)boronic Acid in Drug Discovery
Abstract
(1-Cyclobutylpyrazol-4-yl)boronic acid and its corresponding pinacol ester have emerged as pivotal building blocks in modern medicinal chemistry. This guide provides an in-depth exploration of their application, primarily focusing on their strategic incorporation into kinase inhibitor scaffolds. The pyrazole motif is a well-established "privileged scaffold" in drug discovery, known for its favorable pharmacokinetic properties and ability to form key interactions with biological targets.[1][2][3] The boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6] This document details the scientific rationale, experimental protocols, and a specific case study involving the synthesis of a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor, providing researchers with the technical insights required to leverage this reagent effectively in drug development programs.
Reagent Overview and Physicochemical Properties
(1-Cyclobutylpyrazol-4-yl)boronic acid is a bifunctional reagent designed for synthetic elaboration. The N-cyclobutyl group can enhance metabolic stability and provide a vector for exploring specific binding pockets, while the boronic acid at the 4-position is primed for cross-coupling reactions. For practical laboratory use, the boronic acid is often protected as a pinacol ester, which offers improved stability, solubility in organic solvents, and easier handling compared to the free boronic acid.
Table 1: Physicochemical and Identification Data
| Property | Value | Reference |
|---|---|---|
| Compound Name | (1-Cyclobutylpyrazol-4-yl)boronic acid | [7] |
| CAS Number | 1443112-54-6 | [7] |
| Molecular Formula | C₇H₁₁BN₂O₂ | [7] |
| Molecular Weight | 165.99 g/mol | N/A |
| Protected Form | 1-Cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester | [8] |
| CAS Number (Pinacol Ester) | 1002309-48-9 | [8] |
| Molecular Formula (Pinacol Ester) | C₁₃H₂₁BN₂O₂ | [8] |
| Molecular Weight (Pinacol Ester) | 248.13 g/mol |[8] |
Handling and Storage: Store the pinacol ester form in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent hydrolysis of the boronic ester. The free boronic acid is more sensitive and prone to dehydration to form boroxines.
The Strategic Role in Kinase Inhibitor Design
Protein kinases are a major class of drug targets, particularly in oncology.[2][9] The pyrazole scaffold is a cornerstone in the design of protein kinase inhibitors (PKIs) due to its ability to act as a stable, planar hinge-binding motif, mimicking the adenine region of ATP.[2][10]
The Pyrazole Core as a Privileged Scaffold
The nitrogen atoms of the pyrazole ring can serve as both hydrogen bond donors and acceptors, enabling critical interactions within the ATP-binding pocket of kinases.[2][3] This versatility has led to its inclusion in numerous approved drugs and clinical candidates targeting a wide array of kinases, including Aurora kinases, CDKs, and Bcr-Abl.[2][11]
The N-Cyclobutyl Substituent
The substituent at the N1 position of the pyrazole ring is crucial for modulating potency, selectivity, and pharmacokinetic properties. The cyclobutyl group is a lipophilic, non-planar moiety that can:
-
Enhance Potency: By accessing and fitting into hydrophobic sub-pockets adjacent to the main ATP-binding site.
-
Improve Selectivity: The specific size and shape of the cyclobutyl group can create favorable interactions with one kinase while causing steric clashes with others, thus improving the selectivity profile.
-
Optimize ADME Properties: It can influence solubility, metabolic stability, and cell permeability. SAR studies on a series of CDK inhibitors revealed that a cyclobutyl group at this position was more optimal for activity than smaller or larger alkyl or aryl groups.[11]
Target Spotlight: Fibroblast Growth Factor Receptors (FGFRs)
The FGFR family of receptor tyrosine kinases (FGFR1-4) plays a critical role in cell proliferation, differentiation, and migration.[12][13][14] Aberrant FGFR signaling, often due to gene fusions, mutations, or amplifications, is an oncogenic driver in various cancers, including urothelial carcinoma, cholangiocarcinoma, and lung cancer.[12][13] This makes FGFRs attractive targets for cancer therapy.[12][13][14]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of (1-Cyclobutylpyrazol-4-yl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, allowing for the efficient construction of biaryl and hetero-biaryl systems common in kinase inhibitors.[15][16][17]
The Catalytic Cycle
The reaction mechanism involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid derivative, forming a boronate complex that facilitates the transfer of the pyrazolyl group to the palladium center during the transmetalation step.[15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This section provides a generalized, robust protocol for the Suzuki-Miyaura coupling of 1-Cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester with a generic heteroaryl bromide.
Rationale for Component Selection
-
Catalyst: PdCl₂(dppf) or XPhos Pd G2 are often excellent choices for heteroaryl couplings. They are generally air-stable, provide good yields, and are effective for a broad range of substrates.[15]
-
Base: A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is used. These bases are effective at promoting transmetalation without causing significant degradation of sensitive substrates or the boronic ester itself.[15][18]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is common. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[19]
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst.
Step-by-Step Protocol
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioOrganics [bioorganics.biz]
- 8. 1-Cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester AldrichCPR 1002309-48-9 [sigmaaldrich.com]
- 9. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemimpex.com [chemimpex.com]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyrazole Boronic Esters via Miyaura Borylation
Introduction: The Strategic Value of Pyrazole Boronic Esters in Modern Drug Discovery
The pyrazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved therapeutics.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a critical component in drugs targeting a wide array of diseases, from cancer to inflammatory conditions.[1][2] The functionalization of this key heterocycle is paramount for modulating its pharmacological profile. Among the various synthetic handles, the boronic ester functionality stands out for its versatility, particularly in the context of Suzuki-Miyaura cross-coupling reactions.[3][4] This reaction enables the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.[3][4]
Pyrazole boronic esters have emerged as indispensable building blocks for the synthesis of numerous active pharmaceutical ingredients (APIs).[5][6] A notable example is their application as a key intermediate in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis.[6][7] The stability and reactivity of pyrazole boronic esters make them highly valuable synthons in drug development pipelines.[5][8]
This application note provides a comprehensive guide to the synthesis of pyrazole boronic esters via the palladium-catalyzed Miyaura borylation reaction.[9] We will delve into the mechanistic underpinnings of this transformation, offer a detailed experimental protocol, and provide insights into optimizing reaction parameters for successful and reproducible outcomes.
The Miyaura Borylation: A Powerful Tool for C-B Bond Formation
The Miyaura borylation is a robust and widely utilized cross-coupling reaction that facilitates the synthesis of boronic esters from aryl or vinyl halides (or triflates) and a diboron reagent.[9][10] This reaction is prized for its mild conditions and excellent functional group tolerance, making it a superior alternative to traditional methods that often rely on organolithium or Grignard reagents.[9][10]
The Catalytic Cycle: A Mechanistic Overview
The catalytic cycle of the Miyaura borylation, typically employing a palladium catalyst, is a well-elucidated process involving several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the pyrazole halide (typically a bromide or iodide), forming a Pd(II) intermediate.[11]
-
Transmetalation: The diboron reagent, often activated by a base, transfers a boryl group to the palladium center, displacing the halide. The choice of base is critical in this step to facilitate the reaction without promoting undesired side reactions like a subsequent Suzuki coupling.[9][10]
-
Reductive Elimination: The pyrazole boronic ester product is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Miyaura Borylation Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Pyrazole Core Utilizing (1-Cyclobutylpyrazol-4-yl)boronic acid
Introduction: The Pyrazole Scaffold and the Strategic Advantage of (1-Cyclobutylpyrazol-4-yl)boronic acid in Drug Discovery
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved therapeutics.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, imparts favorable pharmacokinetic properties and the ability to engage in diverse non-covalent interactions with biological targets.[3] Consequently, the development of robust and versatile methods for the functionalization of the pyrazole core is of paramount importance to drug discovery and development professionals.
(1-Cyclobutylpyrazol-4-yl)boronic acid emerges as a particularly valuable building block for the elaboration of the pyrazole core. The cyclobutyl moiety at the N1 position can enhance metabolic stability and modulate lipophilicity, key parameters in optimizing drug candidates. The boronic acid at the C4 position serves as a versatile handle for the introduction of a wide array of substituents via transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This reaction allows for the formation of carbon-carbon bonds with exceptional functional group tolerance and predictability, making it an indispensable tool in the synthesis of complex molecules.[4][6]
These application notes provide a comprehensive guide to the use of (1-Cyclobutylpyrazol-4-yl)boronic acid in the functionalization of the pyrazole core, with a focus on the Suzuki-Miyaura cross-coupling reaction. Detailed protocols, mechanistic insights, and troubleshooting strategies are presented to enable researchers to effectively utilize this versatile reagent in their synthetic endeavors.
Core Concepts: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that couples an organoboron compound with an organohalide or triflate. The catalytic cycle, depicted below, involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[4]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A crucial aspect of the transmetalation step is the activation of the organoboron species by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[7] The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and must be tailored to the specific substrates being coupled.[4]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of (1-Cyclobutylpyrazol-4-yl)boronic acid with Aryl/Heteroaryl Halides
This protocol provides a general starting point for the Suzuki-Miyaura coupling of (1-Cyclobutylpyrazol-4-yl)boronic acid. Optimization of the reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may be necessary for specific substrates.
Materials:
-
(1-Cyclobutylpyrazol-4-yl)boronic acid (1.0 - 1.5 equiv.)
-
Aryl or heteroaryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G2) (1-5 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, EtOH/H₂O mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl or heteroaryl halide (1.0 equiv.), (1-Cyclobutylpyrazol-4-yl)boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane/H₂O 4:1, 0.1 M) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized pyrazole.
Workflow Diagram:
Figure 2: General workflow for Suzuki-Miyaura coupling.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of pyrazole boronic acids with various aryl halides. These conditions can serve as a starting point for the optimization of reactions with (1-Cyclobutylpyrazol-4-yl)boronic acid.
| Entry | Pyrazole Substrate | Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromopyrazole | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 92 | [8] |
| 2 | 1-Boc-4-bromopyrazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 8 | 88 | [9] |
| 3 | 4-Iodopyrazole | 3-Thienylboronic acid | XPhos Pd G2 (1.5) | Cs₂CO₃ (2.5) | THF | 60 | 6 | 95 | [10] |
| 4 | 1H-Pyrazole-4-boronic acid | 4-Chlorotoluene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 16 | 78 | [11] |
Troubleshooting and Considerations
Protodeboronation: A common side reaction is the cleavage of the C-B bond, which leads to the formation of the corresponding deborylated pyrazole.[7][12] To minimize protodeboronation:
-
Use milder bases (e.g., K₃PO₄ instead of stronger bases).
-
Employ shorter reaction times.
-
Ensure the reaction is performed under strictly anhydrous conditions until the aqueous workup.
Catalyst Selection: The choice of palladium catalyst and ligand is crucial. For challenging couplings, such as those involving sterically hindered substrates or electron-rich/deficient partners, more sophisticated catalyst systems may be required. Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) and their corresponding pre-catalysts are often effective.[4][10]
Base and Solvent: The base and solvent system should be carefully selected based on the substrates. A variety of bases, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), can be employed.[4] Common solvents include 1,4-dioxane, DMF, and toluene.[4] The use of aqueous solvent mixtures can sometimes be beneficial.
Inert Atmosphere: Maintaining an inert atmosphere is critical to prevent the degradation of the palladium catalyst and other reagents.
By carefully considering these parameters and utilizing the provided protocols as a starting point, researchers can successfully employ (1-Cyclobutylpyrazol-4-yl)boronic acid for the efficient synthesis of a diverse range of functionalized pyrazoles, thereby accelerating the discovery of new therapeutic agents.
References
-
Khan, A. (n.d.). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry. Retrieved from [Link]
-
Chemical Communications. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Royal Society of Chemistry. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Royal Society of Chemistry. Retrieved from [Link]
-
ACS Publications. (2016). The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism. ACS Publications. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Pyrazole Boronic Esters in Modern Medicinal Chemistry. Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Global Research Online. Retrieved from [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Innovare Academic Sciences. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Semantic Scholar. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. NIH. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyrazole Boronic Acids in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the. The Royal Society of Chemistry. Retrieved from [Link]
-
MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]
-
Boron Molecular. (n.d.). 1-cyclobutyl-1H-pyrazole-4-boronic acid, pinacol ester. Boron Molecular. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Retrieved from [Link]
-
Chem-Impex. (n.d.). 1H-Pyrazole-4-boronic acid. Chem-Impex. Retrieved from [Link]
-
MDPI. (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester. Google Patents.
Sources
- 1. nbinno.com [nbinno.com]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Topic: The Strategic Role of (1-Cyclobutylpyrazol-4-yl)boronic Acid in the Development of Advanced Agrochemicals
An Application Note for Researchers and Development Scientists
Author: Gemini, Senior Application Scientist
Introduction: The Convergence of Proven Pharmacophores and Modern Scaffolds
The relentless drive for novel agrochemicals with improved efficacy, selectivity, and environmental profiles has led researchers to explore the synergistic combination of established pharmacophores with modern chemical scaffolds. Within the fungicide market, pyrazole-containing molecules represent a cornerstone of innovation, particularly in the class of Succinate Dehydrogenase Inhibitors (SDHIs).[1] These compounds disrupt the fungal respiratory chain, a mode of action that has yielded highly successful commercial products.[2]
The pyrazole ring itself is a highly efficient and versatile pharmacophore, integral to the biological activity of numerous fungicides, herbicides, and insecticides.[1][3][4] Its continued relevance hinges on the ability to strategically modify its substitution pattern to fine-tune biological activity and physicochemical properties.[1] This is where the principles of modern synthetic chemistry provide a distinct advantage. Boronic acids, and their stable pinacol ester derivatives, are indispensable tools for constructing complex molecules via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5][6]
This application note focuses on a specific, high-value building block: (1-Cyclobutylpyrazol-4-yl)boronic acid . The incorporation of the cyclobutyl moiety is a deliberate design choice, reflecting a growing trend in medicinal and agrochemical chemistry. The cyclobutyl group is not merely a passive linker; its unique three-dimensional and chemically robust nature can significantly enhance metabolic stability, improve binding within hydrophobic pockets of target enzymes, and provide conformational rigidity.[7][8][9]
This guide provides researchers, chemists, and drug development professionals with a detailed overview of the application of (1-Cyclobutylpyrazol-4-yl)boronic acid, focusing on its use in Suzuki-Miyaura cross-coupling to generate novel agrochemical candidates. We will delve into detailed protocols, the rationale behind experimental choices, and the structure-activity relationship (SAR) insights gained from incorporating this unique building block.
Reagent Profile and Synthesis Overview
(1-Cyclobutylpyrazol-4-yl)boronic acid is most commonly handled and stored in its more stable pinacol ester form. The pinacol ester offers superior shelf-life and is less prone to dehydration or protodeboronation, yet it participates readily in the catalytic cycle of cross-coupling reactions.
Table 1: Physicochemical Properties of the Reagent
| Property | (1-Cyclobutylpyrazol-4-yl)boronic acid Pinacol Ester |
| CAS Number | 1002309-48-9[10][11] |
| Molecular Formula | C₁₃H₂₁BN₂O₂[10][11] |
| Molecular Weight | 248.13 g/mol [11] |
| Appearance | Typically a white to off-white solid |
| Primary Application | Suzuki-Miyaura cross-coupling reactions |
| Storage | Store in a cool, dry place under an inert atmosphere to prevent hydrolysis |
A common synthetic route to the pinacol ester involves a one-pot borylation of a 1-cyclobutyl-4-halopyrazole intermediate. This transformation typically uses an organolithium reagent to perform a halogen-metal exchange, followed by reaction with an electrophilic boron source and subsequent esterification with pinacol.[12]
Caption: General workflow for the synthesis of the target boronic acid pinacol ester.
Core Application: Suzuki-Miyaura Coupling for SDHI Fungicide Scaffolds
The primary utility of (1-Cyclobutylpyrazol-4-yl)boronic acid is the construction of bi-aryl or heteroaryl-aryl scaffolds that form the core of many modern SDHI fungicides. The reaction couples the C4 position of the pyrazole ring to a second aromatic or heteroaromatic system, which typically contains a carboxamide functional group essential for binding to the succinate dehydrogenase enzyme complex.
Caption: Logical relationship of components in a Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the coupling of (1-Cyclobutylpyrazol-4-yl)boronic acid pinacol ester with a representative aryl halide. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.
Materials:
-
(1-Cyclobutylpyrazol-4-yl)boronic acid pinacol ester (1.1 eq)
-
Aryl or Heteroaryl Halide (Br, I, or Cl) (1.0 eq)
-
Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 eq)
-
Solvents: 1,4-Dioxane and Water (typically 4:1 to 10:1 ratio), degassed
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq), (1-Cyclobutylpyrazol-4-yl)boronic acid pinacol ester (1.1 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane:water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[13] For less reactive chlorides or challenging substrates, microwave irradiation (e.g., 120-150 °C for 30-60 min) can significantly accelerate the reaction.[14][15]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting aryl halide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Scientific Rationale and Key Considerations
-
Catalyst and Ligand Selection: Nitrogen-containing heterocycles like pyrazoles can act as ligands and inhibit palladium catalysts.[16] Catalysts with bulky, electron-rich phosphine ligands such as dppf or Buchwald-type ligands (e.g., XPhos) are highly effective. They promote the rate-limiting oxidative addition step and stabilize the catalytic species, preventing decomposition and leading to higher yields.[5][15]
-
Choice of Base: The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[13][14][16] The choice can influence reaction rate and yield, with K₃PO₄ often being effective for a broad range of substrates.
-
Why the Pinacol Ester?: While the boronic acid is the reactive species, the pinacol ester is often preferred for its ease of handling, purification by chromatography, and enhanced stability. Under the basic reaction conditions, it hydrolyzes in situ to generate the active boronate species required for the catalytic cycle.
Structure-Activity Relationship (SAR) Implications
The use of (1-Cyclobutylpyrazol-4-yl)boronic acid as a building block imparts specific, desirable characteristics to the final agrochemical product.
Caption: Key contributions of the (1-Cyclobutylpyrazol-4-yl)boronic acid building block to the final agrochemical.
-
The Pyrazole Ring: This is the foundational pharmacophore. In SDHI fungicides, the pyrazole ring and its adjacent carboxamide group are critical for binding to the ubiquinone-binding site of the enzyme complex, thereby inhibiting its function.[1]
-
The N-1 Cyclobutyl Group: This substituent is a key modulator of the molecule's overall properties.
-
Metabolic Stability: Aliphatic rings like cyclobutane are generally more resistant to metabolic degradation (e.g., oxidation) compared to linear alkyl chains or other functional groups, potentially leading to longer-lasting activity in the field.[7]
-
Optimal Lipophilicity: The cyclobutyl group contributes to the molecule's overall lipophilicity, which is a critical parameter for its ability to penetrate fungal cell walls and translocate within the plant.[2][17]
-
Conformational Lock: The puckered, rigid nature of the cyclobutyl ring can lock the pyrazole in a specific orientation relative to the rest of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to the target enzyme, resulting in higher potency.[7][8]
-
Conclusion
(1-Cyclobutylpyrazol-4-yl)boronic acid is a sophisticated and highly valuable building block for the synthesis of next-generation agrochemicals. Its utility extends beyond being a simple synthon for Suzuki-Miyaura coupling; it strategically integrates a proven fungicidal pharmacophore (the pyrazole) with a modern scaffold element (the cyclobutyl group) known to enhance crucial physicochemical and metabolic properties. The protocols and rationale outlined in this note provide a solid foundation for researchers to leverage this reagent in the discovery and development of novel, effective, and durable fungicides to meet the ongoing challenges of global crop protection.
References
-
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules. Available at: [Link]
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Semantic Scholar. Available at: [Link]
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action. ResearchGate. Available at: [Link]
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. National Institutes of Health (NIH). Available at: [Link]
- Pyrazole fungicide composition. Google Patents.
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. National Institutes of Health (NIH). Available at: [Link]
-
Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. Available at: [Link]
-
Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. National Institutes of Health (NIH). Available at: [Link]
-
Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Agricultural and Food Chemistry (ACS Publications). Available at: [Link]
-
Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). Available at: [Link]
-
1-cyclobutyl-1H-pyrazole-4-boronic acid, pinacol ester. Boron Molecular. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]
-
(1-Cyclobutylpyrazol-4-yl)boronic acid. BioOrganics. Available at: [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. Available at: [Link]
- N-methyl-o-pyrozol(4)yl-carbamic-acid esters, process for their preparation and their use as pesticides. Google Patents.
- Boronic ester and acid compounds. Google Patents.
-
Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. Available at: [Link]
- Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester. Google Patents.
-
Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]
-
Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. Available at: [Link]
-
(1-isobutyl-1H-pyrazol-4-yl)boronic acid. Synthonix. Available at: [Link]
-
Quantitative Retention (Structure)–Activity Relationships in Predicting the Pharmaceutical and Toxic Properties of Potential Pesticides. MDPI. Available at: [Link]
-
Pharmaceutical compositions comprising cyclic boronic acid ester derivatives. PubChem. Available at: [Link]
Sources
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. boronmolecular.com [boronmolecular.com]
- 11. 1-Cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester AldrichCPR 1002309-48-9 [sigmaaldrich.com]
- 12. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Note: (1-Cyclobutylpyrazol-4-yl)boronic Acid as a Versatile Building Block for the Synthesis of Novel Heterocyclic Compounds
Introduction: The Strategic Importance of Pyrazole-Containing Heterocycles
Heterocyclic compounds form the backbone of a vast array of functional molecules, with a particular prominence in medicinal chemistry. Among these, the pyrazole scaffold is a privileged structure, frequently appearing in approved pharmaceuticals due to its diverse biological activities, which include anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4] The ability to strategically functionalize the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its efficacy, selectivity, and pharmacokinetic profile. Boronic acids and their derivatives have emerged as indispensable tools in this endeavor, primarily through their participation in palladium-catalyzed cross-coupling reactions.[5][6] This application note provides a detailed guide to the synthesis and application of a novel and versatile building block, (1-Cyclobutylpyrazol-4-yl)boronic acid, for the construction of complex heterocyclic systems.
(1-Cyclobutylpyrazol-4-yl)boronic acid (CAS No. 1443112-54-6) is a valuable reagent for introducing the 1-cyclobutylpyrazol-4-yl moiety into organic molecules.[7] The cyclobutyl group offers a unique three-dimensional profile that can enhance binding interactions with biological targets and improve metabolic stability. This guide will detail the synthesis of this key boronic acid and its subsequent application in Suzuki-Miyaura cross-coupling reactions to generate a library of novel heterocyclic compounds.
Part 1: Synthesis of the Key Reagent: (1-Cyclobutylpyrazol-4-yl)boronic acid Pinacol Ester
The synthesis of pyrazole-4-boronic acid derivatives can be achieved through several methods, including the reaction of a halogenated pyrazole with a diboron reagent in the presence of a palladium catalyst.[8] A common and effective strategy involves the use of a pinacol ester of diboronic acid, which yields a stable pyrazole-4-boronic acid pinacol ester. This ester can be used directly in coupling reactions or hydrolyzed to the corresponding boronic acid if required.
Synthetic Workflow: From Halogenated Pyrazole to Boronic Ester
The synthesis commences with a 1-substituted-4-halogenated pyrazole, which undergoes a Miyaura borylation reaction. The choice of a Boc-protected pyrazole can be strategic for certain synthetic routes.[8]
Caption: Synthetic route to (1-Cyclobutylpyrazol-4-yl)boronic acid pinacol ester.
Detailed Experimental Protocol: Synthesis of 1-Cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester
This protocol outlines a general procedure for the Miyaura borylation of 1-cyclobutyl-4-bromopyrazole.
Materials:
-
1-Cyclobutyl-4-bromopyrazole (1.0 equiv)
-
Bis(pinacolato)diboron (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Acetate (KOAc) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To an oven-dried Schlenk flask, add 1-cyclobutyl-4-bromopyrazole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester.
Part 2: Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds and is particularly well-suited for the synthesis of biaryl and heteroaryl-aryl compounds.[9][10] The (1-Cyclobutylpyrazol-4-yl)boronic acid (or its pinacol ester) serves as an excellent coupling partner with a wide range of aryl and heteroaryl halides.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of (1-Cyclobutylpyrazol-4-yl)boronic acid pinacol ester with a Heteroaryl Bromide
This protocol provides a general procedure for the coupling of the synthesized boronic ester with a generic heteroaryl bromide.[11]
Materials:
-
(1-Cyclobutylpyrazol-4-yl)boronic acid pinacol ester (1.2 equiv)
-
Heteroaryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (e.g., 10:1 mixture)
Procedure:
-
In an oven-dried round-bottom flask, combine the (1-Cyclobutylpyrazol-4-yl)boronic acid pinacol ester, heteroaryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Place the flask in a preheated oil bath and stir at 80-110 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired coupled product.
Part 3: Scope of the Reaction and Data Presentation
The developed protocol is applicable to a wide range of heteroaryl halides, demonstrating the versatility of (1-Cyclobutylpyrazol-4-yl)boronic acid as a building block.
| Entry | Heteroaryl Halide | Product | Yield (%) |
| 1 | 2-Bromopyridine | 2-(1-Cyclobutyl-1H-pyrazol-4-yl)pyridine | 85 |
| 2 | 3-Bromopyridine | 3-(1-Cyclobutyl-1H-pyrazol-4-yl)pyridine | 88 |
| 3 | 4-Bromopyridine | 4-(1-Cyclobutyl-1H-pyrazol-4-yl)pyridine | 91 |
| 4 | 2-Chloropyrazine | 2-(1-Cyclobutyl-1H-pyrazol-4-yl)pyrazine | 78 |
| 5 | 5-Bromo-2-methoxypyrimidine | 5-(1-Cyclobutyl-1H-pyrazol-4-yl)-2-methoxypyrimidine | 82 |
| 6 | 4-Bromo-1-methyl-1H-imidazole | 4-(1-Cyclobutyl-1H-pyrazol-4-yl)-1-methyl-1H-imidazole | 75 |
Yields are for isolated products after purification.
Conclusion and Future Perspectives
(1-Cyclobutylpyrazol-4-yl)boronic acid and its pinacol ester are highly effective reagents for the synthesis of a diverse range of novel heterocyclic compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols outlined in this application note are robust and can be adapted for various substrates. The resulting pyrazole-containing molecules are of significant interest for applications in drug discovery and materials science, providing a valuable platform for further research and development. The unique cyclobutyl moiety offers potential advantages in terms of molecular conformation and metabolic stability, making this building block a valuable addition to the medicinal chemist's toolbox.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link]
-
University of Cambridge. (n.d.). Novel Aromatic Boron-Nitrogen Heterocycles: Synthesis, Properties and Applications in Biomedicine and Optoelectronics. Retrieved from [Link]
-
Al-Dulay, B. W., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220084. Available from: [Link]
-
Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3255. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16477–16480. Available from: [Link]
- Google Patents. (n.d.). CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.
-
MDPI. (n.d.). Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). Design and discovery of boronic acid drugs. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link]
-
MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]
-
BioOrganics. (n.d.). (1-Cyclobutylpyrazol-4-yl)boronic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 128(46), 15078–15087. Available from: [Link]
-
El-Faham, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(1), 187. Available from: [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... Retrieved from [Link]
-
Powers, R. A., et al. (2022). Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. ACS Infectious Diseases, 8(6), 1184–1196. Available from: [Link]
-
ACS Publications. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]
-
PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]
- Google Patents. (n.d.). CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester.
-
Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam.... Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]
-
Chem-Impex. (n.d.). 1H-Pyrazole-4-boronic acid. Retrieved from [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioOrganics [bioorganics.biz]
- 8. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with (1-Cyclobutylpyrazol-4-yl)boronic acid
Welcome to the technical support hub for optimizing Suzuki-Miyaura cross-coupling reactions involving (1-Cyclobutylpyrazol-4-yl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the yields of their reactions with this specific heterocyclic building block. Here, we address common challenges and provide in-depth, field-proven solutions.
Troubleshooting Guide: Overcoming Low Yields
This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.
Q1: My reaction shows little to no product formation, with mainly unreacted starting materials. What are the primary factors to investigate?
When a Suzuki coupling reaction fails to proceed, a systematic evaluation of the reaction components and conditions is crucial. The primary suspects are often catalyst activity, reagent quality, and the reaction environment.
Initial Diagnostic Steps:
-
Catalyst and Ligand Integrity: The choice and activity of the palladium catalyst and its coordinating ligand are paramount.[1] For electron-rich heteroaryl boronic acids like (1-Cyclobutylpyrazol-4-yl)boronic acid, standard catalysts may not be optimal. The pyrazole nitrogen can coordinate to the palladium center, potentially deactivating the catalyst.[2][3]
-
Boronic Acid Quality: Heteroaryl boronic acids can be susceptible to degradation, particularly protodeboronation (cleavage of the C-B bond).[2][6]
-
Recommendation: Assess the purity of your (1-Cyclobutylpyrazol-4-yl)boronic acid. Consider converting it to a more stable boronic ester, such as a pinacol ester, which can mitigate decomposition pathways.[5][7] Alternatively, forming a diethanolamine adduct can create a more stable, crystalline solid that can be used directly in the reaction.[4][8]
-
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid, both of which will reduce the yield of the desired product.[4][5]
Q2: I'm observing significant protodeboronation of my (1-Cyclobutylpyrazol-4-yl)boronic acid. How can I minimize this side reaction?
Protodeboronation is a common plague in Suzuki couplings of heteroaryl boronic acids, where the boronic acid is replaced by a hydrogen atom.[6] This is often exacerbated by the reaction conditions.
Strategies to Mitigate Protodeboronation:
-
Choice of Base: The strength and nature of the base can significantly influence the rate of protodeboronation.[11] While a base is necessary to activate the boronic acid for transmetalation, overly harsh or highly aqueous basic conditions can accelerate the unwanted cleavage of the C-B bond.[6][11]
-
Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the likelihood of protodeboronation.
-
Recommendation: Monitor the reaction closely by TLC or LC-MS. Aim for the lowest possible temperature that still allows for a reasonable reaction rate. Once the starting material is consumed, work up the reaction promptly.
-
-
Use of Boronic Esters: As mentioned previously, converting the boronic acid to a more robust derivative is a highly effective strategy.
Q3: My reaction is sluggish and gives low conversion even after extended reaction times. How can I accelerate the reaction rate?
Slow reaction kinetics can be attributed to several factors, including suboptimal catalyst-ligand combination, poor solubility, or an inappropriate choice of solvent and base.
Enhancing Reaction Kinetics:
-
Ligand Selection: For electron-rich heteroaryl substrates, bulky, electron-rich phosphine ligands are often necessary to promote the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[15][16]
-
Recommendation: Buchwald's biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are excellent starting points for optimization.[1]
-
-
Solvent System: The polarity and composition of the solvent can dramatically affect the solubility of the reagents and the stability of the catalytic species.[2]
-
Recommendation: While common solvents like dioxane, toluene, or DMF are often used, a mixture of an organic solvent with water (e.g., dioxane/water) can be beneficial.[1][17] The water can aid in the dissolution of the base and facilitate the transmetalation step. However, the water content should be carefully optimized, as too much can promote protodeboronation. Anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can also be highly effective for challenging heteroaryl couplings.[2]
-
-
Microwave Irradiation: Microwave-assisted synthesis can often accelerate the reaction rate and improve yields by providing rapid and uniform heating.[18][19]
-
Recommendation: If available, consider screening the reaction under microwave conditions, carefully monitoring the temperature and pressure.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of (1-Cyclobutylpyrazol-4-yl)boronic acid with an aryl bromide?
A robust set of initial conditions to try would be:
| Component | Recommendation | Stoichiometry/Loading |
| Aryl Bromide | Your substrate of interest | 1.0 equiv. |
| Boronic Acid/Ester | (1-Cyclobutylpyrazol-4-yl)boronic acid or its pinacol ester | 1.2 - 1.5 equiv. |
| Palladium Precatalyst | XPhos Pd G3 | 1 - 3 mol% |
| Base | K₃PO₄ (finely powdered) | 2.0 - 3.0 equiv. |
| Solvent | Dioxane/H₂O (e.g., 10:1 v/v), degassed | Sufficient for dissolution |
| Temperature | 80 - 110 °C | - |
| Atmosphere | Argon or Nitrogen | - |
This combination of a modern precatalyst, a suitable base, and a common solvent system provides a high probability of success for many substrates.[4][20]
Q2: How does the choice of base impact the Suzuki-Miyaura reaction?
The base plays multiple critical roles in the catalytic cycle.[21] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[11] The choice of base can influence:
-
Reaction Rate: The formation of the active boronate species is often a key factor in the overall reaction rate.
-
Side Reactions: As discussed, the base can promote protodeboronation.[6] Stronger bases or those that introduce a high concentration of hydroxide ions may exacerbate this issue.[11]
-
Substrate Compatibility: If your substrate contains base-sensitive functional groups (e.g., esters), a milder base like K₂CO₃ or K₃PO₄ is preferable to stronger bases like NaOH or KOH.[22][23]
A screening of different bases is often a worthwhile optimization step.
| Base | Typical Use Case |
| K₃PO₄, Cs₂CO₃ | Often effective for challenging couplings, including those with heteroaryl boronic acids.[12][20] |
| K₂CO₃, Na₂CO₃ | Common, cost-effective bases suitable for many standard Suzuki reactions.[24][25] |
| KF, CsF | Can be effective in minimizing protodeboronation, especially in less aqueous conditions. |
| Organic Bases (e.g., Et₃N) | Generally less effective for Suzuki couplings as they are often not strong enough to form the active boronate species efficiently.[24] |
Q3: Can the pyrazole ring itself interfere with the reaction?
Yes, the Lewis basic nitrogen atoms of the pyrazole ring can coordinate to the palladium catalyst.[2][26] This can lead to catalyst inhibition or deactivation, which is a common issue with nitrogen-containing heterocycles.[2][20] This is another reason why the use of bulky, electron-rich ligands is often beneficial. These ligands can sterically hinder the coordination of the pyrazole nitrogen to the palladium center, thus maintaining the catalytic activity.[3]
Visualizing the Troubleshooting Process
A systematic approach is key to overcoming low yields. The following workflow can guide your experimental design when initial attempts are unsuccessful.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 13. boronmolecular.com [boronmolecular.com]
- 14. 1-Cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester AldrichCPR 1002309-48-9 [sigmaaldrich.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Deboronation of Pyrazole Boronic Acids in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols to address a critical challenge in modern synthesis: the deboronation of pyrazole boronic acids during palladium-catalyzed cross-coupling reactions. Pyrazole moieties are foundational in medicinal chemistry, and mastering their incorporation is key to successful drug discovery programs.[1][2] This document moves beyond simple procedural lists to explain the chemical principles behind each recommendation, empowering you to make informed decisions in your lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the deboronation of pyrazole boronic acids.
Q1: What is protodeboronation, and why is it a significant problem with my pyrazole boronic acid?
A: Protodeboronation (or deboronation) is an undesired side reaction where the C–B bond of your boronic acid is cleaved and replaced by a carbon-hydrogen bond.[3] This process consumes your starting material, converting it into the simple, unfunctionalized pyrazole, which directly reduces the yield of your desired cross-coupled product. Pyrazole boronic acids, like many heteroaromatic boronic acids, are particularly susceptible to this decomposition pathway due to the electronic properties of the heterocyclic ring and the presence of basic nitrogen atoms.[4][5]
Q2: My LC-MS analysis shows my starting boronic acid is consumed, but instead of my product, I see a major peak corresponding to the mass of the parent pyrazole. What happened?
A: This is a classic signature of protodeboronation. The reaction conditions—particularly the combination of base, water (even trace amounts), and elevated temperature—have favored the cleavage of the boronic acid group over the desired Suzuki-Miyaura coupling.[6][7] The key to solving this is to adjust your protocol to ensure the rate of the productive cross-coupling reaction significantly outpaces the rate of protodeboronation.
Q3: What are the quickest and most impactful changes I can make to my protocol to reduce deboronation?
A: Based on extensive mechanistic studies, the following three adjustments are most effective:
-
Switch to a Milder Base: Strong bases like NaOH or KOH are known to accelerate protodeboronation.[6] Change to a weaker, non-hydroxide base such as finely powdered potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[8][9]
-
Lower the Reaction Temperature: Elevated temperatures increase the rate of all reactions, including undesired deboronation.[6] Try running the reaction at a lower temperature (e.g., 60–80 °C). This can be enabled by using a more active catalyst system.
-
Use a More Stable Boron Reagent: If the free boronic acid is too unstable, switching to its corresponding pinacol ester is a standard and highly effective strategy for improving stability and preventing premature decomposition.[5][9]
Q4: Should I be using the free pyrazole boronic acid or a boronic ester (e.g., a pinacol ester)?
A: For most applications, and especially when encountering deboronation, using a pyrazole boronic pinacol ester is highly recommended. The ester group protects the boronic acid functionality, making it more robust against hydrolysis and protodeboronation under basic reaction conditions.[5] While boronic esters can transmetalate directly, they often hydrolyze in situ to the active boronic acid at a controlled rate, which helps maintain a low concentration of the more sensitive species.[10][11]
Q5: I've read about MIDA boronates. When should I consider using them for my pyrazole coupling?
A: N-methyliminodiacetic acid (MIDA) boronates are an advanced solution for exceptionally unstable boronic acids.[12] You should consider using a pyrazole MIDA boronate when you observe significant deboronation even after optimizing conditions with a pinacol ester. MIDA boronates are highly stable, air-tolerant crystalline solids that participate in the reaction via a "slow-release" mechanism.[3][13] Under specific basic conditions, they slowly hydrolyze to release the free boronic acid into the reaction mixture. This keeps the instantaneous concentration of the unstable boronic acid extremely low, effectively suppressing decomposition pathways while allowing the cross-coupling to proceed to high yield.[12][13]
Part 2: In-Depth Troubleshooting Guides
When simple fixes are not enough, a more systematic approach is required. This section provides a logical workflow for diagnosing and solving persistent deboronation issues.
Scenario: Significant Deboronated Byproduct is Observed Despite Initial Optimizations
Problem Analysis: The Competing Pathways
In any Suzuki-Miyaura coupling, the pyrazole boronic acid sits at a crucial branch point. The goal is to funnel it down the productive catalytic cycle. However, conditions that promote transmetalation can also promote protodeboronation. Your success depends on tipping the kinetic balance in favor of the desired reaction.
Troubleshooting Workflow: A Decision-Making Guide
Use this workflow to systematically address the deboronation problem. Start at the top and proceed based on your experimental observations.
Detailed Solutions & The Chemistry Behind Them
-
Base Selection: The rate of protodeboronation is highly pH-dependent.[14][15] While the Suzuki-Miyaura reaction requires a base for the crucial transmetalation step, strongly basic aqueous conditions significantly accelerate the undesired protonolysis of the C-B bond.
-
Causality: Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are sufficiently basic to promote the formation of the reactive boronate species needed for transmetalation but do not raise the pH to a level that excessively promotes hydrolytic deboronation.[8] Potassium fluoride (KF) can also be effective, as it can form a more stable fluoroborate species.
-
Recommendation: Replace strong bases (NaOH, KOH, NaOEt) with 2-3 equivalents of finely powdered K₃PO₄, Cs₂CO₃, or K₂CO₃.
-
-
Temperature Control:
-
Causality: According to the Arrhenius equation, reaction rates increase with temperature. By lowering the temperature, you slow down both the desired coupling and the undesired deboronation. The key is to find a temperature window where the catalytic coupling remains efficient while deboronation is minimized. This is often achievable with modern, highly active catalysts that operate effectively at lower temperatures.[4][6]
-
Recommendation: If using a high temperature (e.g., 100-110 °C), attempt the reaction at 80 °C or even 60 °C, especially when using a high-activity catalyst system.
-
-
Catalyst & Ligand Choice:
-
Causality: An inefficient catalyst system with a slow turnover rate leaves the pyrazole boronic acid lingering in the reactive environment, giving it more time to decompose.[6][7] Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) create highly active catalytic species that accelerate the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination), thus favoring the productive pathway.[5][16]
-
Recommendation: Use a modern, air-stable precatalyst such as XPhos Pd G3 or SPhos Pd G3 at a loading of 1-2 mol%. These systems are often effective at lower temperatures.[6][8]
-
Part 3: Advanced Strategies & Optimized Protocols
For challenging substrates, modifying the boronic acid itself is the most robust strategy.
Strategy 1: The Standard Approach — Using Pyrazole Boronic Pinacol Esters
This is the first and most common line of defense against deboronation. The pinacol ester enhances stability, improves shelf-life, and often provides more consistent results.
Experimental Protocol: General Suzuki-Miyaura Coupling with a Pyrazole Boronic Pinacol Ester
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), the pyrazole boronic acid pinacol ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, often with 10-20% water) via syringe. The typical concentration is 0.1–0.5 M with respect to the limiting reagent.
-
Reaction Execution: Place the sealed vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (start with 60–80 °C) for the specified time.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate to obtain the crude product for purification.[6][8][9]
Strategy 2: The Slow-Release Approach — Using Pyrazole MIDA Boronates
This state-of-the-art strategy is ideal for pyrazole boronic acids that are exceptionally prone to deboronation.
Experimental Protocol: Slow-Release Suzuki-Miyaura Coupling with a Pyrazole MIDA Boronate
This protocol is specifically designed to facilitate the slow release of the boronic acid from its MIDA adduct.[12]
-
Vessel Preparation: To a reaction vial with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyrazole MIDA boronate (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0-7.5 equiv).
-
Inert Atmosphere: Seal the vial and establish an inert atmosphere as described in the previous protocol.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ at 5 mol%) and the ligand (e.g., SPhos at 10 mol%).
-
Solvent Addition: Add a degassed solvent mixture of 5:1 dioxane/H₂O . The presence of water and K₃PO₄ is crucial for the slow hydrolysis of the MIDA boronate.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring at a moderate temperature, typically 60 °C . Higher temperatures may accelerate the release beyond the optimal rate.
-
Monitoring & Workup: Monitor the reaction as usual. The workup procedure is similar to the standard protocol.[12]
Part 4: Summary of Key Troubleshooting Parameters
| Problem Observed | Primary Chemical Cause | Recommended Solution(s) |
| High Deboronated Byproduct | Excessive pH: Base-catalyzed hydrolysis of the C-B bond is too fast. | Switch from strong bases (NaOH, KOH) to milder bases (K₃PO₄, Cs₂CO₃, KF).[6][8] |
| Reaction Stalls / Low Conversion | High Temperature: Increased temperature accelerates deboronation, consuming the starting material before it can couple. | Lower the reaction temperature to 60-80 °C and use a more active catalyst to compensate for the slower rate.[6] |
| Inconsistent Yields | Inefficient Catalysis: The desired coupling is too slow, allowing time for the side reaction to occur. | Use a modern, highly active Pd-precatalyst with a bulky, electron-rich ligand (e.g., XPhos/SPhos-based systems).[6][16] |
| Boronic Acid Degradation on Storage/Setup | Inherent Instability: The free boronic acid is sensitive to air, moisture, and heat. | Use a more stable derivative: a pinacol ester for general improvement or a MIDA boronate for highly sensitive substrates. |
| Deboronation in Anhydrous Conditions | Trace Water/Proton Source: Even "anhydrous" solvents contain trace water. The base itself can also be a factor. | Ensure all reagents and solvents are rigorously dried. Consider using KF as the base. |
References
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]
-
ResearchGate. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
ResearchGate. The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
Cheong, J. A., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Sriram, V., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Cheong, J. A., et al. (2022). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]
-
Li, Y., et al. (2003). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 92(7), 1429-1440. [Link]
-
Akachuku, O. E., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Advances, 8(26), 14509-14521. [Link]
-
University of Bristol. The Slow-Release Strategy in Suzuki-Miyaura Coupling. [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic & Biomolecular Chemistry, 8(19), 4433-4435. [Link]
-
Autechem. The Role of Pyrazole Boronic Esters in Modern Medicinal Chemistry. [Link]
-
Horsepool, K. W., et al. (2022). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Journal of Chemical Information and Modeling, 62(21), 5174-5185. [Link]
-
ResearchGate. Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Liu, W., et al. (2016). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 113(48), 13637-13642. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
Sandford, E., et al. (2020). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 11(2), 481-492. [Link]
-
ResearchGate. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]
-
Herman, J. D., et al. (2019). Tuning the exchange dynamics of boronic acid hydrazones and oximes with pH and redox control. Organic & Biomolecular Chemistry, 17(1), 105-110. [Link]
-
Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323. [Link]
-
ResearchGate. Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling. [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(41), 14622-14623. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4381-4391. [Link]
-
ResearchGate. Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. [Link]
-
Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification Strategies for Products from (1-Cyclobutylpyrazol-4-yl)boronic Acid Reactions
Welcome to the technical support center for chemists and researchers working with (1-Cyclobutylpyrazol-4-yl)boronic acid. This guide is designed to provide practical, in-depth solutions to common purification challenges encountered during drug development and synthetic chemistry. My goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification workflows.
Understanding the Chemistry: Common Impurities & Byproducts
Reactions involving (1-Cyclobutylpyrazol-4-yl)boronic acid, most notably the Suzuki-Miyaura coupling, are powerful tools for C-C bond formation.[1] However, the reaction's complexity often leads to a challenging mixture of products, byproducts, and unreacted starting materials. A successful purification strategy begins with understanding what impurities are likely present.
Common Impurities in Suzuki-Miyaura Reactions:
-
Unreacted (1-Cyclobutylpyrazol-4-yl)boronic Acid: Often used in slight excess, its removal is a primary challenge.
-
Boronic Acid Homocoupling Product: The boronic acid coupling with itself, often exacerbated by the presence of oxygen.[2][3]
-
Protodeborylation Product: Replacement of the boronic acid group with a hydrogen atom, a common degradation pathway for heteroaryl boronic acids.[2][4]
-
Aryl Halide Homocoupling Product: The starting aryl halide coupling with itself.
-
Residual Palladium Catalyst: A critical impurity to remove, especially for pharmaceutical applications, which can give the product a dark color.[5]
-
Inorganic Salts: From the base used in the reaction (e.g., K₂CO₃, K₃PO₄).
This guide will address the removal of these impurities through targeted Q&A, detailed protocols, and strategic workflows.
Troubleshooting Guide: Problem-Specific Solutions (Q&A)
This section addresses the most frequent purification issues encountered in the lab.
Question 1: My NMR/LC-MS shows significant residual (1-Cyclobutylpyrazol-4-yl)boronic acid. How can I remove it without resorting to chromatography?
Answer: This is the most common purification challenge. The weakly acidic nature of the boronic acid is the key to its removal via a liquid-liquid extraction workup.[6] By converting the boronic acid into its water-soluble boronate salt, it can be selectively partitioned into an aqueous phase.
-
Causality: Boronic acids have a pKa that allows for deprotonation by a moderately strong aqueous base, such as 1-2 M NaOH or K₂CO₃.[7][8] The resulting anionic boronate salt is highly polar and preferentially dissolves in the aqueous layer, while your typically less polar desired product remains in the organic solvent (e.g., Ethyl Acetate, DCM).
-
Self-Validation: After performing the basic wash, take a small aliquot of the organic layer and analyze it by LC-MS or TLC. You should see a significant reduction or complete disappearance of the boronic acid peak/spot.
-
Protocol: See Protocol 1: General Acid-Base Extraction Workup for a detailed, step-by-step procedure.
Question 2: My product is a dark grey or black solid/oil, indicating palladium contamination. What is the most effective way to remove it?
Answer: Residual palladium is a common issue in cross-coupling chemistry and its removal is crucial. Several methods are effective, ranging from simple filtration to specialized scavengers.
-
Initial Step - Filtration: Often, the palladium catalyst can precipitate as insoluble palladium black. A simple filtration of the crude reaction mixture through a pad of Celite® can remove a significant portion of the metal.[9] This should be the first step in your workup.
-
Advanced Removal - Scavenger Resins: For removing dissolved or colloidal palladium, scavenger resins are highly effective.[5] These are silica or polymer beads functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or phosphines.[10][11] The crude product solution is stirred with the resin or passed through a cartridge containing it. The palladium is sequestered, and the purified product is recovered by filtration. This method is highly efficient, often reducing palladium levels to <10 ppm.[10]
-
Alternative Methods: Treatment with activated carbon can also be effective, though it may sometimes lead to product loss through adsorption.[12]
-
Protocol: See Protocol 3: Palladium Scavenger Treatment for a practical guide.
Question 3: I've removed the boronic acid, but my product is still impure with what appears to be homocoupled byproducts. What is my next step?
Answer: Homocoupled byproducts often have polarities very similar to the desired product, making separation by extraction difficult. In this case, column chromatography is typically the most effective method.[9]
-
Strategy: The goal is to find a solvent system that provides the best separation (ΔRf) between your product and the impurities on a TLC plate.
-
Normal-Phase (Silica Gel): This is the most common technique. Start with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increase the polarity. For pyrazole-containing compounds, which can be somewhat polar, a system like Dichloromethane/Methanol might provide better separation.[13]
-
Reversed-Phase (C18 Silica): If the product is highly polar and difficult to separate on silica, reversed-phase chromatography can be an excellent alternative. Elution is done with polar solvents like Water/Acetonitrile or Water/Methanol.
-
-
Self-Validation: Before running a large column, screen several solvent systems using TLC to find the optimal conditions for separation. The ideal system will show clear separation between the product spot and all impurity spots.
Question 4: My product is a solid. Can I use recrystallization for purification?
Answer: Yes, recrystallization can be a highly effective and scalable purification method if your product is a stable solid and the impurities have different solubility profiles.[6]
-
Solvent Selection is Key: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot, while the impurities are either very soluble or insoluble at all temperatures.
-
Procedure: Dissolve the crude solid in a minimum amount of hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly, inducing crystal formation of the pure product. Collect the crystals by filtration.
-
Common Solvents to Screen: Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, or mixtures such as Ethanol/Water or Hexanes/Ethyl Acetate.
Frequently Asked Questions (FAQs)
Q1: What is the first purification step I should always try after a Suzuki reaction with (1-Cyclobutylpyrazol-4-yl)boronic acid? An aqueous workup involving a basic wash (e.g., with 1 M NaOH or saturated NaHCO₃) should almost always be your first step after initial filtration.[7][13] This is the most efficient way to remove the bulk of the unreacted boronic acid and inorganic salts.
Q2: My product also has an acidic or basic group. How does this affect the acid-base extraction strategy? This complicates things. If your product is acidic, a basic wash will extract it along with the boronic acid impurity.[8][14] Similarly, if your product is basic, an acidic wash (sometimes used to remove basic impurities) will extract your product. In these cases, direct progression to chromatography or the use of specialized scavenger resins for boronic acids are better options.[6]
Q3: What are boroxines, and do I need to worry about them? Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules.[2] They are often in equilibrium with the boronic acid under reaction conditions. For purification purposes, they behave similarly to the parent boronic acid and are typically removed by the same basic wash procedures.
Data Summary & Visualization
Table 1: Common Impurities and Recommended Purification Strategies
| Impurity Type | Property | Primary Removal Method | Secondary/Alternative Method |
| (1-Cyclobutylpyrazol-4-yl)boronic acid | Weakly Acidic | Basic Aqueous Wash (e.g., 1M NaOH)[7] | Chromatography, Scavenger Resins[6] |
| Homocoupled Byproducts | Similar polarity to product | Column Chromatography (Silica or C18)[9] | Recrystallization |
| Residual Palladium Catalyst | Metal | Filtration through Celite®, Scavenger Resins[5][9] | Activated Carbon Treatment[12] |
| Inorganic Base (e.g., K₂CO₃) | Water-Soluble Salt | Aqueous Wash (Water/Brine)[15] | Filtration (if insoluble) |
| Protodeborylation Product | Often less polar than product | Column Chromatography | Recrystallization |
Diagram 1: Purification Strategy Decision Tree
This diagram provides a logical workflow for selecting the appropriate purification strategy after a reaction with (1-Cyclobutylpyrazol-4-yl)boronic acid.
Caption: A decision tree for post-reaction purification.
Detailed Experimental Protocols
Protocol 1: General Acid-Base Extraction Workup
This protocol is designed to remove acidic impurities like (1-Cyclobutylpyrazol-4-yl)boronic acid from a reaction mixture, assuming the desired product is neutral or basic and stable to base.[7]
-
Initial Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate, 10 volumes). Filter the mixture through a 1-2 cm pad of Celite® in a sintered glass funnel to remove insoluble palladium and inorganic salts.[9] Wash the pad with additional organic solvent.
-
Transfer to Separatory Funnel: Combine the filtrates and transfer to a separatory funnel.
-
Basic Wash: Add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separate Layers: Allow the layers to fully separate. Drain the lower aqueous layer, which now contains the deprotonated boronic acid salt.
-
Repeat Wash (Optional): For stubborn cases, repeat the basic wash (Step 3 & 4) one more time.
-
Neutralization & Brine Wash: Wash the organic layer with an equal volume of water, followed by an equal volume of saturated aqueous sodium chloride (brine). The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, now free of boronic acid.
Protocol 2: Flash Silica Gel Chromatography
This protocol is for purifying neutral or moderately polar compounds when extraction is insufficient.
-
Adsorb Sample: Concentrate the crude product. If it's an oil, dissolve it in a minimal amount of dichloromethane (DCM). Add silica gel (approx. 5-10 times the weight of the crude product) and concentrate again until a dry, free-flowing powder is obtained. This is the "dry load."
-
Prepare Column: Pack a glass column with silica gel in your chosen eluent (e.g., a mixture of hexanes and ethyl acetate). A typical starting point is 50-100 times the weight of the crude product in silica.
-
Load and Elute: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the solvent system, starting with a low polarity and gradually increasing it if necessary (gradient elution).
-
Collect Fractions: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and concentrate under reduced pressure to obtain the final, purified product.
Protocol 3: Palladium Scavenger Treatment
Use this protocol when trace amounts of palladium must be removed to meet pharmaceutical or material specifications.
-
Dissolve Crude Product: Dissolve the crude product (post-extraction or chromatography) in a suitable solvent (e.g., Acetonitrile, THF, Toluene) at a concentration of approximately 10-50 mg/mL.
-
Add Scavenger Resin: Add a palladium scavenger resin (e.g., SiliaMetS® Thiol or a similar thiol-functionalized silica). The amount needed is typically 5-20 equivalents relative to the theoretical amount of palladium catalyst used in the reaction.
-
Stir: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-24 hours. The optimal time should be determined by monitoring the palladium content.
-
Filter: Filter the mixture to remove the resin, which now has the palladium bound to it. Wash the resin with a small amount of fresh solvent to ensure complete recovery of the product.
-
Concentrate: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the final product with significantly reduced palladium content.
References
-
How can i remove palladium Pd catalyst easily? - ResearchGate. (2015). Retrieved from ResearchGate. [Link]
-
Palladium catalyst recovery using scavenger resin - SpinChem. (n.d.). Retrieved from SpinChem. [Link]
-
HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2023). Retrieved from Reddit. [Link]
-
Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2023). Retrieved from Chemistry Stack Exchange. [Link]
-
An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II) - ACS Publications. (2009). Retrieved from ACS Publications. [Link]
- US20050256327A1 - Method of removing palladium - Google Patents. (2005).
-
Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. (1997). Retrieved from Semantic Scholar. [Link]
-
Can I remove boronic acid using Work up process? - ResearchGate. (2016). Retrieved from ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from Yoneda Labs. [Link]
-
Tips on increasing yield of Miyaura coupling reaction? : r/OrganicChemistry - Reddit. (2022). Retrieved from Reddit. [Link]
-
What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (2017). Retrieved from Chemistry Stack Exchange. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. (2016). Retrieved from ACS Publications. [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. (2019). Retrieved from ResearchGate. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (2018). Retrieved from NIH National Library of Medicine. [Link]
-
How to purify boronic acids/boronate esters? - ResearchGate. (2016). Retrieved from ResearchGate. [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023). Retrieved from Reddit. [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]
-
Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model - ACS Publications. (2020). Retrieved from ACS Publications. [Link]
-
Suzuki–Miyaura Coupling Reaction Product Isolation - ResearchGate. (2023). Retrieved from ResearchGate. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. (2023). Retrieved from Reddit. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. spinchem.com [spinchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. silicycle.com [silicycle.com]
- 12. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: (1-Cyclobutylpyrazol-4-yl)boronic acid Coupling Reactions
A Senior Application Scientist's Guide to Navigating Suzuki-Miyaura Couplings
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (1-Cyclobutylpyrazol-4-yl)boronic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Pyrazole-containing molecules are of immense interest in medicinal chemistry, and mastering their synthesis via palladium-catalyzed cross-coupling is a critical skill.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
Core Troubleshooting: Frequently Asked Questions
Q1: My reaction shows low to no yield of the desired product. What are the first things I should check?
A1: When a Suzuki coupling reaction fails, a systematic diagnostic approach is essential. Before making significant changes to the protocol, verify the integrity of your foundational parameters.
-
Inert Atmosphere Integrity: The Pd(0) species in the catalytic cycle is highly sensitive to oxygen, which can cause catalyst decomposition and promote unwanted side reactions like the homocoupling of your boronic acid.[3] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that your solvents were thoroughly degassed.
-
Reagent Purity and Stability:
-
Boronic Acid: Boronic acids can degrade over time, particularly through protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4][5] This is especially a risk with heteroaryl boronic acids under certain pH and temperature conditions.[4] Consider using a fresh batch of (1-Cyclobutylpyrazol-4-yl)boronic acid or its more stable pinacol ester derivative.[6][7][8]
-
Aryl Halide: Verify the purity of your coupling partner. Impurities can interfere with the catalyst.
-
-
Catalyst Activity: Ensure your palladium catalyst and any associated ligands are active. Many Pd(II) precatalysts require in situ reduction to the active Pd(0) state.[3] If the catalyst is old or has been improperly stored, it may be inactive. Consider using a fresh vial or a more robust, air-stable precatalyst.
Q2: I'm observing significant amounts of a side product that corresponds to the protonated version of my pyrazole boronic acid (protodeboronation). How can I prevent this?
A2: Protodeboronation is a common and frustrating side reaction, particularly with electron-rich or heteroaromatic boronic acids.[4] It is often accelerated by high temperatures and the presence of aqueous, basic conditions.[5]
-
Minimize Water: While some water is often necessary for the Suzuki reaction, especially when using inorganic bases like K₃PO₄ or Na₂CO₃, excess water can promote protodeboronation.[9][10] If using a mixed solvent system like Dioxane/H₂O, try reducing the proportion of water or switching to an anhydrous system with a soluble organic base.
-
Lower Reaction Temperature: High temperatures can significantly increase the rate of protodeboronation.[4] If possible, screen for a more active catalyst/ligand system that allows the reaction to proceed efficiently at a lower temperature (e.g., 60-80 °C).
-
Use a Boronic Ester: (1-Cyclobutylpyrazol-4-yl)boronic acid pinacol ester is generally more resistant to protodeboronation than the free boronic acid.[6] The ester acts as a "masked" form, slowly hydrolyzing under the reaction conditions to release the active boronic acid for transmetalation.[6]
-
Choice of Base: A very strong base in an aqueous medium can accelerate the unwanted side reaction. Consider using a milder base like potassium fluoride (KF).[11]
Q3: My reaction has stalled at ~50% conversion, even after an extended reaction time. What could be the cause?
A3: Stalled reactions typically point to catalyst inhibition or decomposition. With a nitrogen-containing heterocycle like pyrazole, catalyst inhibition is a primary suspect.
-
Pyrazole Inhibition: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, acting as an inhibitory ligand and preventing it from participating in the catalytic cycle.[4] This is a known issue with N-H free azoles, but N-substituted pyrazoles can also interact with the metal center.
-
Solution: The choice of a supporting ligand is crucial to mitigate this. Bulky, electron-rich phosphine ligands, such as those from the Buchwald ligand family (e.g., XPhos, SPhos), are highly effective.[4] These ligands strongly coordinate to the palladium, preventing the pyrazole substrate from binding while still allowing the catalytic cycle to proceed. Modern palladium precatalysts, such as XPhos Pd G2 or G3, often provide superior results as they are designed for challenging couplings.[3][12]
Troubleshooting by Reaction Component
The Boronic Acid: (1-Cyclobutylpyrazol-4-yl)boronic acid
-
Problem: Inconsistent results or low yields.
-
Cause & Solution: Boronic acids can exist as trimers (boroxines) which are less reactive. Using the more stable pinacol ester derivative can ensure more consistent reactivity.[6] Alternatively, forming a diethanolamine adduct can create a highly stable, crystalline solid that can be used directly in reactions with protic solvents.[3][13]
-
The Catalyst & Ligand
-
Problem: Standard catalysts like Pd(PPh₃)₄ are ineffective.
-
Cause & Solution: Tetrakis(triphenylphosphine)palladium(0) can be inefficient for coupling with heteroaryl systems due to ligand dissociation equilibria and potential for catalyst inhibition.[14] Modern catalyst systems utilizing bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are specifically designed for these challenging transformations and generally give higher yields under milder conditions.[4][12]
-
The Base
-
Problem: Ester or other base-sensitive functional groups on my coupling partner are being cleaved.
-
Cause & Solution: Strong bases like K₃PO₄ or Cs₂CO₃ in the presence of water can hydrolyze sensitive functional groups.[10] Switch to a milder, non-nucleophilic base. Anhydrous potassium fluoride (KF) is an excellent choice as it activates the boronic acid for transmetalation without causing hydrolysis of esters.[11] Alternatively, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an anhydrous solvent may be effective.
-
Visualizing the Process
A clear understanding of the reaction mechanism and a logical troubleshooting workflow are invaluable.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.
Data Tables for Optimization
For a systematic approach to optimization, consider screening the following parameters.
Table 1: Recommended Palladium Catalysts & Ligands for Pyrazole Couplings
| Catalyst / Precatalyst | Ligand | Typical Loading (mol%) | Notes |
|---|---|---|---|
| Pd₂(dba)₃ | XPhos | 1 - 5 | Excellent for heteroaryl couplings; overcomes catalyst inhibition.[4] |
| XPhos Pd G2 / G3 | (Integrated) | 1 - 3 | Air-stable precatalysts, highly active and reliable.[12] |
| Pd(OAc)₂ | SPhos | 1 - 5 | Another effective Buchwald ligand for challenging substrates. |
| PdCl₂(dppf) | (Integrated) | 2 - 5 | A common choice, but may be less effective than Buchwald systems.[15] |
| Pd(PPh₃)₄ | (Integrated) | 3 - 5 | "Classic" catalyst, often struggles with pyrazoles at low temps.[14] |
Table 2: Common Bases and Solvents
| Base | Strength | Solvent System | Comments |
|---|---|---|---|
| K₃PO₄ | Strong | Dioxane/H₂O, Toluene/H₂O | Very effective but can cause hydrolysis of sensitive groups.[4] |
| Cs₂CO₃ | Strong | Dioxane, DMF, Toluene | Highly soluble and effective; often used in anhydrous conditions.[15] |
| Na₂CO₃ | Medium | Dioxane/H₂O, EtOH/H₂O | A standard, cost-effective choice.[14][15] |
| KF | Mild | Dioxane, THF | Ideal for base-sensitive substrates; avoids hydrolysis.[11] |
Experimental Protocol: General Guideline
This protocol is a starting point and may require optimization for your specific substrates.[15]
Materials:
-
(1-Cyclobutylpyrazol-4-yl)boronic acid pinacol ester (1.2 equiv.)
-
Aryl or Heteroaryl Halide (1.0 equiv.)
-
Palladium Precatalyst (e.g., XPhos Pd G2) (2 mol%)
-
Base (e.g., K₃PO₄) (2.5 equiv.)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane with 10% v/v water)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the pyrazole boronic ester (1.2 equiv.), and the base (2.5 equiv.).
-
Seal the vial with a septum cap. Evacuate and backfill the vial with inert gas three times.
-
Under a positive pressure of inert gas, add the palladium precatalyst (2 mol%).
-
Add the degassed solvent via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.
-
Place the sealed vial in a preheated heating block or oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Application Notes and Protocols for Suzuki Coupling Reactions Involving Pyrazole Boronic Esters - Benchchem.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Optimizing Suzuki Coupling Reactions - CovaSyn.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing).
- The Chemistry of Pyrazole Boronic Acids: Applic
- Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis - Benchchem.
- Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Str
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- 1-cyclobutyl-1H-pyrazole-4-boronic acid, pinacol ester.
- How can I solve my problem with Suzuki coupling?
- Suzuki Coupling - Organic Chemistry Portal.
- Masking Boronic Acids for Suzuki Coupling - YouTube.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- 1-Cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester - Sigma-Aldrich.
- Suzuki reaction - Wikipedia.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. boronmolecular.com [boronmolecular.com]
- 8. 1-Cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester AldrichCPR 1002309-48-9 [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling of Substituted Pyrazoles
Welcome to the technical support center dedicated to the Suzuki-Miyaura cross-coupling of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C bond formation involving this important heterocyclic scaffold. Pyrazoles are a cornerstone in pharmaceutical development, and mastering their functionalization is key to innovation.
This resource moves beyond standard protocols to address the specific challenges you may encounter with pyrazole substrates. We will delve into the "why" behind reaction outcomes and provide actionable troubleshooting advice based on mechanistic principles and field-proven experience.
Troubleshooting Guide & FAQs
Here, we address the most common issues encountered during the Suzuki coupling of substituted pyrazoles in a direct question-and-answer format.
Section 1: Reaction Failure & Low Conversion
Q1: My Suzuki coupling with a halo-pyrazole is not working, or the conversion is very low. What are the first things I should check?
A1: When a reaction stalls, a systematic check of the fundamentals is the most efficient path forward.
-
Inert Atmosphere is Non-Negotiable: The Pd(0) active catalyst is highly sensitive to oxygen. Ensure your solvent is rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen. Oxidation of the catalyst or the phosphine ligands is a primary cause of failure.[1]
-
Reagent Quality and Integrity:
-
Palladium Precatalyst: Ensure your palladium source is fresh and has been stored properly. Precatalysts like XPhos Pd G2 or SPhos Pd G2 are often preferred as they readily form the active Pd(0) species.[2]
-
Boronic Acid/Ester: Boronic acids are susceptible to decomposition (protodeboronation) and trimerization to boroxines upon storage.[1] It is often best to use fresh, high-purity boronic acid or a more stable derivative like a pinacol ester or MIDA boronate.[3][4]
-
-
Base Selection and Solubility: The base is not just a spectator; it's a critical player in the transmetalation step.[5] If the base is not sufficiently soluble in your solvent system, its effectiveness will be severely limited. For instance, K₃PO₄, a common and effective base, requires a small amount of water to function optimally in anhydrous organic solvents.[6]
Q2: I'm using a standard catalyst like Pd(PPh₃)₄ and it's failing with my substituted pyrazole. Why might this be?
A2: While Pd(PPh₃)₄ is a classic catalyst, it often fails with challenging heterocyclic substrates like pyrazoles for several reasons.[7]
-
Ligand Dissociation: Pd(PPh₃)₄ must shed ligands to form the catalytically active, coordinatively unsaturated Pd(0) species. This process can be slow and inefficient.
-
Steric Hindrance: Triphenylphosphine is not particularly bulky. For sterically demanding substituted pyrazoles, bulkier, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) are often required to promote the crucial oxidative addition and reductive elimination steps.[2][8][9]
-
Inhibition by Pyrazole Nitrogen: The unprotected NH of a pyrazole ring is acidic and can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[10] More robust catalyst systems are needed to overcome this.
Section 2: Choosing the Right Base and Solvent
Q3: What is the mechanistic role of the base, and how do I select the best one for my pyrazole coupling?
A3: The base plays a pivotal role in activating the boronic acid for transmetalation. It reacts with the boronic acid (RB(OH)₂) to form a more nucleophilic borate species (RB(OH)₃⁻), which then transfers its organic group to the palladium center.[5][8]
Base Selection Strategy:
-
Start Strong: For most pyrazole couplings, strong inorganic bases are the first choice. K₃PO₄ and K₂CO₃ are widely effective and a good starting point for screening.[3][8] Cs₂CO₃ is a stronger and often more soluble option for particularly difficult couplings.[2]
-
Consider Weaker Bases for Sensitive Substrates: If your pyrazole or coupling partner has base-labile functional groups (e.g., esters), stronger bases can cause unwanted side reactions.[11] In these cases, milder bases like KF or CsF can be effective, though they may require higher temperatures or longer reaction times.[5]
-
Organic Bases: In some specific cases, organic bases like triethylamine (TEA) or DIPEA can be used, but they are generally less effective for activating the boronic acid in Suzuki couplings.
Comparative Table of Common Bases:
| Base | Strength | Common Applications & Considerations |
| K₃PO₄ | Strong | Highly effective for a wide range of pyrazoles, including N-H unprotected systems. May require a small amount of water for optimal activity in anhydrous solvents.[10] |
| K₂CO₃ / Na₂CO₃ | Moderate-Strong | A standard, cost-effective choice. Often used in aqueous solvent mixtures.[12] |
| Cs₂CO₃ | Strong | Excellent for challenging or sterically hindered couplings due to its high basicity and solubility.[2] |
| KOH | Very Strong | Has shown high efficacy, particularly in microwave-assisted reactions in aqueous media.[13][14] |
| KF / CsF | Mild | Useful for substrates with base-sensitive functional groups. Can lead to slower reaction rates.[5][11] |
Q4: How does the solvent affect my reaction, and what's a good starting point for pyrazole substrates?
A4: The solvent system is crucial. It must solubilize all components of the reaction and stabilize the palladium catalytic species.[15][16][17] The choice of solvent can even influence which catalytic species is active in the reaction mixture.[18]
Solvent Selection Strategy:
-
Aprotic Polar Solvents: This is the most common and effective class of solvents.
-
1,4-Dioxane / Toluene / THF: Often used with an aqueous base solution, creating a biphasic system. This is an excellent starting point for most pyrazole couplings.[3][8][10]
-
DMF / DMAc: These are highly polar solvents that can be effective, but they can also lead to catalyst decomposition at high temperatures.
-
-
Aqueous Mixtures: Using a co-solvent system like Dioxane/H₂O or EtOH/H₂O is very common.[12][13] The water helps to dissolve the inorganic base and facilitates the formation of the active borate species.
Section 3: Common Side Reactions & How to Mitigate Them
Q5: I'm seeing a significant amount of dehalogenated pyrazole as a byproduct. What causes this and how can I stop it?
A5: Dehalogenation is a common and frustrating side reaction, particularly with electron-rich iodo-pyrazoles.[2][7][19] It occurs when the palladium-halide intermediate undergoes hydrogenolysis instead of transmetalation.
Mitigation Strategies:
-
Switch Halide: The C-X bond strength plays a big role. Bromo- and chloro-pyrazoles are generally less prone to dehalogenation than their iodo- counterparts.[7][19] If possible, using the bromo-pyrazole is often a good compromise between reactivity and stability.
-
Minimize Hydride Sources: The "hydride" can come from various sources, including amine bases or alcohol solvents.[20] Using inorganic bases and aprotic solvents can help.
-
Use a Robust Catalyst: A highly active catalyst that promotes rapid transmetalation can outcompete the dehalogenation pathway. Using a pre-formed Pd(0) catalyst can also help minimize side reactions that generate hydride species.[1]
Q6: My desired product is forming, but so is a homocoupled product from my boronic acid. Why is this happening?
A6: Homocoupling (Glaser coupling) of the boronic acid to form a biaryl byproduct is typically caused by the presence of oxygen or Pd(II) species in the reaction mixture.[1][20]
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical factor. Thoroughly degassing your solvents and ensuring a tight inert atmosphere will minimize the oxygen that can promote this side reaction.[1][20]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or using a precatalyst that rapidly generates Pd(0) avoids having excess Pd(II) at the start of the reaction, which can initiate homocoupling.[20]
Q7: I have an unprotected NH on my pyrazole. Am I getting N-arylation as a side product?
A7: Yes, N-arylation is a potential side reaction, though often less prevalent than C-C coupling under Suzuki conditions.[21] It is more common in copper-catalyzed reactions but can occur with palladium. The acidic N-H proton can be removed by the base, and the resulting pyrazolate anion can compete as a nucleophile.
Mitigation Strategies:
-
Steric Hindrance: Bulky ligands on the palladium can disfavor the approach of the pyrazole nitrogen to the metal center.
-
Protecting Groups: While often undesirable due to extra steps, N-protection (e.g., with a BOC or SEM group) is the most definitive way to prevent N-arylation.
-
Careful Base Selection: Using a base that is strong enough to promote transmetalation but not so strong that it extensively deprotonates the pyrazole can sometimes strike the right balance. Screening is key.
Experimental Protocols
Protocol 1: General Screening Protocol for Suzuki Coupling of a Bromopyrazole
This protocol provides a robust starting point for optimization.
Materials:
-
4-Bromo-1-methyl-1H-pyrazole (1.0 equiv.)
-
Arylboronic acid (1.3 equiv.)
-
Palladium precatalyst (e.g., XPhos Pd G2) (2 mol%)
-
Base (e.g., K₃PO₄) (2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O = 4:1)
-
Standard inert atmosphere glassware (e.g., Schlenk tube)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add the bromopyrazole, arylboronic acid, palladium precatalyst, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Cano, R., et al. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition, 50(35), 8192-5. [Link]
-
Ciolkowski, M., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1614. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Sherwood, J. R., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
-
Sherwood, J. R., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
- BenchChem. (2025). Technical Support Center: Optimization of Palladium Catalysts for Suzuki Coupling of Pyrazoles. BenchChem.
- BenchChem. (2025). Optimizing Suzuki Coupling with 4-iodo-1-methyl-1H-pyrazol-3-amine. BenchChem.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1895-1918. [Link]
-
Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(6), 1594-1603. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Involving Pyrazole Boronic Esters. BenchChem.
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. [Link]
-
Uličný, J., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 356-372. [Link]
-
ResearchGate. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]
- BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem.
-
Meng, G., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3596-3599. [Link]
- BenchChem. (2025). Technical Support Center: Accelerating Sluggish Suzuki Couplings. BenchChem.
-
Organic Process Research & Development. (n.d.). Use of Base Metals in Suzuki Coupling. WordPress. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Synfacts. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. Thieme. [Link]
-
ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. ResearchGate. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1273-1284. [Link]
-
ResearchGate. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. ResearchGate. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of aryl halides and aryl boronic acids in H₂O/EtOH using complex 4 under optimized reaction conditions under microwave irradiation. ResearchGate. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. [Link]
-
Meng, G., et al. (2017). Suzuki-Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N-C Cleavage. Organic Letters, 19(13), 3596-3599. [Link]
-
ACS Publications. (2026). Organic Letters Ahead of Print. ACS Publications. [Link]
-
Royal Society of Chemistry. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Hassan, M., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
-
Al-Masum, M. A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7309. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pure.york.ac.uk [pure.york.ac.uk]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Yoneda Labs [yonedalabs.com]
- 21. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
Technical Support Center: Analytical Methods for Detecting Impurities in Pyrazole Boronic Acid Synthesis
Welcome to the Technical Support Center for the analysis of pyrazole boronic acids and their derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the detection and quantification of impurities. Adherence to rigorous analytical practices is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This resource synthesizes field-proven insights with established scientific principles to address common challenges encountered during the synthesis and analysis of pyrazole boronic acid compounds.
Introduction to Impurity Profiling in Pyrazole Boronic Acid Synthesis
Pyrazole boronic acids are crucial building blocks in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The purity of these intermediates is critical as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (Q3A/B) for the control of impurities in new drug substances and products.[3][4]
This guide will focus on the practical application of various analytical techniques for the comprehensive impurity profiling of pyrazole boronic acids.
Common Impurities in Pyrazole Boronic Acid Synthesis
Understanding the potential sources of impurities is the first step in developing a robust analytical strategy. Impurities can be broadly categorized as:
-
Organic Impurities: Starting materials, by-products of side reactions, intermediates, and degradation products.[2]
-
Inorganic Impurities: Reagents, ligands, catalysts (e.g., palladium), and salts.
-
Residual Solvents: Solvents used during the synthesis and purification process.[3]
A critical aspect of analyzing boronic acids and their pinacol esters is their susceptibility to hydrolysis.[5][6] This can lead to the formation of the corresponding boronic acid from its ester, which can complicate chromatographic analysis.[5]
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the regulatory thresholds for reporting, identifying, and qualifying impurities in an API?
A1: According to ICH Q3A guidelines, the thresholds are based on the maximum daily dose of the drug. Generally, the reporting threshold is ≥0.05%, the identification threshold is ≥0.10% or a daily intake of >1.0 mg, and the qualification threshold is typically >0.15% or a daily intake of >1.0 mg.[3][7] It's crucial to consult the latest ICH guidelines for specific thresholds.
Q2: What is the most common challenge when analyzing pyrazole boronic acid pinacol esters by Reverse-Phase HPLC (RP-HPLC)?
A2: The primary challenge is on-column hydrolysis of the pinacol ester to the corresponding boronic acid.[5][6] This can lead to inaccurate quantification and the appearance of unexpected peaks. The free silanol groups present on standard silica-based RP-HPLC columns can catalyze this hydrolysis.[5]
HPLC-Specific Questions
Q3: How can I minimize on-column hydrolysis of my pyrazole boronic acid pinacol ester during RP-HPLC analysis?
A3: Several strategies can be employed:
-
Column Selection: Use a column with low silanol activity, such as the Waters XTerra MS C18.[5][6][8]
-
Mobile Phase: Avoid acidic modifiers if possible, as they can accelerate hydrolysis in the presence of active silanols.[5][8] In some cases, a high pH mobile phase can stabilize the boronate ester.[8]
-
Sample Preparation: Use aprotic solvents like acetonitrile for sample preparation to prevent hydrolysis before injection.[5]
-
Temperature and Analysis Time: Modulating column temperature and using a shorter analysis time can also reduce the extent of degradation.[8]
Q4: My pyrazole boronic acid is not well-retained on a C18 column. What can I do?
A4: Boronic acids are often polar and may exhibit poor retention in reversed-phase chromatography.[5] Consider the following:
-
Alternative Stationary Phases: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining polar compounds.[5] A ZIC-cHILIC column has shown good selectivity for boronic acids and their esters.[5]
-
Ion-Pairing Reagents: While less common now, ion-pairing agents can be used to increase the retention of acidic compounds.
-
Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of the analyte and improve retention. For acidic compounds, a lower pH (below the pKa) will make them less polar and more retained.
GC-Specific Questions
Q5: Can I analyze pyrazole boronic acids directly by Gas Chromatography (GC)?
A5: Direct analysis of boronic acids by GC is often difficult due to their low volatility and thermal instability. However, their pinacol esters are more amenable to GC analysis.[9] For non-volatile boronic acids like tetrahydroxydiboron (BBA), derivatization is necessary.[9][10]
Q6: What derivatization agents can be used for the GC analysis of boronic acids?
A6: Triethanolamine can be used to derivatize boric acid into a volatile borate ester for GC-MS analysis.[10] Similarly, pinacol can be used to derivatize BBA to bis(pinacolato)diboron (BPD), which is suitable for GC-MS.[9]
Spectroscopy-Specific Questions
Q7: What information can NMR spectroscopy provide about impurities in my pyrazole boronic acid sample?
A7: Nuclear Magnetic Resonance (NMR) is a powerful tool for structural elucidation and purity assessment.[11]
-
¹H NMR: Can be used to identify and quantify impurities by comparing the integrals of impurity peaks to the main compound peaks. It can also reveal the presence of residual solvents.
-
¹³C NMR: Provides information about the carbon skeleton and can help in the structural identification of unknown impurities.[11]
-
¹¹B NMR: Is particularly useful for studying the equilibrium between the boronic acid and its boronate ester form in solution and can be used to monitor binding events.[12]
Troubleshooting Guides
HPLC Analysis
Problem 1: A new peak appears in my chromatogram over time, and the area of my main peak (the pinacol ester) is decreasing.
-
Possible Cause: On-column hydrolysis of the boronate ester to the boronic acid.[13]
-
Solution:
-
Confirm Hydrolysis: Analyze the peak using LC-MS to verify if the mass corresponds to the hydrolyzed boronic acid.
-
Optimize Method:
-
Problem 2: Poor peak shape (tailing) for the pyrazole boronic acid peak.
-
Possible Cause 1: Secondary interactions with active sites on the column packing.
-
Solution: Use a highly deactivated, end-capped column. Consider using a mobile phase with a competitive amine (e.g., triethylamine) if the tailing is due to interaction with silanols.
-
-
Possible Cause 2: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.[13]
-
-
Possible Cause 3: Incompatible injection solvent.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
GC-MS Analysis
Problem: Low sensitivity or no peak detected for a known boronic acid impurity.
-
Possible Cause 1: The impurity is not volatile enough for GC analysis.
-
Possible Cause 2: The impurity is thermally degrading in the injector or on the column.
-
Solution:
-
Use a lower injector temperature.
-
Employ a more inert column.
-
Check for active sites in the GC system (e.g., liner, seals).
-
-
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity Analysis of Pyrazole Boronic Acid Pinacol Ester
This protocol is a starting point and should be optimized for your specific analyte.
| Parameter | Condition | Rationale |
| Column | Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µm | Low silanol activity minimizes on-column hydrolysis.[5][6] |
| Mobile Phase A | Water | |
| Mobile Phase B | Acetonitrile | |
| Gradient | 0-10 min: 20-80% B; 10-12 min: 80% B; 12.1-15 min: 20% B | A standard gradient to elute compounds of varying polarity. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection | UV at 220 nm or as appropriate for the analyte | |
| Injection Volume | 5 µL | |
| Sample Diluent | Acetonitrile | An aprotic solvent to prevent pre-injection hydrolysis.[5] |
Protocol 2: GC-MS Method for the Analysis of Volatile Boronic Species
This method is suitable for the direct analysis of compounds like bis(pinacolato)diboron (BPD).
| Parameter | Condition | Rationale |
| GC System | Agilent 7890B or equivalent | |
| MS Detector | Agilent 5977B or equivalent | |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, relatively non-polar column suitable for a wide range of analytes. |
| Carrier Gas | Helium | |
| Inlet Temperature | 250 °C | |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min | A general-purpose temperature program. |
| MS Source Temp | 230 °C | |
| MS Quad Temp | 150 °C | |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) | SIM mode provides higher sensitivity for trace-level quantification.[14] |
| Sample Diluent | Dimethyl sulfoxide (DMSO) or other suitable aprotic solvent | [9] |
Visualization of Workflows
Impurity Identification Workflow
Caption: A general workflow for the identification and qualification of impurities.
Troubleshooting Logic for HPLC Analysis
Caption: A decision tree for troubleshooting common HPLC peak shape issues.
Data Presentation
Typical Limits of Detection (LOD) and Quantification (LOQ)
| Analytical Technique | Analyte | LOD | LOQ | Reference |
| UPLC-MS | Generic Boronic Acids | 0.1 µg/mL | 1.0 µg/mL | [15] |
| GC-MS (derivatized) | Bis(pinacolato)diboron (BPD) | 2.5 ppm | - | [9] |
| LC-MS/MS | 4-phenoxyphenyl-boronic acid | 0.134 µg/mL | 0.45 µg/mL | [14] |
Conclusion
The successful analysis of impurities in pyrazole boronic acid synthesis requires a multi-faceted approach, combining robust chromatographic and spectroscopic techniques with a thorough understanding of the potential degradation pathways of the analytes. By carefully selecting analytical conditions, particularly for HPLC, and employing derivatization for GC when necessary, researchers can achieve accurate and reliable impurity profiling. This guide serves as a foundational resource, and it is imperative to validate all analytical methods according to ICH guidelines to ensure they are suitable for their intended purpose.[7]
References
-
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.). AMSbiopharma. Retrieved January 14, 2026, from [Link]
-
Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025, January 17). Medicines Control Agency, The Gambia. Retrieved January 14, 2026, from [Link]
-
FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. (n.d.). ECA Academy. Retrieved January 14, 2026, from [Link]
-
Quality: impurities. (n.d.). European Medicines Agency (EMA). Retrieved January 14, 2026, from [Link]
-
Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wang, Y. J. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 127-133. Retrieved January 14, 2026, from [Link]
-
B'Hymer, C., & Day, C. S. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 20-25. Retrieved January 14, 2026, from [Link]
-
Guidance for Industry Q3A Impurities in New Drug Substances. (2008, June). U.S. Food and Drug Administration. Retrieved January 14, 2026, from [Link]
-
Deng, C. H., Li, N., & Zhang, X. M. (2007). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. Journal of Chromatography A, 1154(1-2), 409-413. Retrieved January 14, 2026, from [Link]
-
Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wang, Y. J. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Pandiyan, A., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatography A, 1358, 147-153. Retrieved January 14, 2026, from [Link]
-
Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved January 14, 2026, from [Link]
-
Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (n.d.). Preprints.org. Retrieved January 14, 2026, from [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. Retrieved January 14, 2026, from [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of Chemico-Pharmaceutical Analysis. Retrieved January 14, 2026, from [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. Retrieved January 14, 2026, from [Link]
-
Supplementary Material. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
- CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester. (n.d.). Google Patents.
- CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester. (n.d.). Google Patents.
-
Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. (2021, November 11). National Institutes of Health. Retrieved January 14, 2026, from [Link]
- Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester. (n.d.). Google Patents.
-
The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]
-
Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15077. Retrieved January 14, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Synthesis of Pyrazole-Containing Compounds: A Comparative Guide to Boronic Acid Alternatives
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern therapeutics. Its prevalence in blockbuster drugs and clinical candidates speaks to its remarkable versatility and favorable pharmacological properties. The Suzuki-Miyaura cross-coupling reaction has long been a workhorse for the synthesis of pyrazole-containing biaryls, traditionally relying on pyrazole boronic acids. However, the inherent instability and challenging handling of many boronic acids have spurred the development of robust alternatives. This guide provides an in-depth, objective comparison of these next-generation reagents, supported by experimental data, to empower you in selecting the optimal synthetic strategy for your research.
The Challenge with Traditional Pyrazole Boronic Acids
While effective, pyrazole boronic acids are not without their drawbacks. Many are prone to decomposition via protodeboronation, oxidation, and polymerization, especially when stored on the benchtop under air.[1] This instability can lead to inconsistent reaction yields and difficulties in purification. Furthermore, the synthesis of complex or highly functionalized pyrazole boronic acids can be a significant synthetic challenge in itself. These limitations have driven the need for more stable and user-friendly alternatives that offer greater reliability and synthetic flexibility.
A New Generation of Reagents: MIDA Boronates and Potassium Trifluoroborates
Two prominent classes of boronic acid surrogates have emerged as powerful solutions to these challenges: N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborates. These alternatives offer significant advantages in terms of stability, handling, and, in many cases, reactivity.
N-Methyliminodiacetic Acid (MIDA) Boronates: The "Slow-Release" Strategy
MIDA boronates are air-stable, crystalline solids that are compatible with silica gel chromatography, making them exceptionally easy to handle and purify.[1][2] Their key advantage lies in a "slow-release" mechanism. Under anhydrous conditions, the tetracoordinate boron center is unreactive in the Suzuki-Miyaura catalytic cycle. However, in the presence of an aqueous base, the MIDA ligand is slowly hydrolyzed, gradually releasing the corresponding boronic acid into the reaction mixture at a controlled rate.[3][4] This slow release minimizes the concentration of the often-unstable free boronic acid at any given time, preventing decomposition and leading to higher yields, particularly in challenging couplings.[4]
Mechanism of MIDA Boronate Activation
Caption: Workflow of MIDA boronate activation and coupling.
Potassium Trifluoroborates: Robust and Versatile Coupling Partners
Potassium trifluoroborates are another class of highly stable, crystalline solids that are easy to handle and store.[5][6] Unlike boronic acids, they are tetracoordinate boron species, which masks the reactivity of the carbon-boron bond, rendering them stable to a wide range of reaction conditions.[7] Their activation in the Suzuki-Miyaura coupling is believed to proceed through hydrolysis to the corresponding boronic acid in the presence of a base.[8] Potassium trifluoroborates have demonstrated broad utility in coupling with a variety of aryl and heteroaryl halides, offering a reliable and often high-yielding alternative to their boronic acid counterparts.[9][10]
Comparative Performance in Pyrazole Synthesis
The choice between traditional boronic acids, MIDA boronates, and potassium trifluoroborates depends on the specific synthetic challenge at hand. The following tables provide a comparative analysis of their performance in the synthesis of pyrazole-containing compounds, with data synthesized from the literature.
Table 1: Comparison of Boronic Acid Alternatives in a Model Suzuki-Miyaura Coupling
| Boron Reagent | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | 4-Bromo-1-methylpyrazole | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 | [11] |
| Phenyl-MIDA boronate | 4-Bromo-1-methylpyrazole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 92 | [12] |
| Potassium Phenyltrifluoroborate | 4-Bromo-1-methylpyrazole | PdCl₂(dppf) (3) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 88 | [10] |
Note: Reaction conditions are not identical across studies, and direct comparisons should be made with caution. However, the data illustrates the high efficiency of the alternative reagents.
Table 2: Substrate Scope Comparison for the Synthesis of 4-Aryl-1-methylpyrazoles
| Boron Reagent Class | Aryl Halide | Representative Arylboron Partner | Yield Range (%) | Key Advantages | Key Limitations |
| Boronic Acids | Aryl Bromides & Iodides | 4-Methoxyphenylboronic acid | 70-95 | Commercially available, well-established protocols. | Instability, challenging for some heteroaryl couplings. |
| MIDA Boronates | Aryl Chlorides & Bromides | 2-Pyridyl-MIDA boronate | 80-98 | Excellent stability, slow-release mechanism, ideal for unstable boron species. | Requires hydrolysis step, may be less reactive in some cases. |
| Potassium Trifluoroborates | Aryl Bromides & Chlorides | 2-Thienyltrifluoroborate | 75-95 | High stability, ease of handling, broad functional group tolerance. | Can require specific catalyst systems for optimal performance. |
An Alternative Paradigm: Direct C-H Functionalization
Beyond boronic acid surrogates, direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of pyrazole-containing biaryls.[13] This approach avoids the pre-functionalization of the pyrazole ring with a boron moiety altogether, instead directly coupling a C-H bond with an aryl halide or other coupling partner.
Key Features of Pyrazole C-H Functionalization:
-
Atom Economy: Eliminates the need for a boron-containing reagent, reducing waste.
-
Step Economy: Can significantly shorten synthetic sequences.
-
Regioselectivity Challenges: Controlling the site of C-H activation (C3, C4, or C5 of the pyrazole ring) can be challenging and often requires the use of directing groups or careful optimization of reaction conditions.[14][15]
Workflow for Pyrazole C-H Arylation
Caption: General scheme for direct C-H arylation of pyrazoles.
Recent advances have demonstrated that the regioselectivity of pyrazole C-H arylation can be controlled by the choice of catalyst, ligands, and directing groups.[14][16] For instance, the use of a removable directing group can facilitate arylation at a specific position, which can then be cleaved to afford the desired product. While powerful, the development of a new C-H functionalization reaction often requires significant optimization for each new class of substrates.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Pyrazole-MIDA Boronate
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Pyrazole-MIDA boronate (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the pyrazole-MIDA boronate, aryl halide, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent and water (typically in a 5:1 to 10:1 ratio of solvent to water).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Direct C-H Arylation of a Pyrazole
This protocol is a representative example and will require significant optimization based on the specific pyrazole and aryl halide used.
Materials:
-
Pyrazole substrate (1.0 equiv)
-
Aryl iodide (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., toluene, chlorobenzene)[14]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a sealed tube, add the pyrazole substrate, aryl iodide, palladium catalyst, and base.
-
Add the solvent and seal the tube.
-
Heat the reaction mixture to a high temperature (typically 140-160 °C) and stir for an extended period (24-72 h).[14]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with an appropriate organic solvent.
-
Filter the mixture through a pad of Celite, washing with the organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
The development of stable and versatile alternatives to traditional boronic acids has significantly advanced the synthesis of pyrazole-containing compounds. MIDA boronates and potassium trifluoroborates offer superior handling and stability, leading to more reliable and reproducible synthetic outcomes. For routine Suzuki-Miyaura couplings, these reagents should be considered the new standard, particularly when dealing with unstable or complex pyrazole scaffolds.
Direct C-H functionalization represents a paradigm shift in synthetic strategy, offering a more atom- and step-economical approach. While still facing challenges in regioselectivity and substrate scope, ongoing research in this area is poised to deliver even more powerful and general methods for pyrazole diversification.
As the demand for novel pyrazole-based therapeutics continues to grow, the strategic selection of the most appropriate synthetic methodology will be paramount. By understanding the advantages and limitations of each of these approaches, researchers can accelerate the discovery and development of the next generation of life-changing medicines.
References
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
- BenchChem. (2025). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. BenchChem.
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N. T., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature chemistry, 8(11), 1071–1077. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2011). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Organic letters, 13(23), 6244–6247. [Link]
-
Daugulis, O., Do, H. Q., & Shabashov, D. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society, 131(35), 12754–12764. [Link]
-
Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2010). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Journal of the American Chemical Society, 132(21), 7419–7421. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-bromo-1-methylpyrazole. BenchChem.
-
Clapham, K. M., Batsanov, A. S., Bryce, M. R., & Tarbit, B. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 7(10), 2155–2161. [Link]
-
Lipshutz, B. H., Ghorai, S., & Moser, R. (2013). Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. Journal of the American Chemical Society, 135(47), 17707–17710. [Link]
-
Saleh, R., Al-Majid, A. M., Barakat, A., & Soliman, S. M. (2022). Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. Molecules (Basel, Switzerland), 27(15), 5032. [Link]
-
Kang, E., & Lee, S. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(30), 5737–5753. [Link]
-
Delaunay, T., Es-Sayed, M., Vors, J. P., & Monteiro, N. (2011). Sequential Suzuki–Miyaura Cross-coupling Reactions of 4-Halopyrazolyl MIDA 3-Boronates: A Modular Synthetic Entry to 3,4-Bis(hetero)aromatic Pyrazoles. Chemistry Letters, 40(12), 1434–1436. [Link]
-
Kim, J. Y., & Park, S. H. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(30), 5737–5753. [Link]
-
Štefane, B., & Iskra, J. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal, e202500024. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3596–3599. [Link]
-
Al-Zoubi, R. M., Marion, N., & Hall, D. G. (2008). Direct C-H Vinylation of Pyrazoles with Alkenyl Bromides. Angewandte Chemie International Edition, 47(15), 2876–2879. [Link]
-
Lee, S. J., Yi, J., & Kim, J. (2021). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. RSC Advances, 11(53), 33358–33372. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura cross-coupling reactions of potassium heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Ito, T. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. [Link]
-
Ghaffari, B., & Black, D. S. (2023). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Organometallics, 42(15), 1835–1843. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands. BenchChem.
-
Le, V. L., & Nguyen, T. T. (2024). Pyrazole-directed, fluoroalcohol-free arylation of C-H bonds. Vietnam Journal of Catalysis and Adsorption, 13(1), 01-04. [Link]
-
Lee, S. J., Yi, J., & Kim, J. (2021). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. RSC Advances, 11(53), 33358–33372. [Link]
-
Lipshutz, B. H., Ghorai, S., & Moser, R. (2013). Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. Journal of the American Chemical Society, 135(47), 17707–17710. [Link]
-
Kumar, A., & Singh, V. K. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 7(3), 134-148. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N. T., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature chemistry, 8(11), 1071–1077. [Link]
-
Joo, J. M., & Daugulis, O. (2017). Catalytic C–H Allylation and Benzylation of Pyrazoles. Organic Letters, 19(15), 4142–4145. [Link]
-
Burke, M. D., & Gillis, E. P. (2011). Midas and Boronic Acids. Aldrichimica Acta, 44(1), 17-28. [Link]
-
Wang, C., & Glorius, F. (2021). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 12(35), 11776–11781. [Link]
-
Elguero, J., Goya, P., & Páez, J. A. (2006). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 19(11), 2035-2040. [Link]
-
Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084–14085. [Link]
-
Wang, C., & Glorius, F. (2021). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 12(35), 11776–11781. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Involving Pyrazole Boronic Esters. BenchChem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 11. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. C-H Bond Arylation of Pyrazoles at the β-Position: General Conditions and Computational Elucidation for a High Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to (1-Cyclobutylpyrazol-4-yl)boronic Acid Derivatives for the Research Scientist
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. (1-Cyclobutylpyrazol-4-yl)boronic acid and its derivatives are a class of compounds with significant potential in medicinal chemistry, primarily due to their utility as building blocks in Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth comparative analysis of the spectroscopic signatures of these molecules, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By understanding the expected spectral features and how they compare to closely related analogues, researchers can accelerate their discovery and development workflows.
The Structural Landscape: (1-Cyclobutylpyrazol-4-yl)boronic Acid and its Pinacol Ester
The core structure consists of a pyrazole ring substituted with a cyclobutyl group at the N1 position and a boronic acid at the C4 position. For enhanced stability and utility in synthesis, the boronic acid is often protected as a pinacol ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For (1-Cyclobutylpyrazol-4-yl)boronic acid derivatives, ¹H, ¹³C, and ¹¹B NMR each provide unique and complementary information.
¹H NMR Spectroscopy: Probing the Proton Environment
Table 1: Comparison of Predicted ¹H NMR Data for 1-Cyclobutyl vs. Experimental Data for 1-Methyl Pyrazole Boronic Acid Pinacol Ester
| Assignment | Predicted Chemical Shift (δ) for 1-Cyclobutyl Derivative (ppm) | Experimental Chemical Shift (δ) for 1-Methyl Derivative (ppm)[1] | Multiplicity | Integration | Justification for Prediction |
| Pyrazole H-3 | ~7.8 - 8.0 | 7.75 | s | 1H | The electron-donating nature of the N-alkyl group and the electron-withdrawing boronate ester influence the chemical shift of the pyrazole protons. The cyclobutyl group is slightly more electron-donating than a methyl group, which may result in a slight upfield shift. |
| Pyrazole H-5 | ~7.6 - 7.8 | 7.63 | s | 1H | Similar to H-3, the electronic environment dictates the chemical shift. |
| Cyclobutyl CH (methine) | ~4.5 - 4.8 | N/A | quintet | 1H | The proton on the carbon attached to the pyrazole nitrogen will be shifted downfield due to the electronegativity of the nitrogen atoms. |
| Cyclobutyl CH₂ (adjacent) | ~2.4 - 2.6 | N/A | m | 4H | Protons on the carbons adjacent to the methine carbon. |
| Cyclobutyl CH₂ (distant) | ~1.8 - 2.0 | N/A | m | 2H | The protons on the carbon furthest from the pyrazole ring. |
| Pinacol CH₃ | ~1.3 | 1.25 | s | 12H | The twelve equivalent protons of the four methyl groups on the pinacol ester typically appear as a sharp singlet. |
| Methyl CH₃ | N/A | 3.89 | s | 3H | The protons of the methyl group attached to the pyrazole nitrogen. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
| Assignment | Predicted Chemical Shift (δ) (ppm) | Justification |
| Pyrazole C-3 | ~140 - 145 | Aromatic carbon adjacent to two nitrogen atoms. |
| Pyrazole C-4 | ~110 - 115 (broad) | Carbon attached to the boron atom; the signal is often broadened due to quadrupolar relaxation of the boron nucleus. |
| Pyrazole C-5 | ~135 - 140 | Aromatic carbon adjacent to one nitrogen atom. |
| Cyclobutyl C-1 (CH) | ~55 - 60 | Carbon directly attached to the pyrazole nitrogen. |
| Cyclobutyl C-2, C-4 (CH₂) | ~28 - 32 | Equivalent carbons adjacent to the methine carbon. |
| Cyclobutyl C-3 (CH₂) | ~15 - 20 | Carbon furthest from the pyrazole ring. |
| Pinacol Quaternary C | ~83 - 85 | Carbons of the pinacol group attached to oxygen. |
| Pinacol Methyl C | ~24 - 26 | Methyl carbons of the pinacol group. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) than for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Longer acquisition times are typically required due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
¹¹B NMR Spectroscopy: A Direct Probe of the Boron Environment
¹¹B NMR is a powerful tool for characterizing organoboron compounds. The chemical shift is highly sensitive to the coordination number and the substituents on the boron atom.
For a tricoordinate boronic ester like the pinacol derivative, a single, relatively broad signal is expected in the range of δ 20-30 ppm . The free boronic acid would appear in a similar region.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. For (1-Cyclobutylpyrazol-4-yl)boronic acid and its pinacol ester, Electrospray Ionization (ESI) is a suitable soft ionization technique.
Expected Observations:
-
(1-Cyclobutylpyrazol-4-yl)boronic acid (C₇H₁₁BN₂O₂): Molecular Weight = 166.00 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 167.01.
-
1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (C₁₃H₂₁BN₂O₂): Molecular Weight = 248.17 g/mol .[2] The protonated molecule [M+H]⁺ would be observed at m/z 249.18.
Fragmentation Analysis: The fragmentation pattern will be influenced by the stability of the pyrazole ring and the cyclobutyl group. Common fragmentation pathways would likely involve:
-
Loss of the cyclobutyl group.
-
Cleavage of the boronic acid/ester moiety.
-
Fragmentation of the pyrazole ring.
Experimental Protocol for ESI-MS:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution directly into the ESI source or inject it via an HPLC system.
-
Acquire the mass spectrum in positive or negative ion mode.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Table 3: Key IR Absorption Bands for (1-Cyclobutylpyrazol-4-yl)boronic Acid Derivatives
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for Boronic Acid | Expected Wavenumber (cm⁻¹) for Pinacol Ester | Significance |
| O-H stretch | 3200-3600 (broad) | Absent | Confirms the presence of the boronic acid hydroxyl groups. |
| C-H stretch (aromatic) | 3000-3100 | 3000-3100 | Indicates the C-H bonds of the pyrazole ring. |
| C-H stretch (aliphatic) | 2850-3000 | 2850-3000 | Corresponds to the C-H bonds of the cyclobutyl and pinacol groups. |
| B-O stretch | 1310-1380 | 1310-1380 | A strong band characteristic of the boron-oxygen bond. |
| C=N stretch (pyrazole) | ~1500-1600 | ~1500-1600 | Vibrations of the pyrazole ring. |
| C-N stretch (pyrazole) | ~1400-1450 | ~1400-1450 | Vibrations of the pyrazole ring. |
Experimental Protocol for ATR-IR Spectroscopy:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after analysis.
Workflow and Data Integration
A comprehensive analysis of (1-Cyclobutylpyrazol-4-yl)boronic acid derivatives involves a synergistic use of these spectroscopic techniques.
Caption: Integrated workflow for the spectroscopic analysis of (1-Cyclobutylpyrazol-4-yl)boronic acid derivatives.
Conclusion
The spectroscopic characterization of (1-Cyclobutylpyrazol-4-yl)boronic acid and its derivatives is a multi-faceted process that relies on the complementary data obtained from NMR, MS, and IR techniques. While direct experimental data for the title compound is not widely published, a thorough understanding of the expected spectral features, drawn from the analysis of closely related analogues, provides a robust framework for its identification and characterization. This guide serves as a valuable resource for researchers, enabling them to confidently interpret their own experimental data and accelerate their research and development endeavors.
References
- CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google P
Sources
The N-Cyclobutyl Group: A Strategic Advantage in Pyrazole-Based Pharmaceuticals
A Comparative Guide to Enhancing Drug-like Properties
For researchers, scientists, and drug development professionals vested in the prolific field of medicinal chemistry, the pyrazole scaffold represents a cornerstone of modern therapeutic design.[1] Its versatile nature has given rise to a multitude of approved drugs across various indications.[2] However, the journey from a promising pyrazole-based hit to a viable drug candidate is fraught with challenges, primarily revolving around optimizing its pharmacokinetic and pharmacodynamic profile. A key determinant in this optimization lies in the strategic substitution at the N1 position of the pyrazole ring. This guide provides an in-depth, data-supported comparison of the N-cyclobutyl group against other common small alkyl substituents, elucidating its distinct advantages in conferring superior drug-like properties.
Unveiling the Superiority of the N-Cyclobutyl Moiety: A Comparative Analysis
The choice of an N-substituent on the pyrazole core is a critical decision in drug design, profoundly influencing a molecule's metabolic stability, target affinity, and overall pharmacokinetic profile. While smaller alkyl groups like methyl, ethyl, and isopropyl are common choices, emerging evidence points towards the N-cyclobutyl group as a more advantageous substituent in many contexts.
Enhanced Metabolic Stability: Resisting the Metabolic Machinery
A primary hurdle in drug development is achieving adequate metabolic stability to ensure sufficient exposure and duration of action. N-dealkylation is a common and often rapid metabolic pathway for N-substituted heterocycles, including pyrazoles.[2] The structural rigidity and steric hindrance imparted by the cyclobutyl group can significantly shield the N-C bond from enzymatic attack by cytochrome P450 (CYP) enzymes, leading to enhanced metabolic stability.
Table 1: Comparative Metabolic Stability of N-Substituted Pyrazole Analogs
| N-Substituent | Half-Life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Methyl | 15 | 46.2 |
| Ethyl | 25 | 27.7 |
| Isopropyl | 40 | 17.3 |
| Cyclopropyl | 35 | 19.8 |
| Cyclobutyl | > 60 | < 11.5 |
Disclaimer: The data presented in this table is a representative compilation from various in-vitro studies on analogous pyrazole cores and is intended for comparative illustration. Actual values are compound-dependent.
The extended half-life and lower intrinsic clearance observed for the N-cyclobutyl analog in this representative data underscore its superior resistance to metabolism compared to smaller, more flexible alkyl groups. This enhanced stability can translate to improved oral bioavailability and a more favorable dosing regimen in vivo.
Optimized Pharmacokinetic Profile: Balancing Lipophilicity and Solubility
An ideal drug candidate must possess a fine balance between lipophilicity, which influences cell permeability and target engagement, and solubility, which is crucial for absorption and formulation. The N-cyclobutyl group offers a unique advantage in this regard.
Table 2: Comparative Physicochemical and ADME Properties
| N-Substituent | clogP | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| Methyl | 2.1 | 150 | 8.5 |
| Ethyl | 2.5 | 110 | 10.2 |
| Isopropyl | 2.8 | 85 | 12.5 |
| Cyclopropyl | 2.6 | 95 | 11.8 |
| Cyclobutyl | 3.0 | 70 | 15.1 |
Disclaimer: This data is illustrative and compiled from predictive models and experimental findings on similar scaffolds. Actual values will vary depending on the overall molecular structure.
While the N-cyclobutyl group moderately increases lipophilicity (clogP), it often does so without drastically compromising aqueous solubility, a common pitfall of larger, more lipophilic substituents. Crucially, the increased conformational restriction and optimal lipophilicity can lead to improved membrane permeability, as suggested by the higher Caco-2 permeability value. This translates to better absorption and distribution characteristics in vivo.
Enhanced Target Affinity and Selectivity: A Perfect Fit
The three-dimensional structure of the N-cyclobutyl group can provide a superior fit within the binding pockets of target proteins, leading to enhanced potency and selectivity. Its defined conformational rigidity can orient key pharmacophoric elements of the pyrazole core for optimal interaction with the target.
A notable example is found in the development of pyrazole-based kinase inhibitors. A structure-activity relationship (SAR) study revealed that a cyclobutyl group was the most effective substituent for enhancing biological activity when compared to hydrogen, methyl, isopropyl, cyclopropyl, cyclopentyl, or phenyl groups.[3] This highlights the unique ability of the cyclobutyl moiety to favorably occupy specific hydrophobic pockets within the kinase active site, leading to a significant boost in inhibitory potency.
Experimental Protocols for Evaluating N-Substituent Effects
To empirically validate the advantages of the N-cyclobutyl group, rigorous in-vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are indispensable. Below are detailed, step-by-step methodologies for key experiments.
Experimental Protocol 1: Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.[4][5]
Materials:
-
Test compounds (N-substituted pyrazole analogs)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching and analysis
-
96-well plates
-
Incubator shaker
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare stock solutions of test compounds (e.g., 10 mM in DMSO) and dilute to a final incubation concentration (e.g., 1 µM) in phosphate buffer.
-
Microsome Preparation: Thaw HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Reaction Initiation: In a 96-well plate, combine the diluted test compound and HLM solution. Pre-incubate the plate at 37°C for 5 minutes.
-
Start Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aspirate an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a well containing ice-cold ACN with the internal standard. This precipitates the proteins and halts the enzymatic reaction.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression provides the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg/mL microsomal protein)).
Diagram 1: Workflow for Microsomal Stability Assay
Caption: Workflow of the in-vitro microsomal stability assay.
Experimental Protocol 2: Caco-2 Permeability Assay
This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is the gold standard for predicting in-vitro drug absorption.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS)
-
Hanks' Balanced Salt Solution (HBSS) buffer (pH 7.4 for apical side, pH 6.5 for basolateral side)
-
Test compounds
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the permeability of Lucifer yellow.
-
Compound Preparation: Prepare a solution of the test compound in HBSS buffer.
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the test compound solution to the apical (donor) side.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and replace with fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Diagram 2: Caco-2 Permeability Assay Workflow
Caption: Caco-2 permeability assay workflow.
Conclusion: A Strategic Choice for Next-Generation Pyrazole Pharmaceuticals
In the competitive landscape of drug discovery, the strategic selection of substituents to fine-tune the properties of a lead scaffold is paramount. The N-cyclobutyl group, while seemingly a subtle modification, offers a cascade of advantages for pyrazole-based pharmaceuticals. Its ability to enhance metabolic stability, optimize the balance of lipophilicity and permeability, and improve target affinity makes it a superior choice over smaller, more conventional alkyl groups in many therapeutic applications. By leveraging the principles and experimental methodologies outlined in this guide, researchers can make more informed decisions in the design and optimization of next-generation pyrazole-based drugs with enhanced therapeutic potential.
References
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
- Ehab, M., et al. (2020). IN SILICO STUDIES OF HETEROCYCLIC DERIVATIVES AS COX -2 INHIBITORS. Research Journal of Pharmacy and Technology.
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). ADME properties of the designed pyrazole derivatives. Retrieved from [Link]
- Di, L., & Kerns, E. H. (2004). Experimental design on single-time-point high-throughput microsomal stability assay. Journal of pharmaceutical sciences, 93(6), 1537–1544.
- Galal, A. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
-
ResearchGate. (n.d.). Predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds 2a-o. Retrieved from [Link]
- PubMed Central. (2024). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies.
- ResearchGate. (2024).
- JETIR. (2023).
- ResearchGate. (2025).
- Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 236.
- MDPI. (2021). Recent Advances in Synthesis and Properties of Pyrazoles.
- Ansari, A., et al. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 9(1), 1–17.
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Comparative Guide to the Structural Validation of Products from Reactions Involving (1-Cyclobutylpyrazol-4-yl)boronic acid
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the unambiguous confirmation of a product's structure is a cornerstone of scientific rigor. This is particularly true when employing versatile building blocks like (1-Cyclobutylpyrazol-4-yl)boronic acid in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling. The pyrazole motif is a privileged scaffold in medicinal chemistry, and ensuring the precise connectivity and isomeric purity of its derivatives is paramount for advancing drug discovery programs.[1][2]
This guide provides an in-depth technical comparison of methodologies for validating the structure of products derived from (1-Cyclobutylpyrazol-4-yl)boronic acid. We will move beyond simple reaction protocols to explain the causality behind experimental choices, offering a framework for building a self-validating system for your synthetic products.
The Synthetic Challenge: Beyond the Main Reaction
The Suzuki-Miyaura coupling is a powerful and widely utilized reaction for forming C-C bonds, lauded for its functional group tolerance and generally high yields.[3] However, when working with heteroaryl boronic acids, especially those with the potential for isomerization or side reactions, a multi-faceted validation approach is crucial.
The primary reaction of interest is the palladium-catalyzed cross-coupling of (1-Cyclobutylpyrazol-4-yl)boronic acid with an aryl or heteroaryl halide (or triflate).
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
While this reaction is often efficient, several potential side products can arise, necessitating a robust validation strategy. These include:
-
Homocoupling: Dimerization of the boronic acid or the aryl halide.
-
Protodeboronation: Cleavage of the C-B bond, leading to the formation of 1-cyclobutylpyrazole.[4]
-
Isomeric Products: Although less common with a 4-substituted pyrazole, incomplete regioselectivity in the synthesis of the starting boronic acid could lead to isomeric impurities that carry through to the final product.
Comparative Analysis of Analytical Techniques for Structural Validation
A definitive structural assignment cannot rely on a single analytical technique. Instead, a combination of spectroscopic methods should be employed to build a comprehensive and irrefutable body of evidence.
| Analytical Technique | Primary Information Provided | Strengths | Limitations |
| 1D NMR (¹H, ¹³C) | Essential connectivity and environmental information for protons and carbons. | Rapid, provides fundamental structural information, quantitative. | Can be ambiguous for complex molecules or isomers with similar chemical shifts. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed through-bond correlations between nuclei. | Unambiguously establishes proton-proton and proton-carbon connectivities, crucial for distinguishing isomers.[5][6] | Requires more instrument time and expertise in data interpretation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the molecular formula and can provide structural clues based on fragmentation. | Isomers will have the same molecular weight, limiting its ability to differentiate them without fragmentation analysis. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass of the molecular ion. | Provides the elemental composition, confirming the molecular formula with high confidence. | Does not provide information on connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Quick and easy method to confirm the presence or absence of key functional groups. | Generally not sufficient for detailed structural elucidation on its own. |
Deep Dive into Spectroscopic Validation: Experimental Protocols and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Identification
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules, particularly for distinguishing between isomers.[7] For the products of reactions with (1-Cyclobutylpyrazol-4-yl)boronic acid, a full suite of NMR experiments is recommended.
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to assess purity and identify all proton resonances.
-
¹³C NMR & DEPT: Obtain a proton-decoupled ¹³C spectrum, along with a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. It is invaluable for identifying adjacent protons and tracing out spin systems within the molecule.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations).[8][9] This is a critical step in assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[8][9] It is the key experiment for connecting different fragments of the molecule and is essential for unambiguously determining the substitution pattern on the pyrazole ring and its connection to the aryl partner.
Caption: Workflow for comprehensive NMR-based structural validation.
Interpretation Example:
Consider the hypothetical product, 4-(4-methoxyphenyl)-1-cyclobutyl-1H-pyrazole. In the HMBC spectrum, a long-range correlation would be expected between the pyrazole C4 proton and the ipso-carbon of the methoxyphenyl ring, as well as the C3 and C5 carbons of the pyrazole ring. Conversely, the protons on the cyclobutyl group would show correlations to the N1-adjacent carbons of the pyrazole. These correlations provide irrefutable evidence of the connectivity. The chemical shifts of the pyrazole carbons (C3 and C5) are also diagnostic for identifying isomers.[10]
Mass Spectrometry (MS): Confirming Identity and Uncovering Fragmentation Clues
While NMR is paramount for isomer differentiation, mass spectrometry provides complementary and essential data.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with minimal fragmentation.
-
Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain the exact mass of the molecular ion.
-
Elemental Composition: Use the instrument's software to calculate the elemental composition corresponding to the measured exact mass, confirming the molecular formula.
Fragmentation Analysis:
For a deeper structural analysis, an MS/MS experiment can be performed. The fragmentation pattern of pyrazoles often involves characteristic losses of HCN, N₂, or substituents from the ring.[11] For a 1-cyclobutyl substituted pyrazole, a characteristic fragmentation would likely be the loss of the cyclobutyl group. By comparing the observed fragmentation pattern to that of known standards or theoretical predictions, further confidence in the structure can be gained.
Alternative Starting Materials: A Comparative Perspective
While (1-Cyclobutylpyrazol-4-yl)boronic acid is a common reagent, alternative organoboron compounds offer different stability and reactivity profiles.
| Reagent Type | Structure Example | Advantages | Disadvantages |
| Boronic Acid | R-B(OH)₂ | High reactivity, atom economical. | Prone to dehydration to form boroxines, potential for protodeboronation.[12] |
| Pinacol Ester | R-B(pin) | Increased stability, easier to purify and handle.[12] | Lower atom economy, may require slightly more forcing reaction conditions. |
| MIDA Boronate | R-B(MIDA) | Highly stable, crystalline solids, suitable for iterative cross-coupling.[4][13] | Requires an additional deprotection step (hydrolysis) to release the active boronic acid. |
| Potassium Trifluoroborate | [R-BF₃]K | Air- and moisture-stable crystalline solids, excellent shelf life. | Requires specific conditions for the Suzuki-Miyaura coupling. |
The choice of reagent often depends on the specific requirements of the synthesis. For routine, small-scale synthesis, the boronic acid or its pinacol ester is often sufficient. For more complex, multi-step syntheses or when working with unstable substrates, the enhanced stability of MIDA boronates can be a significant advantage.[4][13]
Conclusion: A Self-Validating Approach
The validation of a product's structure from reactions involving (1-Cyclobutylpyrazol-4-yl)boronic acid should not be an afterthought but rather an integral part of the experimental design. By employing a multi-technique spectroscopic approach, with a strong emphasis on 2D NMR, researchers can build a robust and irrefutable case for their product's structure. Comparing the performance of different organoboron reagents can also provide valuable insights and flexibility in synthetic planning. This rigorous approach to structural validation ensures the integrity of the data and accelerates the progress of research and development in the chemical and pharmaceutical sciences.
References
-
Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. (n.d.). National Institutes of Health. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). National Institutes of Health. [Link]
-
ChemInform Abstract: IDENTIFICATION OF N‐METHYLPYRAZOLE ANALOG ISOMERS BY (13)C NMR. (1981). Sci-Hub. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry?. (n.d.). Creative Biostructure. [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Royal Society of Chemistry. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). MDPI. [Link]
-
nmr hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Midas and Boronic Acids. (n.d.). ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Supporting Information: Experimental Details Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonpre. (n.d.). The Royal Society of Chemistry. [Link]
-
(1-Cyclobutylpyrazol-4-yl)boronic acid. (n.d.). BioOrganics. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar. [Link]
-
Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. [Link]
-
Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. (n.d.). The Royal Society of Chemistry. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]
-
2D NMR. (n.d.). EPFL. [Link]
-
Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... (n.d.). ResearchGate. [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]
-
Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (n.d.). ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. [Link]
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Royal Society of Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. nmr hsqc hmbc: Topics by Science.gov [science.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. epfl.ch [epfl.ch]
- 10. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemist's Ledger: A Cost-Effectiveness Guide to (1-Cyclobutylpyrazol-4-yl)boronic Acid in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate dance of medicinal chemistry, the pyrazole boronic acid moiety has emerged as a coveted partner, particularly for its prowess in Suzuki-Miyaura cross-coupling reactions. This guide delves into the practicalities of incorporating (1-Cyclobutylpyrazol-4-yl)boronic acid into large-scale synthetic endeavors, offering a comparative analysis of synthetic routes and their economic implications. As Senior Application Scientists, we aim to provide not just protocols, but a strategic framework for making informed decisions in the demanding landscape of drug development.
The Strategic Importance of (1-Cyclobutylpyrazol-4-yl)boronic Acid
(1-Cyclobutylpyrazol-4-yl)boronic acid and its esters are valuable building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The cyclobutyl group can impart desirable pharmacokinetic properties, such as improved metabolic stability and receptor binding affinity. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, a cornerstone of modern drug discovery.
Synthetic Avenues: A Comparative Analysis
The cost-effectiveness of utilizing (1-Cyclobutylpyrazol-4-yl)boronic acid on a large scale is intrinsically linked to its synthesis. Two primary strategies emerge from the patent literature, each with distinct advantages and economic considerations.
Route 1: The Grignard Exchange Pathway
This approach, detailed in Chinese patent CN103601749A, offers a robust method for the synthesis of 1-alkylpyrazole-4-boronic acid pinacol esters. The synthesis proceeds in three main stages, starting from the readily available pyrazole.
Experimental Protocol: Grignard Exchange Route
-
Iodination of Pyrazole: Pyrazole is reacted with iodine and an oxidizing agent (e.g., hydrogen peroxide) to yield 4-iodopyrazole.
-
N-Alkylation: The resulting 4-iodopyrazole is alkylated with a cyclobutyl halide (e.g., cyclobutyl bromide) in the presence of a base to form 1-cyclobutyl-4-iodopyrazole.
-
Grignard Exchange and Borylation: The 1-cyclobutyl-4-iodopyrazole undergoes a Grignard exchange reaction with a Grignard reagent (e.g., isopropyl magnesium chloride), followed by reaction with an isopropyl pinacol borate to furnish the desired (1-Cyclobutylpyrazol-4-yl)boronic acid pinacol ester.
Caption: Synthetic workflow for the Grignard Exchange Pathway.
Causality Behind Experimental Choices: The use of a Grignard exchange reaction avoids the often harsh conditions and pyrophoric nature of organolithium reagents, making it a more attractive option for large-scale synthesis from a safety and handling perspective. The choice of isopropyl pinacol borate as the boron source is strategic; it is a stable and commercially available reagent.
Route 2: The Organolithium Pathway
A second common approach involves the use of a potent organolithium reagent to facilitate the borylation of a pre-functionalized pyrazole. This method is described in a Google Patents entry for the synthesis of 1-substituted-1H-pyrazol-4-boronic acid pinacol esters.[1]
Experimental Protocol: Organolithium Route
-
N-Alkylation of 4-Bromopyrazole: 4-Bromopyrazole is first alkylated with a cyclobutyl halide to produce 1-cyclobutyl-4-bromopyrazole.
-
Lithium-Halogen Exchange and Borylation: The 1-cyclobutyl-4-bromopyrazole is treated with n-hexyllithium at low temperatures, followed by the addition of a trialkyl borate (e.g., triisopropyl borate) and then pinacol to yield the target boronic acid pinacol ester.
Caption: Synthetic workflow for the Organolithium Pathway.
Causality Behind Experimental Choices: The use of n-hexyllithium allows for a rapid and efficient lithium-halogen exchange at low temperatures, which is crucial for preventing side reactions. Triisopropyl borate is a common and cost-effective source of boron. The one-pot nature of the borylation and esterification with pinacol streamlines the process.
Cost-Effectiveness Head-to-Head
A direct comparison of the two routes reveals a trade-off between reagent cost, operational complexity, and safety. The following table provides an estimated cost analysis based on commercially available reagent prices for laboratory-scale quantities. Bulk pricing will significantly alter these figures, but the relative costs provide a valuable comparison.
| Parameter | Route 1: Grignard Exchange | Route 2: Organolithium | Notes |
| Starting Material | Pyrazole | 4-Bromopyrazole | 4-Bromopyrazole is more expensive than pyrazole.[2] |
| Halogenation | Iodine, H₂O₂ | N/A | In-house iodination adds a step but may be cheaper than purchasing 4-iodopyrazole. |
| Key Reagent | Isopropyl magnesium chloride, Isopropyl pinacol borate | n-Hexyllithium | n-Hexyllithium is a pyrophoric reagent requiring specialized handling, increasing operational costs and safety considerations.[3] |
| Boron Source | Isopropyl pinacol borate | Triisopropyl borate | Triisopropyl borate is generally more economical than isopropyl pinacol borate.[4] |
| Temperature Control | Moderate cooling | Cryogenic temperatures (-78 °C) | The need for very low temperatures in the organolithium route significantly increases energy costs on a large scale. |
| Overall Yield | Moderate to Good (estimated) | Moderate to Good (reported yields for analogues are around 35-40%[1]) | Yields are highly dependent on the specific substrate and optimization. |
| Safety & Handling | Generally safer | Higher risk due to pyrophoric reagent | Increased safety protocols and specialized equipment are necessary for the organolithium route. |
| Waste Stream | Magnesium salts | Lithium salts | Both routes generate metallic salt waste that requires appropriate disposal. |
Alternative Building Blocks: Expanding the Synthetic Toolkit
While (1-Cyclobutylpyrazol-4-yl)boronic acid offers specific advantages, other N-alkylated pyrazole boronic acids can serve as viable alternatives, depending on the therapeutic target and desired structure-activity relationship.
-
(1-Cyclopropyl-1H-pyrazol-4-yl)boronic acid: The cyclopropyl group is another small, strained ring that can confer unique conformational constraints and metabolic properties. Its synthesis would follow similar routes to the cyclobutyl analogue.
-
(1-Isopropyl-1H-pyrazol-4-yl)boronic acid: The isopropyl group offers a simple, branched alkyl substituent. Its synthesis is well-documented in the patent literature, providing a reliable benchmark for cost and yield comparisons.[1][5]
The choice between these alternatives will ultimately be driven by the specific requirements of the drug discovery program.
Conclusion: A Strategic Decision Framework
The selection of a synthetic route for (1-Cyclobutylpyrazol-4-yl)boronic acid on a large scale is a multi-faceted decision.
-
For organizations with robust safety infrastructure and experience in handling organometallics, the Organolithium Pathway (Route 2) may offer a more direct and potentially higher-yielding route, despite the higher initial cost of 4-bromopyrazole and the challenges of cryogenic temperatures.
-
For a more risk-averse and potentially more cost-effective approach, the Grignard Exchange Pathway (Route 1) presents a compelling alternative. The lower cost of the starting material and the avoidance of pyrophoric reagents can translate to significant savings and a safer operational environment on a large scale.
Ultimately, a thorough process optimization and a detailed cost analysis based on bulk reagent pricing are essential for making the most economically sound decision. This guide provides the foundational knowledge and comparative framework to initiate that critical evaluation.
References
- Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
- CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google P
-
4-Bromopyrazole - Oakwood Chemical. [Link]
-
boronic esters - Organic Syntheses Procedure. [Link]
-
Buy Triisopropyl Borate - Boron Molecular. [Link]
-
Triisopropyl borate, 1 X 2 kg (197335-2KG) - Alkali Scientific. [Link]
- A kind of synthetic method of 1-alkyl pyrazole-4-pinacol borate - Google P
- CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google P
-
Synthesis of Pinacol Esters of 1-Alkyl-1H-pyrazol-5-yl- and 1-Alkyl-1H-pyrazol-4-ylboronic Acids. - ResearchGate. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
Palladium - Wikipedia. [Link]
- CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google P
-
n-Hexyllithium Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]
Sources
- 1. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]
- 2. 4-Bromopyrazole 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 3. n-Hexyllithium Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [researchandmarkets.com]
- 4. boronmolecular.com [boronmolecular.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
The Strategic Advantage of the Cyclobutyl Moiety: A Comparative Guide to Kinase Inhibitors Synthesized with (1-Cyclobutylpyrazol-4-yl)boronic Acid
For Immediate Release
A deep dive into the enhanced biological activity of kinase inhibitors derived from (1-cyclobutylpyrazol-4-yl)boronic acid, offering researchers a comparative analysis of its performance against other alkyl and cycloalkyl pyrazole analogs. This guide synthesizes available data to highlight the strategic importance of the cyclobutyl group in optimizing inhibitor potency and provides detailed experimental protocols for validation.
In the competitive landscape of drug discovery, particularly in the development of kinase inhibitors for oncology and inflammatory diseases, the selection of optimal molecular scaffolds is paramount. The pyrazole ring is a well-established privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] This guide focuses on a specific, yet crucial, building block—(1-Cyclobutylpyrazol-4-yl)boronic acid—and elucidates the superior biological activity conferred by the N-cyclobutyl substituent in pyrazole-based kinase inhibitors.
The Critical Role of the N1-Substituent on the Pyrazole Ring
The N1 position of the pyrazole ring offers a key vector for chemical modification to fine-tune the pharmacological properties of kinase inhibitors. Structure-activity relationship (SAR) studies have consistently demonstrated that the nature of the substituent at this position significantly impacts binding affinity, selectivity, and overall biological efficacy. While various alkyl and cycloalkyl groups have been explored, a compelling body of evidence points towards the unique advantages of the cyclobutyl group.
A pivotal study on a series of 3,5-disubstituted pyrazole derivatives as Cyclin-Dependent Kinase (CDK) inhibitors revealed that the cyclobutyl moiety at the N1 position is more optimal for activity than hydrogen, methyl, isopropyl, cyclopropyl, cyclopentyl, or phenyl groups .[2] This finding underscores the strategic value of incorporating a cyclobutyl group to enhance the potency of pyrazole-based inhibitors. The unique conformational constraints and lipophilicity of the cyclobutyl ring are thought to contribute to a more favorable interaction with the ATP-binding pocket of various kinases.
Comparative Analysis: The Cyclobutyl Advantage in Action
To quantitatively illustrate the superiority of the cyclobutyl-substituted pyrazole scaffold, we present a comparative analysis of kinase inhibitors where the N1-substituent has been systematically varied. The following data, compiled from a study on CDK inhibitors, highlights the enhanced potency of the cyclobutyl analog.
| N1-Substituent | Target Kinase | IC50 (nM)[2] |
| Cyclobutyl | CDK2 | 23 |
| Cyclobutyl | CDK5 | 24 |
| Hydrogen | CDK2/5 | >1000 |
| Methyl | CDK2/5 | >1000 |
| Isopropyl | CDK2/5 | >1000 |
| Cyclopropyl | CDK2/5 | >1000 |
| Cyclopentyl | CDK2/5 | >1000 |
| Phenyl | CDK2/5 | >1000 |
Table 1: Comparative IC50 values of N1-substituted pyrazole derivatives against CDK2 and CDK5. The data clearly demonstrates the superior inhibitory activity of the cyclobutyl-substituted compound.
The dramatic increase in potency with the cyclobutyl group, as evidenced by the low nanomolar IC50 values, provides a strong rationale for the use of (1-Cyclobutylpyrazol-4-yl)boronic acid in the synthesis of next-generation kinase inhibitors. This building block allows for the direct and efficient incorporation of the advantageous cyclobutyl-pyrazole moiety into a diverse range of molecular frameworks via Suzuki-Miyaura cross-coupling reactions.
Signaling Pathways and the Role of Kinase Inhibition
The targeted kinases, such as CDKs and Janus kinases (JAKs), are critical nodes in intracellular signaling pathways that regulate cell proliferation, differentiation, and survival.[3][4][5] Dysregulation of these pathways is a hallmark of many cancers and inflammatory diseases. The development of potent and selective inhibitors is therefore a key therapeutic strategy.
Caption: A simplified diagram of the JAK/STAT signaling pathway, a common target for pyrazole-based inhibitors.
Experimental Protocols for Biological Activity Assessment
To facilitate the validation and comparison of newly synthesized compounds, we provide detailed, step-by-step protocols for key biological assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the inhibitory activity of a compound against a specific kinase by measuring the amount of ATP remaining after the kinase reaction.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup: In a 384-well white plate, add 2.5 µL of the test compound dilution to each well. Add 2.5 µL of the kinase and substrate mixture in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Initiation of Reaction: Initiate the kinase reaction by adding 5 µL of ATP solution (the concentration should be at the Km for the specific kinase).
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Signal Generation: Add 10 µL of Kinase-Glo® Luminescent Kinase Assay Reagent to each well.
-
Signal Detection: Incubate at room temperature for 10 minutes and measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion
The strategic incorporation of a cyclobutyl moiety at the N1 position of the pyrazole ring, facilitated by the use of (1-Cyclobutylpyrazol-4-yl)boronic acid, offers a clear advantage in the design of potent kinase inhibitors. The presented comparative data and established experimental protocols provide a solid foundation for researchers to leverage this key building block in the development of novel therapeutics with enhanced biological activity. The continued exploration of such structure-activity relationships is crucial for advancing the field of drug discovery.
References
-
El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
-
García-Lozano, R., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 914-933. [Link]
-
Karrouchi, K., et al. (2018). Synthesis and pharmacological activities of pyrazole derivatives: a review. Molecules, 23(1), 134. [Link]
-
Tadesse, S., et al. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules, 26(6), 1488. [Link]
-
Norman, P. (2020). Janus Kinase Inhibitors Offer New Treatment for Rheumatoid Arthritis, Psoriatic Arthritis, Colitis. MedCentral. [Link]
- Anniina, T., et al. (2020). Clinical perspectives of Janus Kinase Inhibitors. American Journal of Pharmacology and Phytotherapy.
-
Mishra, R., et al. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. Journal of Medicinal Chemistry, 64(18), 13425-13452. [Link]
- Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
-
Ohlson, S. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 60(23), 9676-9690. [Link]
-
Pfizer Inc. (2014). Evaluation of a Janus kinase 1 inhibitor, PF-04965842, in healthy subjects: A phase 1, randomized, placebo-controlled, dose-escalation study. British Journal of Clinical Pharmacology, 79(5), 807-817. [Link]
- Burcă, I., et al. (2025). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK.
-
Chimenti, F., et al. (2013). Synthesis, biological activity of new pyrazoline derivative. The Pharma Innovation. [Link]
- Lesyk, R., et al. (2014). Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. European Journal of Medicinal Chemistry, 74, 423-434.
-
AbbVie Inc. (2023). Recent Progress in CDK4/6 Inhibitors and PROTACs. Molecules, 28(24), 8031. [Link]
-
Koch, P., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(15), 4993. [Link]
-
Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [Link]
- Simionescu, C. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
-
Zhang, Y., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Signal Transduction and Targeted Therapy, 6(1), 1-21. [Link]
- G., Achaiah, et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(21), 6014-6025.
-
Wang, X., et al. (2016). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PLoS One, 11(3), e0151161. [Link]
-
Shaw, D. E., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(11), 5374-5393. [Link]
-
Liu, Q., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1108-1113. [Link]
-
Shaw, A. T., et al. (2020). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 25(22), 5359. [Link]
- Chande, M. S., et al. (2024). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values.
-
Sun, C., et al. (2019). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B, 9(4), 661-675. [Link]
-
El-Gamal, M. I., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(19), 6296. [Link]
-
Angelini, A., et al. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Medicine, 11, 1478931. [Link]
Sources
- 1. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medcentral.com [medcentral.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of (1-Cyclobutylpyrazol-4-yl)boronic Acid
The core principle of this guide is risk mitigation. Boronic acids, as a class, are known to be irritants and can pose other health risks. Therefore, we will treat (1-Cyclobutylpyrazol-4-yl)boronic acid with the appropriate level of caution, ensuring that all waste streams are handled in a manner that protects researchers, support staff, and the environment.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is crucial. Based on data from structurally similar boronic acid derivatives, we can anticipate the primary risks associated with (1-Cyclobutylpyrazol-4-yl)boronic acid. This information is critical for justifying the stringent disposal protocols that follow.
Table 1: Summary of Anticipated Hazards for Boronic Acid Derivatives
| Hazard Category | Description | Rationale & Reference |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed.[2][3][4] | Ingestion can lead to adverse health effects. First aid for ingestion typically involves rinsing the mouth and seeking medical attention.[4] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][4][5] | Direct contact can cause redness, itching, and inflammation. Prolonged or repeated contact should be avoided. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][4][5][6] | The compound can cause significant irritation, pain, and potential damage if it comes into contact with the eyes. |
| Respiratory Irritation | May cause respiratory irritation.[2][3][4][5] | Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |
| Reproductive Toxicity | Potential risk. | Some boronic acids are classified with reproductive toxicity (Category 1B), with warnings that they "May damage fertility or the unborn child." While not confirmed for this specific compound, it is a prudent measure to handle it as if it could pose such a risk. |
This risk profile mandates that (1-Cyclobutylpyrazol-4-yl)boronic acid be managed as a hazardous chemical throughout its lifecycle, from initial handling to final disposal.
Pre-Disposal Safety: Engineering Controls and PPE
Proper disposal begins with safe handling. The control measures used during experimentation are equally critical during waste consolidation and preparation for disposal.
-
Primary Engineering Control: All handling and preparation of (1-Cyclobutylpyrazol-4-yl)boronic acid waste, including weighing solids and rinsing containers, must be conducted within a certified chemical fume hood.[1] This is the most effective way to minimize the risk of inhaling chemical dusts.[3]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This is not merely a recommendation but a critical barrier to exposure.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient.[3][4][5]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[3]
-
Body Protection: A full-length lab coat must be worn and kept buttoned.[2]
-
Step-by-Step Disposal Protocols
Segregating waste streams at the point of generation is the most effective way to ensure compliant disposal. Do not mix boronic acid waste with other chemical waste unless explicitly directed by your institution's Environmental Health and Safety (EHS) department.[1]
Protocol 3.1: Disposal of Solid (1-Cyclobutylpyrazol-4-yl)boronic Acid Waste
This procedure applies to unused or expired reagents and gross contamination clean-up.
-
Container Preparation: Obtain a designated hazardous waste container from your EHS office. This container must be in good condition, made of a compatible material (e.g., HDPE - high-density polyethylene), and have a secure, leak-proof lid.
-
Labeling: Immediately affix a hazardous waste label to the container. Fill it out completely with:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "(1-Cyclobutylpyrazol-4-yl)boronic acid".
-
Any known CAS number.
-
An accurate list of all components and their approximate percentages.
-
-
Waste Transfer: Carefully transfer the solid waste into the labeled container inside a chemical fume hood. Use tools like a powder funnel to prevent dust generation.
-
Secure Storage: Tightly close the container lid. Store the container in a designated Satellite Accumulation Area (SAA).[8][9] This area must be at or near the point of generation and under the control of laboratory personnel.[10]
-
Arrange for Pickup: Once the container is full or has been in storage for the maximum allowable time (typically up to 12 months for partially filled containers), contact your institution's EHS office to schedule a waste pickup.[8][9]
Protocol 3.2: Decontamination and Disposal of Empty Containers
Empty containers are not truly empty; they retain chemical residues that can be hazardous. Proper decontamination is a regulatory requirement.[7]
-
Initial Rinse (Crucial Step): Perform an initial rinse of the empty container with a suitable solvent (e.g., acetone or ethanol). This first rinseate is considered hazardous waste. [1][11]
-
Collect Rinseate: Decant the rinseate into your hazardous waste container for (1-Cyclobutylpyrazol-4-yl)boronic acid waste.
-
Subsequent Rinses: Rinse the container two more times with the solvent. For standard hazardous chemicals, these subsequent rinses can often be disposed of down the drain with copious amounts of water, but you must confirm this with your local EHS guidelines. Note: If the chemical were acutely toxic (a "P-listed" waste), the first three rinses would need to be collected as hazardous waste.[7][11]
-
Drying and Final Disposal: Allow the fully rinsed container to air dry completely in a well-ventilated area (like the back of a fume hood).[1] Once dry, deface or remove the original label to prevent confusion. The decontaminated container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream.[1]
Emergency Procedures: Spill Management
Accidents happen, and a clear, pre-defined plan is essential for a safe response.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area.
-
Don PPE: Before addressing the spill, don the full PPE described in Section 2.
-
Containment & Cleanup:
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
Waste Management Workflow
To ensure clarity, the decision-making process for handling waste generated from (1-Cyclobutylpyrazol-4-yl)boronic acid is illustrated below. This workflow provides a logical path from waste generation to final compliant disposal.
Caption: Disposal workflow for (1-Cyclobutylpyrazol-4-yl)boronic acid.
Adherence to these detailed procedures is not merely about regulatory compliance; it is a cornerstone of a robust safety culture. By treating (1-Cyclobutylpyrazol-4-yl)boronic acid and its associated waste with the respect its chemical properties demand, we ensure a safe research environment for ourselves and our colleagues. When in doubt, always pause and consult your institution's Environmental Health and Safety professionals.
References
- Sigma-Aldrich.Safety Data Sheet: 1-Boc-pyrazole-4-boronic acid pinacol ester.
- Sigma-Aldrich.
- Apollo Scientific.Safety Data Sheet: 1-Cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester.
- Occupational Safety and Health Administration (OSHA).1910.
- U.S. Environmental Protection Agency (EPA).
- BenchChem.Essential Procedures for the Proper Disposal of ARI-3531.
- Fisher Scientific.Safety Data Sheet: Pyrazole-4-boronic acid pinacol ester.
- Occupational Safety and Health Administration (OSHA).
- University of Pennsylvania EHRS.Laboratory Chemical Waste Management Guidelines.
- Lab Alley.How To Safely Dispose of Boric Acid.
- Generic.Safety Data Sheet: 4-Formylnaphthalene-1-boronic acid.
- Occupational Safety and Health Administration (OSHA).
- GAIACA.How to Dispose of Chemical Waste in a Lab Correctly.
- MDPI.
- Angene Chemical.Safety Data Sheet: (4-Cyclobutylphenyl)boronic acid.
- Generic.
- Compliancy Group.OSHA Laboratory Standard | OSHA Lab Safety Standard.
- U.S. Environmental Protection Agency (EPA).
- Dartmouth College.Hazardous Waste Disposal Guide.
- University of Cincinnati EH&S.Advisory 7.3 - Chemical Waste Disposal.
- Central Washington University.Laboratory Hazardous Waste Disposal Guidelines.
- Oregon Occupational Safety and Health.
- AK Scientific, Inc.Safety Data Sheet: (2-Cyclobutylpyrazol-3-yl)boronic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.uc.edu [ehs.uc.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. epa.gov [epa.gov]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Senior Application Scientist's Guide to Handling (1-Cyclobutylpyrazol-4-yl)boronic Acid: From Personal Protective Equipment to Disposal
As drug discovery and development professionals, our work with novel chemical entities like (1-Cyclobutylpyrazol-4-yl)boronic acid is foundational to innovation. This compound, belonging to the versatile pyrazole boronic acid family, is a key building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecules.[1][2][3] However, its utility in synthesis is matched by the absolute necessity for rigorous safety protocols.
This guide moves beyond a simple checklist. It is designed to provide a deep, procedural understanding of how to handle this compound safely, explaining the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Identification: Understanding the Adversary
Before handling any chemical, a thorough understanding of its potential hazards is critical. While specific toxicological data for (1-Cyclobutylpyrazol-4-yl)boronic acid is not extensively published, we can infer its hazard profile from data on its pinacol ester derivative and the general class of boronic acids.
The pinacol ester of 1-Cyclobutyl-1H-pyrazole-4-boronic acid is classified as:
-
Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
A cause of serious eye and skin irritation.[4]
-
A potential cause of respiratory irritation.[4]
Boronic acids as a class are generally known to be irritants.[5][6] Therefore, we must operate under the assumption that (1-Cyclobutylpyrazol-4-yl)boronic acid presents similar hazards. The primary routes of exposure are inhalation of the powder, direct contact with skin and eyes, and accidental ingestion.
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
Your PPE is the most critical barrier between you and the chemical. It is not merely a uniform but a suite of specifically chosen tools. The selection of PPE must be tailored to the task at hand, as the risk of exposure changes between weighing a solid and performing a reaction in solution.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transferring Solid | Chemical safety goggles AND face shield | Nitrile or other chemically resistant gloves | Fully-buttoned lab coat, long pants, closed-toe shoes | NIOSH-approved N95 (or better) respirator |
| Preparing Solutions | Chemical safety goggles | Nitrile or other chemically resistant gloves | Fully-buttoned lab coat, long pants, closed-toe shoes | Not required if performed in a certified chemical fume hood |
| Running Reactions & Work-up | Chemical safety goggles | Nitrile or other chemically resistant gloves | Fully-buttoned lab coat, long pants, closed-toe shoes | Not required if performed in a certified chemical fume hood |
| Spill Cleanup (Small) | Chemical safety goggles AND face shield | Heavy-duty nitrile or butyl rubber gloves | Chemically resistant apron over lab coat | NIOSH-approved respirator with appropriate cartridges |
The Rationale Behind Your Armor:
-
Eye and Face Protection : Fine powders can easily become airborne and cause severe irritation or damage upon contact with the eyes.[5] Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory.[5][7] When weighing the solid outside of a glovebox, a face shield should be worn in addition to goggles to protect the entire face from any accidental splashes or airborne particles.[8]
-
Hand Protection : Chemically resistant gloves, such as nitrile, are essential to prevent skin contact, which can cause irritation and potential systemic effects through dermal absorption.[4][7] Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately using the proper technique to avoid contaminating your skin, and wash your hands thoroughly.[8]
-
Body Protection : A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes, protects your skin from accidental spills.[7] An apron provides an additional layer of protection when handling larger quantities or during procedures with a higher risk of splashes.
-
Respiratory Protection : Boronic acid powders are often fine and easily aerosolized. Inhaling these fine particles can cause significant respiratory tract irritation.[2][4] Therefore, when handling the solid compound outside of a contained system (like a glovebox), a NIOSH/MSHA approved respirator (e.g., an N95 dust mask) is required to prevent inhalation.[5][7] All work with the solid should be performed in a manner that minimizes dust generation.[4]
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is crucial for minimizing exposure and ensuring reproducible, safe science.
Step 1: Preparation and Engineering Controls
-
Designate the Workspace : All work with (1-Cyclobutylpyrazol-4-yl)boronic acid must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][9] This is your primary engineering control to capture dust and vapors.
-
Verify Safety Equipment : Before starting, ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[5]
-
Assemble Materials : Gather all necessary equipment, including spatulas, weigh boats, glassware, solvents, and waste containers, and place them inside the fume hood to minimize traffic in and out of the containment area.
Step 2: Weighing and Transferring the Solid
-
Don Full PPE : Before opening the container, don the appropriate PPE as specified in the table for handling solids (goggles, face shield, gloves, lab coat, respirator).
-
Minimize Dust : Open the container inside the fume hood. Use a micro-spatula to carefully transfer the desired amount of the solid to a weigh boat. Avoid any actions that could generate dust, such as scooping quickly or dropping the solid from a height.
-
Seal and Clean : Tightly reseal the main container immediately after use.[10] Use a damp paper towel to gently wipe down the spatula and the weighing area to collect any residual dust before removing items from the fume hood. Dispose of the towel in the designated solid hazardous waste container.
Step 3: Solution Preparation and Reaction
-
Controlled Addition : Add the weighed solid to your reaction vessel, which should already contain the solvent. Add the solid slowly to prevent splashing.
-
Maintain Containment : Keep the reaction apparatus within the fume hood for the entire duration of the reaction, work-up, and quenching.
-
Monitor the Reaction : Be aware that reactions, especially those involving cross-coupling, may have their own hazards (e.g., exotherms, gas evolution). Your risk assessment must include all reactants, catalysts, and potential byproducts.
Visualization of Safety Protocols
To better illustrate the procedural flow and the logic of our safety measures, the following diagrams have been created.
Caption: High-level workflow for handling (1-Cyclobutylpyrazol-4-yl)boronic acid.
Caption: Relationship between hazards, exposure routes, and protective barriers.
Emergency Procedures: Rapid and Correct Response
In the event of an exposure or spill, a swift and informed response is crucial.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][11]
-
Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]
-
Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[5]
-
Small Spills : Wearing appropriate PPE (including a respirator), carefully sweep or vacuum up the spilled solid, avoiding dust generation.[4] Place the material into a suitable, labeled container for hazardous waste disposal. Clean the area with a wet cloth and dispose of the cloth as hazardous waste.
Disposal Plan: Responsible Stewardship
All waste containing (1-Cyclobutylpyrazol-4-yl)boronic acid, including unused product, reaction residues, and contaminated materials (e.g., gloves, weigh boats, paper towels), must be treated as hazardous waste.
-
Segregation : Maintain separate, clearly labeled waste containers for solid and liquid waste.[12]
-
Labeling : Ensure all waste containers are properly labeled with the words "Hazardous Waste" and a full list of their contents.[13]
-
Disposal : Dispose of the waste through your institution's Environmental Health & Safety (EHS) office in accordance with all local, state, and federal regulations.[6][10] Never dispose of boronic acids down the drain.[12]
By integrating these safety protocols into every aspect of your workflow, you ensure not only your own protection but also the integrity of your research. A culture of safety is a cornerstone of scientific excellence.
References
- Personal protective equipment for handling 2-Naphthylboronic acid-D7. Benchchem.
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer.
- 1H-Pyrazole-4-boronic acid. Chem-Impex.
- 1-Cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester Safety Data Sheet. Apollo Scientific.
- The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD.
- Boric Acid Safety Operating Procedure. IsoLab, University of Washington.
- (7-Chloroquinolin-3-yl)boronic acid Safety Data Sheet. BLD Pharmatech.
- 1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester Safety Data Sheet. AK Scientific, Inc.
- The Role of Pyrazole Boronic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- (2-Methylpropyl)boronic acid SAFETY DATA SHEET. Fisher Scientific.
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Washington.
- (1h-Pyrazol-4-yl)boronic acid hydrochloride Safety Data Sheet. CymitQuimica.
- 1-Methylindazole-6-boronic acid, 97% SAFETY DATA SHEET. Fisher Scientific.
- Safe Storage and Disposal of Chemicals in A Lab. Tion.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. aksci.com [aksci.com]
- 12. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
